molecular formula C38H72O2 B15547072 Arachidyl linoleate

Arachidyl linoleate

Cat. No.: B15547072
M. Wt: 561.0 g/mol
InChI Key: FQZCMDHWPNQVQZ-GVKPZOCESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidyl linoleate is a wax ester.

Properties

Molecular Formula

C38H72O2

Molecular Weight

561.0 g/mol

IUPAC Name

icosyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h12,14,18,22H,3-11,13,15-17,19-21,23-37H2,1-2H3/b14-12-,22-18-

InChI Key

FQZCMDHWPNQVQZ-GVKPZOCESA-N

Origin of Product

United States

Foundational & Exploratory

The Quest for Arachidyl Linoleate: A Technical Guide to Its Potential Natural Sources and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the current scientific understanding of the natural sources of arachidyl linoleate (B1235992). As a specific wax ester, its direct identification in natural products is not prominently documented in publicly available scientific literature. Therefore, this guide focuses on the natural occurrence of its constituent molecules—arachidyl alcohol and linoleic acid—and the established biochemical pathways for its potential synthesis in nature. Furthermore, it furnishes detailed experimental protocols for its extraction, isolation, and identification, empowering researchers to explore and quantify its presence in novel sources.

Introduction to Arachidyl Linoleate

This compound (eicosyl linoleate) is a wax ester formed from the esterification of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon di-unsaturated fatty acid). While its constituent parts are ubiquitous in the plant and animal kingdoms, the presence of this specific ester in significant, quantifiable amounts in natural sources remains to be definitively established in scientific literature. This guide synthesizes the available information to provide a foundational understanding for researchers seeking to identify and isolate this compound.

Natural Sources of Precursor Molecules

The potential for the natural synthesis of this compound is contingent on the co-occurrence of its precursors, arachidyl alcohol and linoleic acid, within the same biological system, along with the necessary enzymatic machinery.

Arachidyl Alcohol (1-Eicosanol)

Arachidyl alcohol is a fatty alcohol derived from the reduction of arachidic acid. Natural sources of arachidic acid, and by extension, potential sources of arachidyl alcohol, include:

  • Peanut Oil (Arachis hypogaea): As the name suggests, arachidic acid is found in peanut oil.

  • Other Vegetable Oils: While less concentrated, arachidic acid can also be found in other vegetable oils.

Linoleic Acid

Linoleic acid is an essential omega-6 fatty acid and is one of the most common fatty acids in nature. It is particularly abundant in a variety of plant-based oils.

Table 1: Linoleic Acid Content in Various Natural Sources

Natural SourceLinoleic Acid Content (% of total fatty acids)
Safflower Oil75%
Corn Oil>50%
Soybean Oil~50%
Sesame OilMedium quantities
AlmondsMedium quantities

Biosynthesis of Wax Esters in Plants

The formation of wax esters in plants is a well-characterized biochemical process. This pathway provides the theoretical framework for the potential synthesis of this compound in plant species that produce both arachidyl alcohol and linoleic acid.

The biosynthesis of wax esters occurs in the endoplasmic reticulum and involves two key enzymatic steps:

  • Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA (e.g., arachidoyl-CoA) to its corresponding fatty alcohol (e.g., arachidyl alcohol).

  • Wax Synthase (WS)/Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the esterification of a fatty alcohol with a fatty acyl-CoA (e.g., linoleoyl-CoA) to form a wax ester (e.g., this compound).

This enzymatic machinery is known to be active in the biosynthesis of cuticular waxes and seed oils in various plant species.

Wax_Ester_Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) Wax Ester Wax Ester Fatty Alcohol->Wax Ester Wax Synthase (WS) Another Fatty Acyl-CoA Another Fatty Acyl-CoA Another Fatty Acyl-CoA->Wax Ester

Caption: Biosynthesis pathway of wax esters in plants.

Experimental Protocols for the Identification of this compound

For researchers aiming to identify and quantify this compound in natural sources, a multi-step analytical approach is required. The following protocols are generalized from established methods for wax ester analysis.

Extraction of Total Lipids

Objective: To extract the total lipid content, including wax esters, from a given natural source (e.g., plant seeds, leaves, or animal tissues).

Methodology:

  • Sample Preparation: The biological material should be dried (e.g., lyophilized or oven-dried at low temperatures) and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A Soxhlet extraction or a modified Bligh-Dyer method can be employed.

    • Soxhlet Extraction:

      • Place the dried, ground sample in a thimble.

      • Extract with a non-polar solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) for several hours.

      • The solvent is then evaporated under reduced pressure to yield the crude lipid extract.

    • Bligh-Dyer Extraction:

      • Homogenize the sample in a mixture of chloroform, methanol, and water.

      • Allow the phases to separate. The lower chloroform layer, containing the total lipids, is collected.

      • The solvent is removed by evaporation.

Isolation of the Wax Ester Fraction

Objective: To separate the wax ester fraction from other lipid classes in the crude extract.

Methodology:

  • Solid-Phase Extraction (SPE):

    • Use a silica (B1680970) gel cartridge.

    • Condition the cartridge with a non-polar solvent (e.g., hexane).

    • Load the crude lipid extract dissolved in a minimal amount of the same non-polar solvent.

    • Elute with solvents of increasing polarity. Wax esters are typically eluted with a mixture of hexane and diethyl ether.

  • Thin-Layer Chromatography (TLC):

    • Spot the crude lipid extract onto a silica gel TLC plate.

    • Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (e.g., 90:10:1, v/v/v).

    • Visualize the separated lipid classes using a suitable stain (e.g., iodine vapor or primuline (B81338) spray).

    • Scrape the band corresponding to wax esters and elute the wax esters from the silica with a solvent like chloroform.

Analysis and Quantification of this compound

Objective: To identify and quantify this compound within the isolated wax ester fraction.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for the identification and quantification of specific wax esters.

    • Sample Preparation: The isolated wax ester fraction can be analyzed directly or after derivatization (e.g., transesterification to fatty acid methyl esters and fatty alcohols, which are then silylated). Direct analysis of intact wax esters is often preferred to avoid ambiguity.

    • GC Conditions:

      • Column: A high-temperature, non-polar capillary column (e.g., DB-1ht, DB-5ht).

      • Injector: High-temperature programmed temperature vaporization (PTV) inlet.

      • Oven Program: A temperature gradient suitable for eluting high molecular weight wax esters (e.g., starting at 50°C and ramping up to 350-400°C).

      • Carrier Gas: Helium or hydrogen.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

    • Identification: The identification of this compound is based on its retention time and the fragmentation pattern in its mass spectrum. The molecular ion and characteristic fragment ions corresponding to the arachidyl and linoleoyl moieties should be present.

    • Quantification: An internal standard (a wax ester not expected to be in the sample) should be added at the beginning of the extraction process for accurate quantification. A calibration curve with an authentic standard of this compound is necessary for absolute quantification.

Table 2: Summary of Analytical Methods for this compound

StepMethodKey Parameters
Extraction Soxhlet or Bligh-DyerSolvent system (e.g., hexane, chloroform/methanol)
Isolation SPE or TLCStationary phase (silica), mobile phase composition
Analysis GC-MSHigh-temperature column, temperature program, MS fragmentation

Workflow for Identification of this compound

The following diagram illustrates the logical workflow for the identification of this compound from a natural source.

Arachidyl_Linoleate_Identification_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Analysis Natural_Source Natural Source (e.g., Seeds, Leaves) Drying_Grinding Drying and Grinding Natural_Source->Drying_Grinding Lipid_Extraction Total Lipid Extraction (Soxhlet/Bligh-Dyer) Drying_Grinding->Lipid_Extraction Wax_Ester_Isolation Wax Ester Fraction Isolation (SPE/TLC) Lipid_Extraction->Wax_Ester_Isolation GC_MS_Analysis GC-MS Analysis Wax_Ester_Isolation->GC_MS_Analysis Identification Identification (Retention Time & Mass Spectrum) GC_MS_Analysis->Identification Quantification Quantification (Internal Standard & Calibration) GC_MS_Analysis->Quantification

Caption: Workflow for the identification of this compound.

Conclusion and Future Directions

While direct evidence for the natural occurrence of this compound is currently scarce in the scientific literature, the widespread presence of its precursors and the well-understood biosynthesis of wax esters in plants suggest that it may be present in previously unanalyzed or understudied natural sources. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically screen for and quantify this specific wax ester. Future research should focus on the analysis of plant species known to produce both C20 fatty acids/alcohols and high levels of linoleic acid. Such investigations could uncover novel natural sources of this compound, paving the way for its potential applications in the pharmaceutical and drug development industries.

Enzymatic Synthesis of Arachidyl Linoleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide details the enzymatic synthesis of Arachidyl linoleate (B1235992), a wax ester of significant interest for various research applications. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, key reaction parameters, and visual representations of the workflow and reaction mechanism. The use of enzymatic catalysts, particularly immobilized lipases, offers a green and efficient alternative to traditional chemical synthesis methods.

Introduction to Enzymatic Wax Ester Synthesis

Arachidyl linoleate is a wax ester formed from the esterification of arachidyl alcohol and linoleic acid.[1] Wax esters have a wide range of applications in cosmetics, pharmaceuticals, and as research biochemicals.[2] The enzymatic synthesis of such esters, typically employing lipases, has gained significant attention due to its mild reaction conditions, high specificity, and reduced environmental impact compared to chemical methods.[3][4] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they can be easily recovered and reused, which helps to reduce the overall cost of the process.[5][6]

The synthesis can be achieved through direct esterification of the fatty acid and alcohol or through transesterification.[3][7] The choice of solvent, temperature, substrate molar ratio, and enzyme concentration are critical parameters that influence the reaction yield and rate.[8][9] Optimization of these parameters is crucial for achieving high conversion rates.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using an immobilized lipase (B570770).

Materials and Reagents
  • Arachidyl alcohol (≥98% purity)

  • Linoleic acid (≥98% purity)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Reaction Setup and Procedure
  • Substrate Preparation : In a round-bottom flask, dissolve equimolar amounts of arachidyl alcohol and linoleic acid in the chosen organic solvent (e.g., 10 mL of n-hexane). If a solvent-free system is preferred, gently heat the mixture to melt the substrates.

  • Addition of Catalyst and Desiccant : Add the immobilized lipase (typically 5-15% by weight of the total substrates) and activated molecular sieves (to remove the water produced during the reaction) to the flask.[11][12]

  • Incubation : The reaction mixture is incubated in a shaking water bath or on a magnetic stirrer at a controlled temperature (typically 40-60°C) for a specified duration (e.g., 24-72 hours).[8][13]

  • Reaction Monitoring : The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Product Purification and Characterization
  • Enzyme Removal : After the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Solvent Removal : The organic solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product is dissolved in a nonpolar solvent like hexane and washed with a 5% sodium bicarbonate solution to remove any unreacted linoleic acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate. Further purification can be achieved by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization : The final product, this compound, can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[14]

Quantitative Data Presentation

The following table summarizes representative optimized conditions for the enzymatic synthesis of wax esters, which can be used as a starting point for the synthesis of this compound.

ParameterOptimized ValueReference(s)
Enzyme Novozym 435 (immobilized Candida antarctica lipase B)[6][11]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:3[12][15]
Enzyme Concentration (% w/w of substrates) 5 - 15%[8][11]
Temperature 40 - 60°C[6][10][13]
Reaction Time 24 - 72 hours[8]
Solvent n-hexane, heptane, or solvent-free[16][17]
Agitation Speed 150 - 200 rpm[6]

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_workflow Experimental Workflow for Enzymatic Synthesis of this compound A Substrate Preparation (Arachidyl Alcohol + Linoleic Acid) B Addition of Immobilized Lipase and Molecular Sieves A->B C Incubation with Agitation (Controlled Temperature) B->C D Reaction Monitoring (TLC/GC) C->D D->C Continue Incubation E Enzyme Filtration (Recycle Catalyst) D->E Reaction Complete F Purification (Washing & Column Chromatography) E->F G Characterization (GC-MS, NMR) F->G H Pure this compound G->H

Caption: General workflow for the enzymatic synthesis of this compound.

Signaling Pathway: Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi kinetic mechanism.[9] The following diagram illustrates this reaction pathway.

G cluster_mechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification cluster_substrates Substrates cluster_products Products E Lipase (E) E_LA E-Linoleic Acid Complex E->E_LA + Linoleic Acid (A) AL This compound (Q) E->AL E_acyl Acyl-Enzyme Intermediate (E-Acyl) E_LA->E_acyl - Water (P) E_acyl_AA E-Acyl-Arachidyl Alcohol Complex E_acyl->E_acyl_AA + Arachidyl Alcohol (B) Water Water (P) E_acyl->Water E_acyl_AA->E - this compound (Q) LA Linoleic Acid (A) LA->E_LA AA Arachidyl Alcohol (B) AA->E_acyl_AA

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linoleate (B1235992), with the IUPAC name icosyl (9Z,12Z)-octadeca-9,12-dienoate, is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, dermatology, and potentially as a component in drug delivery systems.[1] As an ester formed from arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon omega-6 polyunsaturated fatty acid), its unique chemical structure imparts specific physical and chemical properties that are crucial for its application and biological relevance. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Arachidyl linoleate, detailed experimental protocols for its analysis and synthesis, and a visualization of its relevant metabolic pathways.

Physicochemical Properties

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C38H72O2[1]
Molecular Weight 561.0 g/mol [1]
IUPAC Name icosyl (9Z,12Z)-octadeca-9,12-dienoate[1]
Synonyms Eicosyl linoleate, WE(20:0/18:2(9Z,12Z))[1]
Physical State Colorless liquid (predicted)[2]
Boiling Point (Predicted) 612.631 ± 34.00 °C at 760 Torr[3]
Density (Predicted) 0.868 ± 0.06 g/cm³ at 25 °C, 760 Torr[3]
Melting Point Data not available
Solubility Insoluble in water; Soluble in many organic solvents such as hexane (B92381), toluene (B28343), ethanol, DMSO, and dimethyl formamide.[4][5][6]
Kovats Retention Index 3918.43 (Standard non-polar column)[1]
Stability

As a wax ester, this compound is relatively stable. However, the presence of two double bonds in the linoleate moiety makes it susceptible to oxidation, particularly when exposed to heat, light, and oxygen. This can lead to the formation of hydroperoxides and other oxidation products, potentially altering its physical properties and biological activity. Appropriate storage under inert gas and protection from light is recommended to maintain its integrity.

Experimental Protocols

Synthesis of this compound

The synthesis of wax esters like this compound can be achieved through several methods. A common laboratory-scale method is Fischer esterification.

Protocol: Fischer Esterification of Linoleic Acid with Arachidyl Alcohol

  • Reactant Preparation: In a round-bottom flask, dissolve linoleic acid (1 equivalent) and arachidyl alcohol (1.2 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a condenser to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

An alternative, milder approach involves enzymatic synthesis using lipases, which can offer higher specificity and avoid harsh reaction conditions.[7][8]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters.[4][9][10]

Protocol: High-Temperature GC-MS Analysis of this compound

  • Sample Preparation: Dissolve a small amount of the this compound sample in an appropriate volatile solvent like hexane or toluene to a final concentration of 0.1–1.0 mg/mL.[9]

  • GC-MS Instrumentation:

    • Gas Chromatograph: An Agilent 8890 GC or equivalent.[4]

    • Mass Spectrometer: A 7010B Triple Quadrupole GC/MS or equivalent.[4]

    • Column: A high-temperature capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness).[9]

  • GC Conditions:

    • Injector Temperature: 390 °C.[9]

    • Oven Temperature Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[9]

    • Carrier Gas: Helium.

    • Injection Mode: Split (e.g., 1/5 split ratio).[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 920.[9]

  • Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns of the wax ester, allowing for the identification of the fatty acid and fatty alcohol moieties. The total ion chromatogram (TIC) will provide the retention time, which can be compared to standards for confirmation.

Biological Context and Signaling Pathways

While direct signaling pathways for this compound are not extensively documented, its biological relevance can be inferred from its constituent parts, particularly linoleic acid. Linoleic acid is an essential fatty acid that serves as a precursor for the synthesis of arachidonic acid, a key molecule in inflammatory signaling pathways.

Metabolic Fate of the Linoleate Moiety

Upon enzymatic hydrolysis of this compound, linoleic acid is released and can be metabolized into arachidonic acid through a series of desaturation and elongation reactions. Arachidonic acid is then a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent signaling molecules involved in inflammation, immunity, and other physiological processes.[11][12][13]

Linoleic_Acid_Metabolism Arachidyl_Linoleate This compound Linoleic_Acid Linoleic Acid (18:2n-6) Arachidyl_Linoleate->Linoleic_Acid Esterase Arachidonic_Acid Arachidonic Acid (20:4n-6) Linoleic_Acid->Arachidonic_Acid Δ6-desaturase, Elongase, Δ5-desaturase Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Enzymes Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Metabolic pathway of the linoleate moiety of this compound.
Role in Cosmetics and Dermatology

This compound is utilized in the cosmetic industry as an emollient and skin-conditioning agent.[2] Its large molecular size allows it to form a protective, occlusive layer on the skin, which helps to reduce transepidermal water loss and maintain skin hydration. The linoleic acid component can be beneficial for skin barrier function.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow Start Start Synthesis Synthesis of this compound (e.g., Fischer Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR GCMS GC-MS Analysis Characterization->GCMS Biological_Assay Biological Activity Assay (e.g., Anti-inflammatory) Characterization->Biological_Assay End End Biological_Assay->End

Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a wax ester with distinct physical and chemical properties derived from its long-chain saturated alcohol and polyunsaturated fatty acid components. While some experimental data on its physical properties are yet to be fully elucidated, established analytical techniques like GC-MS provide robust methods for its characterization. Its biological significance is closely tied to the metabolic fate of its linoleic acid moiety, which is a precursor to potent inflammatory mediators. The information and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with or exploring the applications of this compound. Further research into its specific biological activities and physical characteristics will undoubtedly expand its potential uses in various scientific and industrial domains.

References

The Role of Arachidyl Linoleate in Epidermal Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the epidermal permeability barrier is fundamentally reliant on the complex and highly organized lipid matrix of the stratum corneum, in which ceramides (B1148491) are the most abundant lipid class. A unique and critical subclass of these are the acylceramides, characterized by an ester-linked linoleic acid moiety. This technical guide delineates the role of arachidyl linoleate (B1235992) in epidermal ceramide synthesis. Arachidyl linoleate, an ester of the C20 fatty alcohol arachidyl alcohol and the essential fatty acid linoleic acid, functions as a pro-drug. Upon topical application, it is metabolized by cutaneous enzymes to deliver linoleic acid, the direct precursor for the synthesis of acylceramides essential for skin barrier function. This document details the metabolic pathway, regulatory signaling involving Peroxisome Proliferator-Activated Receptors (PPARs), quantitative effects on ceramide profiles, and key experimental protocols for analysis.

Introduction: The Central Role of Acylceramides in Skin Barrier Function

The stratum corneum (SC) provides the primary defense against transepidermal water loss (TEWL) and the ingress of external threats. This function is mediated by a highly structured intercellular lipid matrix composed primarily of ceramides (~50%), cholesterol, and free fatty acids.[1] Among the diverse ceramide species, the acylceramides, particularly Ceramide [EOS] (esterified ω-hydroxyacyl-sphingosine), are indispensable. These molecules contain a very-long-chain fatty acid (VLCFA) that is hydroxylated at its terminal (ω) carbon, which is then esterified with linoleic acid (LA).[2][3] This unique structure allows acylceramides to span the width of the lipid lamellae, acting as "molecular rivets" that are crucial for the organization and stability of the entire barrier structure.[4]

Linoleic acid is an essential fatty acid that cannot be synthesized by the human body and must be obtained from external sources.[5] Its deficiency leads to severe skin barrier defects.[2] this compound serves as a stable delivery vehicle for this critical fatty acid. As an ester, it can penetrate the stratum corneum, where it is subsequently hydrolyzed by epidermal esterases to release linoleic acid and arachidyl alcohol, making the former available for the enzymatic machinery of ceramide synthesis.

Metabolism of this compound in the Epidermis

The primary role of this compound in ceramide synthesis is indirect, serving as a precursor that is locally metabolized to provide linoleic acid.

  • Penetration and Hydrolysis : Upon topical application, this compound penetrates the outer layers of the stratum corneum. Within the epidermis, non-specific carboxylesterases cleave the ester bond.[6]

  • Release of Precursors : This hydrolysis yields two molecules:

    • Linoleic Acid (LA) : The biologically active component that is subsequently incorporated into acylceramides.

    • Arachidyl Alcohol (1-Eicosanol) : A C20 fatty alcohol that primarily functions as an emollient and texture-enhancing agent, contributing to skin hydration by forming an occlusive layer that reduces TEWL.[7][8][9]

AL This compound (Topical Application) SC Stratum Corneum Penetration AL->SC Hydrolysis Cutaneous Esterase Hydrolysis SC->Hydrolysis LA Linoleic Acid (Active Precursor) Hydrolysis->LA AA Arachidyl Alcohol (Emollient) Hydrolysis->AA Ceramide Acylceramide Synthesis LA->Ceramide Incorporation Barrier Skin Barrier Function AA->Barrier Occlusion Ceramide->Barrier Structural Integrity

Figure 1. Metabolic fate of topical this compound in the epidermis.

Linoleic Acid and the Acylceramide Biosynthetic Pathway

The released linoleic acid is the ultimate substrate for the final step in acylceramide synthesis. The pathway is a complex, multi-stage process occurring within differentiating keratinocytes.

  • De Novo Ceramide Synthesis : The process begins with the de novo synthesis of a ceramide containing a very-long-chain fatty acid (VLCFA, C28-C34). This requires the enzyme Ceramide Synthase 3 (CerS3), which has a preference for VLCFAs.[4]

  • ω-Hydroxylation : The VLCFA moiety of the ceramide is hydroxylated at its terminal (omega) carbon by a cytochrome P450 enzyme (CYP4F22).

  • Transacylation : The resulting ω-hydroxy ceramide is then esterified with linoleic acid. This crucial step is catalyzed by a specific transacylase, PNPLA1, which transfers linoleic acid from triglycerides to the ω-hydroxy group of the ceramide, forming the final acylceramide (e.g., Ceramide [EOS]).[2]

  • Oxidation and Covalent Attachment : Subsequently, enzymes such as 12R-lipoxygenase (12R-LOX) and epidermoid-type lipoxygenase 3 (eLOX3) can oxidize the esterified linoleate moiety.[2][10] This oxidation is believed to be a necessary step before the acylceramide can be covalently attached to proteins of the cornified envelope, permanently sealing the skin barrier.[2][11]

cluster_0 De Novo Ceramide Synthesis cluster_1 Acylceramide Formation cluster_2 Barrier Maturation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS3 + VLCFA-CoA Ceramide (VLCFA) Ceramide (VLCFA) Dihydroceramide->Ceramide (VLCFA) ω-Hydroxy Ceramide ω-Hydroxy Ceramide Ceramide (VLCFA)->ω-Hydroxy Ceramide CYP4F22 Acylceramide\n(Cer-EOS) Acylceramide (Cer-EOS) ω-Hydroxy Ceramide->Acylceramide\n(Cer-EOS) PNPLA1 Oxidized Acylceramide Oxidized Acylceramide Acylceramide\n(Cer-EOS)->Oxidized Acylceramide 12R-LOX eLOX3 LA Linoleic Acid (from Triglycerides) LA->Acylceramide\n(Cer-EOS) Covalently Bound\nCeramides Covalently Bound Ceramides Oxidized Acylceramide->Covalently Bound\nCeramides Transglutaminase Cornified Lipid Envelope\n(Mature Barrier) Cornified Lipid Envelope (Mature Barrier) Covalently Bound\nCeramides->Cornified Lipid Envelope\n(Mature Barrier)

Figure 2. Biosynthetic pathway of linoleic acid incorporation into acylceramides.

Regulatory Control via PPAR Signaling

The synthesis of ceramides and other lipids essential for barrier function is not merely substrate-driven; it is also under tight transcriptional control. Linoleic acid and its metabolites are key signaling molecules that activate Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors.

  • PPAR Activation : Linoleic acid and its oxidized derivatives (e.g., 13-HODE) act as natural ligands for PPARα and PPARβ/δ.[12][13]

  • Gene Upregulation : Upon activation, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences (Peroxisome Proliferator Response Elements, PPREs) in the promoter regions of target genes.[14]

  • Functional Outcomes : This leads to the increased expression of genes crucial for:

    • Keratinocyte Differentiation : Such as involucrin (B1238512) and transglutaminase.[13]

    • Lipid Synthesis and Transport : Including genes for ceramide processing (e.g., β-glucocerebrosidase) and the lipid transporter ABCA12, which is vital for loading lipids into lamellar bodies.[13]

LA Linoleic Acid / Metabolites PPAR PPARα / PPARβ/δ (Nuclear Receptor) LA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Increased Gene Transcription PPRE->Transcription Transcription->invis Diff Differentiation Genes (e.g., Involucrin, TGM1) invis->Diff Lipid Lipid Synthesis & Processing Genes (e.g., GBA, ABCA12) invis->Lipid

Figure 3. PPAR signaling pathway activated by linoleic acid.

Quantitative Data on Linoleic Acid and Ceramide Synthesis

The impact of providing linoleic acid on the epidermal lipid profile has been quantified in various models. The data consistently show an increase in key ceramide species and an improvement in the composition of barrier-critical lipids.

Table 1: Effect of Linoleic Acid Supplementation on Epidermal Ceramide Levels

Study Model Intervention Key Finding Quantitative Change Reference
Healthy Dogs Linoleate-enriched diet (12 weeks) Increased free ceramides in stratum corneum ~60% increase vs. control diet [1]

| Human Keratinocytes | Treatment with oat lipid extract (rich in LA) | Increased total ceramide levels via PPAR activation | ~70% increase vs. untreated cells |[13] |

Table 2: Effect of Topical Linoleic Acid on Acylceramide Composition

Study Model Intervention Key Finding Quantitative Change Reference
Human Skin (Winter) Topical application of LA-containing natural oils Corrected the low ratio of CER[EOS] linoleate to CER[EOS] oleate Up to 85% improvement in the ratio [15]

| Mild Acne Patients | Topical application of 2.5% LA gel (1 month) | Reduced size of micro-comedones | ~25% reduction in size |[16] |

Key Experimental Protocols

Accurate analysis of epidermal ceramides requires meticulous sample collection, extraction, and quantification. The following protocols are generalized from established methodologies.[17][18][19][20][21][22]

Protocol 1: Extraction of Stratum Corneum (SC) Lipids via Tape Stripping
  • Sample Collection :

    • Clean the target skin area (e.g., volar forearm) with a dry wipe to remove surface contaminants.

    • Firmly press a disc of adhesive tape (e.g., D-Squame®, Leukoplex®) onto the skin for 5-10 seconds with consistent pressure.

    • Remove the tape strip in one smooth motion. The first two strips are often discarded to avoid surface contamination.

    • Collect a series of 10-20 subsequent strips from the same site for analysis.[21]

  • Lipid Extraction (Modified Bligh & Dyer) :

    • Place the collected tape strips into a glass vial with a PTFE-lined cap.

    • Add an extraction solvent mixture, typically chloroform:methanol (2:1, v/v), ensuring the strips are fully submerged.

    • Spike the sample with an appropriate internal standard (e.g., C17:0 or C25:0 ceramide) for absolute quantification.[22]

    • Agitate the vial (e.g., vortex, sonicate) for 30-60 minutes at room temperature to facilitate extraction.

    • Remove the tape strips. Add 0.25 volumes of 0.9% NaCl or 0.2 M KCl solution to the solvent to induce phase separation.

    • Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

    • Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a known volume of a suitable solvent for analysis (e.g., heptane:chloroform:methanol 95:2.5:2.5 for Normal Phase LC) for subsequent analysis.[20][23]

Protocol 2: Quantification of Ceramide Species by LC-MS/MS
  • Chromatographic Separation (LC) :

    • Method : Reversed-phase or normal-phase high-performance liquid chromatography (HPLC or UPLC) is used. Normal-phase chromatography provides excellent separation of ceramide classes.[20]

    • Column : A PVA-Sil column (for normal phase) or a C18 column (for reversed phase) is commonly employed.

    • Mobile Phase : A gradient elution is used. For normal phase, this may involve a gradient of heptane/isopropanol/ethyl acetate. For reversed phase, a gradient of methanol/water with formic acid and ammonium (B1175870) formate (B1220265) is typical.[19]

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • Injection Volume : 5-10 µL of the resuspended lipid extract.

  • Mass Spectrometric Detection (MS/MS) :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode is standard for ceramide analysis.[19]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification, providing high sensitivity and specificity. Precursor ion scanning or neutral loss scanning can be used for discovery and profiling.[18]

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion corresponds to the sphingoid base backbone after loss of the fatty acyl chain and water.

  • Data Analysis and Quantification :

    • Integrate the peak area for each MRM transition corresponding to a specific ceramide species and the internal standard.

    • Generate a standard curve using synthetic ceramide standards of known concentrations.

    • Calculate the concentration of each endogenous ceramide species in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.[22]

    • Final results are typically expressed as pmol or ng of ceramide per mg of SC protein or per surface area of skin sampled.

Start Skin Sampling (Tape Stripping) Extract Lipid Extraction (Solvent + Internal Std) Start->Extract Dry Dry Down (N2) Extract->Dry Recon Reconstitute in LC Solvent Dry->Recon LC Chromatographic Separation (LC) Recon->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Processing (Peak Integration) MS->Data Quant Quantification (vs. Standard Curve) Data->Quant End Final Ceramide Profile Quant->End

Figure 4. General experimental workflow for ceramide analysis from skin samples.

Conclusion and Future Directions

This compound does not directly participate in the enzymatic pathways of ceramide synthesis. Instead, its significance lies in its role as an effective topical delivery system for linoleic acid, an essential precursor for the formation of acylceramides. By providing a localized source of linoleic acid, this compound supports the synthesis of the very ceramides that are fundamental to the structural integrity and function of the epidermal barrier. Furthermore, the released linoleic acid acts as a signaling molecule, activating PPAR pathways to transcriptionally upregulate a suite of genes that collectively enhance barrier homeostasis. For drug development professionals, formulating with stable linoleic acid esters like this compound represents a targeted strategy to reinforce the skin barrier, improve hydration, and potentially ameliorate conditions characterized by barrier dysfunction, such as atopic dermatitis and xerosis. Future research should focus on quantifying the precise efficiency of cutaneous hydrolysis of this compound and directly comparing its efficacy in restoring ceramide levels against other linoleic acid delivery systems.

References

The Role of Arachidyl Linoleate in Fortifying the Epidermal Barrier: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin's stratum corneum is the primary defense against external aggressors and the prevention of excessive water loss. Its integrity is critically dependent on a complex lipid matrix, in which ceramides (B1148491), cholesterol, and free fatty acids are meticulously organized. Linoleic acid, an essential fatty acid, is a key precursor for the synthesis of specific ceramides that are integral to the formation of a competent epidermal water barrier. Arachidyl linoleate (B1235992), an ester of arachidyl alcohol and linoleic acid, serves as a stable delivery vehicle for linoleic acid to the skin. This technical guide elucidates the mechanism by which Arachidyl linoleate contributes to skin barrier function, focusing on its role in ceramide synthesis, the activation of relevant signaling pathways, and its impact on key structural proteins of the epidermis.

Introduction: The Imperative of a Healthy Skin Barrier

The epidermal barrier, localized in the stratum corneum, is a highly organized structure composed of corneocytes embedded in a lipid-rich intercellular matrix. This matrix, primarily composed of ceramides, cholesterol, and free fatty acids, forms lamellar structures that are crucial for preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1][2] A deficiency in essential fatty acids, particularly linoleic acid, is known to compromise barrier function, leading to conditions such as atopic dermatitis and xerosis.[3][4] Linoleic acid is a vital component of acylceramides, a specific class of ceramides that are essential for the proper formation of the corneocyte lipid envelope, a key structure for barrier integrity.[5][6]

This compound, through enzymatic hydrolysis in the skin, releases linoleic acid, thereby directly supporting the biosynthetic pathways crucial for a robust epidermal barrier. This document will provide a detailed examination of the molecular mechanisms underpinning the effects of this compound on skin barrier function.

Mechanism of Action: From Ester to Epidermal Fortification

The primary mechanism of this compound in enhancing skin barrier function is through the delivery of linoleic acid, which then participates in several key epidermal processes.

Incorporation into Acylceramides

Upon topical application, Arachidyl linoleoleate is metabolized by cutaneous esterases, releasing arachidyl alcohol and linoleic acid. The liberated linoleic acid is then available for incorporation into the unique ω-hydroxy very-long-chain fatty acids (VLCFAs) within the epidermis.[5] This process is foundational for the synthesis of acylglucosylceramides and subsequently acylceramides.[5][7] Acylceramides are critical for the formation of the corneocyte lipid envelope (CLE), a monolayer of lipids covalently bound to the surface of corneocytes that provides a scaffold for the organization of the intercellular lipid lamellae.[8][9]

The pathway for the integration of linoleic acid into the skin barrier's lipid matrix is a multi-step process occurring within the differentiating keratinocytes.

cluster_epidermis Epidermal Layers Arachidyl_Linoleate This compound (Topical Application) Esterases Cutaneous Esterases Arachidyl_Linoleate->Esterases Hydrolysis Linoleic_Acid Free Linoleic Acid Esterases->Linoleic_Acid Acyl_CoA Linoleoyl-CoA Linoleic_Acid->Acyl_CoA Activation Acylglucosylceramide Acylglucosylceramide (in Viable Epidermis) Acyl_CoA->Acylglucosylceramide Incorporation into ω-hydroxy VLCFA of Glucosylceramide Acylceramide Acylceramide (in Stratum Corneum) Acylglucosylceramide->Acylceramide Hydrolysis by β-glucocerebrosidase CLE Corneocyte Lipid Envelope (CLE) Acylceramide->CLE Covalent Binding to Corneocyte Envelope Proteins

Caption: Metabolic pathway of this compound in the epidermis.

Activation of PPAR-α Signaling

Linoleic acid is a known ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR-α isoform, which is expressed in keratinocytes.[5][10] Activation of PPAR-α initiates a signaling cascade that upregulates the expression of genes involved in keratinocyte differentiation and the synthesis of epidermal lipids, including ceramides.[10][11] This leads to an accelerated maturation of the epidermal permeability barrier.[10]

The activation of PPAR-α by linoleic acid represents a key regulatory step in maintaining skin barrier homeostasis.

cluster_keratinocyte Keratinocyte Linoleic_Acid Linoleic Acid PPARa PPAR-α Linoleic_Acid->PPARa Binds & Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in DNA) PPARa_RXR->PPRE Binds to Gene_Expression Upregulation of Target Genes PPRE->Gene_Expression Barrier_Proteins Increased Barrier Proteins (e.g., Filaggrin, Involucrin) Gene_Expression->Barrier_Proteins Lipid_Synthesis Increased Lipid Synthesis (e.g., Ceramides) Gene_Expression->Lipid_Synthesis

Caption: PPAR-α signaling pathway activated by linoleic acid.

Influence on Filaggrin Expression

Filaggrin is a crucial protein for the formation of the stratum corneum and its breakdown products constitute the Natural Moisturizing Factor (NMF), which is vital for skin hydration.[8] While a direct upregulation of filaggrin by this compound is not firmly established, the overall improvement in epidermal health through PPAR-α activation and enhanced lipid synthesis can create a more favorable environment for proper keratinocyte differentiation and filaggrin expression.[10][12] Studies have shown that certain topical treatments that improve the lipid barrier can also positively influence filaggrin expression.[13]

Quantitative Data on Barrier Function Improvement

The efficacy of linoleic acid-containing compounds in improving skin barrier function has been quantified in several studies.

Parameter MeasuredTreatmentResultReference
Transepidermal Water Loss (TEWL)Topical application of linoleic acidSignificant decrease in TEWL in essential fatty acid-deficient models.[14]
Skin Hydration2% Isosorbide di-(linoleate/oleate) lotionSignificant improvement in skin hydration over 2 weeks.[12]
Ceramide LevelsLinoleate-enriched dietIncrease in free ceramides in the stratum corneum.[5]
Gene Expression (Keratinocyte Differentiation)Isosorbide di-(linoleate/oleate)Upregulation of genes such as KRT1, GRHL2, and SPRR4.[12]
Epidermal Barrier Protein AbundanceIsosorbide di-(linoleate/oleate)Increased levels of Filaggrin (FLG) and Involucrin.[12]

Experimental Protocols

The assessment of skin barrier function and the effects of topical agents like this compound involves a range of in vitro and in vivo techniques.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a primary indicator of inside-out skin barrier function.[15]

  • Principle: Measures the rate of water vapor diffusing across the stratum corneum into the atmosphere.

  • Apparatus: An evaporimeter with an open-chamber or closed-chamber probe.

  • Procedure (In Vivo):

    • Subjects are acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20 minutes.[16]

    • The probe of the evaporimeter is placed gently on the skin surface of the test area.

    • The device measures the water vapor density gradient and calculates the TEWL in g/m²/h.

    • Measurements are taken before and after a period of product application to assess its effect on barrier function.[17] A baseline can be established, and measurements can be repeated after a controlled barrier disruption (e.g., tape stripping or SLS application) to evaluate the reparative capacity of the test substance.[4][15]

Start Start: Acclimatization Baseline Baseline TEWL Measurement Start->Baseline Disruption Optional: Barrier Disruption (e.g., Tape Stripping) Baseline->Disruption Application Product Application Baseline->Application No Disruption Disruption->Application Incubation Incubation Period Application->Incubation Final Final TEWL Measurement Incubation->Final End End: Data Analysis Final->End

Caption: Workflow for TEWL measurement.

Analysis of Stratum Corneum Lipids

Quantifying changes in the lipid composition of the stratum corneum provides direct evidence of the biochemical effects of this compound.

  • Principle: Extraction of lipids from the stratum corneum followed by separation and quantification using chromatographic and mass spectrometric techniques.[18][19]

  • Procedure:

    • Sample Collection: Stratum corneum is collected using tape stripping.[20]

    • Lipid Extraction: Lipids are extracted from the tape strips using a solvent system such as a chloroform/methanol mixture.

    • Separation and Quantification: The lipid extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[18][21] This allows for the separation and quantification of different ceramide classes and other lipids.[19][22]

    • Data Analysis: The abundance of specific lipids, such as acylceramides, is compared between treated and untreated samples.

Assessment of Gene and Protein Expression

To investigate the impact on cellular pathways, the expression of key genes and proteins involved in barrier function is measured.

  • Principle: Quantification of mRNA transcripts (gene expression) or protein levels in skin biopsies or cultured keratinocytes.

  • Gene Expression (Quantitative Real-Time PCR - qRT-PCR):

    • RNA is extracted from skin samples or cultured cells.[17]

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for target genes (e.g., Filaggrin, Loricrin, Involucrin, genes for ceramide synthesis enzymes).[23]

    • Relative gene expression is calculated by normalizing to a housekeeping gene.[24]

  • Protein Expression (Immunohistochemistry or Western Blot):

    • Immunohistochemistry: Skin biopsies are sectioned, and specific proteins are visualized in situ using antibodies labeled with a fluorescent or chromogenic marker.[24] This provides spatial information on protein localization.

    • Western Blot: Proteins are extracted from skin samples or cells, separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies. This allows for the quantification of total protein levels.[25]

Conclusion

This compound serves as an effective pro-drug for the delivery of linoleic acid to the skin, where it plays a multifaceted role in enhancing epidermal barrier function. By being incorporated into essential acylceramides, activating PPAR-α signaling to promote keratinocyte differentiation and lipid synthesis, and potentially influencing the expression of key structural proteins like filaggrin, this compound addresses the fundamental lipid deficiencies that can lead to a compromised skin barrier. The methodologies outlined in this guide provide a framework for the robust evaluation of these effects, offering valuable tools for researchers and drug development professionals in the field of dermatology and cosmetic science. The targeted action of this compound on the intricate biology of the stratum corneum underscores its potential as a valuable ingredient in formulations designed to restore and maintain a healthy skin barrier.

References

Arachidyl Linoleate as a Substrate for Lipoxygenase Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxygenase (LOX) enzymes are critical mediators in the biosynthesis of a vast array of signaling molecules derived from polyunsaturated fatty acids. While free fatty acids like linoleic acid and arachidonic acid are the canonical substrates, emerging evidence suggests that esterified fatty acids can also be directly oxygenated. This technical guide explores the potential of arachidyl linoleate (B1235992), a wax ester composed of arachidic acid and linoleic acid, to serve as a substrate for lipoxygenase enzymes. Although direct enzymatic data for arachidyl linoleate is limited in current literature, this document consolidates information on analogous substrates, details relevant experimental protocols, and discusses the potential downstream signaling implications of its oxygenated products. This guide aims to provide a foundational resource for researchers investigating the metabolism and biological roles of long-chain fatty acid esters in inflammatory and cell signaling pathways.

Introduction to Lipoxygenases and Their Substrates

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene moiety.[1] This reaction is the primary step in the biosynthesis of a wide range of biologically active lipid mediators, including leukotrienes and lipoxins, which are key players in inflammation, immunity, and various physiological and pathological processes.[2]

The most commonly studied substrates for LOX enzymes are free fatty acids such as linoleic acid (LA) and arachidonic acid (AA).[3] However, there is growing evidence that LOX enzymes can also oxygenate fatty acids that are esterified within more complex lipids, such as phospholipids (B1166683) and ceramides, without prior hydrolysis.[4][5] This suggests that long-chain wax esters, like this compound, may also be viable substrates for LOX-mediated oxidation.

This compound is an ester formed from the C20 saturated fatty acid, arachidic acid, and the C18 polyunsaturated fatty acid, linoleic acid. The linoleate moiety of this molecule possesses the requisite cis,cis-1,4-pentadiene structure for LOX catalysis. The enzymatic oxidation of arachidyl linoleoleate would yield hydroperoxy-arachidyl linoleate, a novel lipid species with potential biological activities.

Enzymatic Oxygenation of this compound

Proposed Reaction

Based on the known mechanisms of lipoxygenase action on linoleic acid, the enzymatic oxygenation of this compound is proposed to occur at either the C-9 or C-13 position of the linoleate acyl chain. This would result in the formation of arachidyl 9-hydroperoxyoctadecadienoate (9-HPODE-Ar) and arachidyl 13-hydroperoxyoctadecadienoate (13-HPODE-Ar), respectively. The specific product formed would depend on the regiospecificity of the lipoxygenase isoform used.

G This compound This compound Lipoxygenase (LOX) + O2 Lipoxygenase (LOX) + O2 This compound->Lipoxygenase (LOX) + O2 Arachidyl 9-hydroperoxyoctadecadienoate (9-HPODE-Ar) Arachidyl 9-hydroperoxyoctadecadienoate (9-HPODE-Ar) Lipoxygenase (LOX) + O2->Arachidyl 9-hydroperoxyoctadecadienoate (9-HPODE-Ar) e.g., 9-LOX Arachidyl 13-hydroperoxyoctadecadienoate (13-HPODE-Ar) Arachidyl 13-hydroperoxyoctadecadienoate (13-HPODE-Ar) Lipoxygenase (LOX) + O2->Arachidyl 13-hydroperoxyoctadecadienoate (13-HPODE-Ar) e.g., 15-LOX

Figure 1: Proposed enzymatic oxidation of this compound by lipoxygenase.
Quantitative Data on Analogous Substrates

While specific kinetic parameters for this compound are not currently available, data from studies on free linoleic acid and other linoleate esters provide valuable insights into the potential efficiency of this reaction. It is generally observed that the rate of LOX-catalyzed oxidation of esterified linoleic acid is lower than that of the free fatty acid.

SubstrateEnzymeRelative Reaction Rate (%)Reference
Linoleic AcidSoybean LOX100[5]
TrilinoleinSoybean LOX~10[5]
1-Linoleoyl-2-stearoyl-sn-glycero-3-phosphocholineSoybean LOX~10[5]
1,3-DilinoleinSoybean LOX~40[5]

Table 1: Relative Oxidation Rates of Linoleic Acid and its Esters by Soybean Lipoxygenase.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Soybean LOX-1Linoleic Acid15Not Reported[6]
Human 12-LOXDocosahexaenoic Acid (DHA)1.76 ± 0.213 ± 0.4 s⁻¹ (kcat)[7]
Human 15-LOX-1Docosahexaenoic Acid (DHA)1.8 ± 0.112 ± 0.2 s⁻¹ (kcat)[7]
Human 15-LOX-2Docosahexaenoic Acid (DHA)1.0 ± 0.10.9 ± 0.02 s⁻¹ (kcat)[7]

Table 2: Kinetic Parameters of Various Lipoxygenases with Polyunsaturated Fatty Acids. (Note: Vmax values are reported as kcat where specified in the source).

Experimental Protocols

Spectrophotometric Assay for Lipoxygenase Activity

This protocol is adapted from established methods for free linoleic acid and can be used to monitor the formation of the conjugated diene system in the hydroperoxy product, which absorbs light at 234 nm.[5][8][9]

Materials:

  • Soybean Lipoxygenase (Type I-B)

  • This compound

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Ethanol

  • Tween 20

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Preparation of Substrate Stock Solution (10 mM):

    • Due to the waxy nature of this compound, gentle heating may be required for initial solubilization.

    • In a glass vial, dissolve an appropriate amount of this compound in ethanol.

    • Add Tween 20 to a final concentration of 0.1% (v/v) to aid in emulsification.

    • Slowly add 0.2 M borate buffer (pH 9.0) to the desired final volume while vortexing to form a stable emulsion.

  • Preparation of Enzyme Solution:

    • Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0) to a concentration of 10,000-20,000 U/mL.

    • For the assay, dilute the stock solution in the same buffer to a final concentration of 200 U/mL. Keep the enzyme solution on ice.[2]

  • Assay Protocol:

    • In a UV-transparent microplate well or cuvette, add:

      • 200 µL of 0.2 M borate buffer (pH 9.0)

      • 10 µL of various concentrations of a test inhibitor (or buffer for control)

      • 10 µL of the lipoxygenase enzyme solution (200 U/mL)

    • Pre-incubate the mixture at room temperature (25°C) for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the this compound substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over 3-5 minutes, taking readings at 30-second intervals.

  • Calculation of Activity:

    • The rate of reaction is proportional to the change in absorbance over time.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the hydroperoxide product is approximately 25,000 M⁻¹cm⁻¹.[10]

G cluster_prep Reagent Preparation cluster_assay Assay Execution Substrate_Prep Prepare Arachidyl Linoleate Emulsion Initiate Add Substrate to Start Reaction Substrate_Prep->Initiate Enzyme_Prep Prepare LOX Working Solution Mix Combine Buffer, Inhibitor, and Enzyme in Plate/Cuvette Enzyme_Prep->Mix Preincubate Pre-incubate at 25°C for 5-10 min Mix->Preincubate Preincubate->Initiate Measure Measure Absorbance at 234 nm over 3-5 min Initiate->Measure

Figure 2: Workflow for the spectrophotometric lipoxygenase assay.
HPLC-Based Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the specific hydroperoxy-arachidyl linoleate isomers produced.

Materials:

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points by adding a twofold volume of methanol and vortexing.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Separation:

    • A reversed-phase column is suitable for separating the relatively nonpolar this compound from its more polar hydroperoxy products.

    • A gradient elution is typically required. A starting mobile phase of methanol/water/acetic acid can be used, with a gradient to a higher concentration of methanol or acetonitrile to elute the unreacted substrate.[4]

    • Monitor the elution profile at 234 nm to detect the conjugated diene of the hydroperoxide products.

  • Product Identification:

    • Collect the fractions corresponding to the product peaks.

    • Confirm the identity of the products using mass spectrometry (MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.[11][12] The expected mass of the hydroperoxy-arachidyl linoleate can be calculated, and fragmentation patterns can help to confirm the structure.

G Reaction_Mixture Enzymatic Reaction Mixture Quench Quench Reaction with Methanol Reaction_Mixture->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Inject Inject Supernatant onto HPLC Centrifuge->Inject Separate Separate on C18/C30 Column with Gradient Elution Inject->Separate Detect Detect Products at 234 nm Separate->Detect Identify Identify Products by Mass Spectrometry Detect->Identify

Figure 3: Workflow for HPLC-MS analysis of reaction products.

Potential Signaling Pathways of this compound-Derived Products

The hydroperoxy products of this compound are likely to be rapidly reduced in vivo to their corresponding hydroxy derivatives, arachidyl 9-hydroxyoctadecadienoate (9-HODE-Ar) and arachidyl 13-hydroxyoctadecadienoate (13-HODE-Ar). While the signaling properties of these intact esters are not yet characterized, the free hydroxy fatty acids, 9-HODE and 13-HODE, are known to be potent signaling molecules that activate specific nuclear and G-protein coupled receptors.[13][14] It is plausible that intracellular esterases could hydrolyze 9-HODE-Ar and 13-HODE-Ar to release the active HODEs.

Activation of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[13] Both 9-HODE and 13-HODE have been identified as endogenous ligands for PPARγ.[15] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_cell Cell 9_HODE_Ar 9-HODE-Ar / 13-HODE-Ar Esterase Esterase 9_HODE_Ar->Esterase 9_HODE 9-HODE / 13-HODE Esterase->9_HODE Hydrolysis PPARg PPARγ 9_HODE->PPARg Activation Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Gene_Expression Modulation of Gene Expression (e.g., Lipid Metabolism, Inflammation) PPRE->Gene_Expression

Figure 4: Putative PPARγ signaling pathway for HODE-Ar derivatives.
Activation of GPR132

GPR132, also known as G2A, is a G-protein coupled receptor that is activated by 9-HODE and other oxidized fatty acids.[16][17] It is expressed in immune cells, such as macrophages, and is implicated in regulating inflammatory responses and cell migration. Activation of GPR132 can lead to various downstream signaling cascades, including those involving calcium mobilization and MAP kinase pathways.

G cluster_cell Cell 9_HODE_Ar 9-HODE-Ar Esterase Esterase 9_HODE_Ar->Esterase 9_HODE 9-HODE Esterase->9_HODE Hydrolysis GPR132 GPR132 Receptor 9_HODE->GPR132 Activation G_Protein G-Protein Activation GPR132->G_Protein Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization, MAPK Pathway) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Migration, Cytokine Release) Downstream->Cellular_Response

Figure 5: Putative GPR132 signaling pathway for 9-HODE-Ar.

Conclusion and Future Directions

The enzymatic oxidation of this compound by lipoxygenases represents a novel area of lipid biochemistry with potential implications for our understanding of cell signaling and inflammation. While direct evidence for this reaction is still forthcoming, the existing data on related esterified substrates provide a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the kinetics, products, and biological functions of this compound oxygenation.

Future research should focus on:

  • Confirming the substrate activity of this compound with various purified lipoxygenase isoforms and determining the kinetic parameters.

  • Characterizing the specific products formed and their stereochemistry.

  • Investigating the biological activity of the intact hydroperoxy- and hydroxy-arachidyl linoleate esters.

  • Elucidating the role of intracellular esterases in the potential processing of these oxidized wax esters to release known signaling molecules.

A deeper understanding of the metabolism of long-chain fatty acid esters like this compound will undoubtedly open new avenues for research into lipid-mediated signaling and may lead to the identification of novel therapeutic targets for a range of inflammatory diseases.

References

The Enigmatic Role of Arachidyl Linoleate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl linoleate (B1235992), a wax ester composed of arachidyl alcohol and linoleic acid, presents a complex subject of study within the intricate network of lipid metabolism. While direct interactions of the intact ester with lipid-metabolizing enzymes are not extensively documented, its constituent fatty acid, linoleic acid, is a well-known substrate and modulator of key enzymatic pathways, including those governed by cyclooxygenases (COX) and lipoxygenases (LOX). This technical guide synthesizes the current understanding and proposes a primary mechanism of action for arachidyl linoleoleate: enzymatic hydrolysis followed by the engagement of its metabolites in significant signaling cascades. This document provides a comprehensive overview of the metabolic fate of arachidyl linoleate, quantitative data on the interaction of its derivatives with lipid-metabolizing enzymes, detailed experimental protocols, and visual representations of the pertinent biochemical pathways and workflows.

Introduction

Wax esters, such as this compound, are naturally occurring lipids that serve various biological functions, including energy storage and as protective barriers.[1] this compound is comprised of a C20 saturated fatty alcohol (arachidyl alcohol) esterified to the C18 polyunsaturated fatty acid, linoleic acid.[2] The biological significance of this compound is intrinsically linked to the bioactivity of its components upon hydrolysis. Linoleic acid, an essential omega-6 fatty acid, is a precursor to a vast array of signaling molecules that are pivotal in inflammatory processes and cellular homeostasis.[3][4] This guide explores the interaction of this compound with key lipid-metabolizing enzymes, focusing on a proposed metabolic activation pathway.

Proposed Metabolic Pathway of this compound

The prevailing hypothesis for the bioactivity of this compound posits that it is first hydrolyzed by lipases and carboxylesterases to release arachidyl alcohol and free linoleic acid.[1] This initial step is critical as the liberated linoleic acid can then enter well-established metabolic pathways.

Arachidyl_Linoleate_Metabolism Arachidyl_Linoleate This compound Hydrolysis Hydrolysis Arachidyl_Linoleate->Hydrolysis Linoleic_Acid Linoleic Acid Hydrolysis->Linoleic_Acid Arachidyl_Alcohol Arachidyl Alcohol Hydrolysis->Arachidyl_Alcohol Lipases Lipases / Carboxylesterases Lipases->Hydrolysis COX Cyclooxygenases (COX-1/2) Linoleic_Acid->COX LOX Lipoxygenases (5, 12, 15-LOX) Linoleic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins HODEs Hydroxyoctadecadienoic acids (HODEs) LOX->HODEs Experimental_Workflow Start Start: this compound Sample Hydrolysis Enzymatic Hydrolysis (Protocol 5.1) Start->Hydrolysis Analysis1 Product Analysis (TLC, GC-MS) Hydrolysis->Analysis1 Enzyme_Assay Enzyme Activity Assays (e.g., LOX, COX) Hydrolysis->Enzyme_Assay Data_Analysis Quantitative Data Analysis (IC50, Ki) Enzyme_Assay->Data_Analysis Pathway_Analysis Cell-Based Assays & Signaling Pathway Analysis Data_Analysis->Pathway_Analysis Conclusion Conclusion on Bioactivity Pathway_Analysis->Conclusion

References

The Pivotal Role of Arachidyl Linoleate in Meibomian Gland Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tear film lipid layer (TFLL), primarily composed of meibum secreted by the meibomian glands, is crucial for maintaining ocular surface health and preventing evaporative dry eye. Among the complex mixture of lipids in meibum, wax esters are a major non-polar component, contributing significantly to the structural integrity and barrier function of the TFLL. This technical guide delves into the biological functions of a specific wax ester, arachidyl linoleate (B1235992), within the meibomian glands. While direct research on arachidyl linoleate is limited, this document synthesizes current knowledge on wax esters, arachidic acid, and linoleic acid to elucidate its putative roles. We will explore its contribution to tear film stability, its potential involvement in meibomian gland dysfunction (MGD), and the experimental methodologies used to study such lipids. Furthermore, this guide presents relevant biochemical pathways and experimental workflows to provide a comprehensive resource for researchers in ophthalmology and drug development.

Introduction: The Significance of Meibomian Gland Lipids

The meibomian glands are specialized sebaceous glands located in the eyelids that secrete a lipid-rich substance called meibum.[1][2] This secretion forms the outermost layer of the tear film, the TFLL, which is critical for:

  • Retarding tear evaporation: The lipid layer acts as a barrier to prevent the rapid evaporation of the aqueous layer of the tear film.[1][3][4][5]

  • Maintaining a smooth optical surface: The TFLL provides a smooth, uniform surface for light refraction, which is essential for clear vision.

  • Stabilizing the tear film: By lowering surface tension, the lipid layer contributes to the stability of the entire tear film structure.[6]

  • Protecting the ocular surface: The TFLL acts as a barrier against pathogens and environmental debris.[7]

Meibum is a complex mixture of non-polar lipids (e.g., wax esters, cholesteryl esters, triglycerides) and a smaller fraction of polar lipids.[1][3][6][8][9] The composition of these lipids is critical for the proper functioning of the tear film, and alterations in their profile are a hallmark of meibomian gland dysfunction (MGD), a leading cause of dry eye disease.[1][8][9]

This compound: A Key Wax Ester in Meibum

This compound is a wax ester formed by the esterification of arachidic acid (a 20-carbon saturated fatty acid) and linoleic acid (an 18-carbon polyunsaturated fatty acid). While specific quantitative data for this compound is not abundant in the literature, wax esters as a class are a major component of meibum.

Putative Biological Functions

Based on the properties of its constituent fatty acids and the known roles of wax esters, the biological functions of this compound in the meibomian glands can be inferred:

  • Structural Component of the Tear Film Lipid Layer: As a long-chain wax ester, this compound is expected to be a key structural component of the non-polar lipid layer of the TFLL. The long saturated arachidyl chain would contribute to the formation of an ordered, crystalline-like structure at the air-tear interface, which is thought to be essential for retarding tear evaporation.[4][5][10] The presence of the unsaturated linoleate chain may introduce some fluidity into the lipid layer, influencing its spreading and viscoelastic properties.

  • Modulation of Meibum Viscosity: The melting point and viscosity of meibum are critical for its secretion from the meibomian glands. The specific ratio of saturated to unsaturated fatty acids in wax esters influences these properties. Alterations in the levels of this compound could potentially impact meibum viscosity, contributing to the ductal plugging observed in MGD.

  • Source of Bioactive Molecules: Linoleic acid is an essential fatty acid that can be metabolized into various pro- and anti-inflammatory mediators.[11] While it is not confirmed, it is plausible that this compound could serve as a reservoir for linoleic acid, which could be released by lipases at the ocular surface. Increased levels of free linoleic acid in meibum have been associated with the severity of MGD, suggesting a potential role in the inflammatory aspects of the disease.[12]

Quantitative Data on Meibum Composition

While specific data for this compound is scarce, the following tables summarize the general composition of human meibum and the changes observed in MGD, providing context for the importance of wax esters.

Table 1: General Lipid Composition of Human Meibum

Lipid ClassPercentage of Total Lipids (approximate)
Wax Esters35-45%
Cholesteryl Esters25-35%
Triglycerides5-15%
Free Fatty Acids1-5%
Polar Lipids (e.g., phospholipids)1-5%
Other (e.g., hydrocarbons, free cholesterol)5-10%

Note: Values are approximate and can vary between individuals and analytical methods.[1][3][6][8][9]

Table 2: Reported Changes in Meibum Lipid Composition in Meibomian Gland Dysfunction (MGD)

Lipid ComponentChange in MGDReference
Cholesteryl Ester to Wax Ester Ratio Decreased[8]
Saturated to Unsaturated Fatty Acid Ratio Decreased[7]
Branched to Straight-Chain Fatty Acid Ratio Increased[7]
Free Linoleic Acid Increased in severe MGD[12]

Experimental Protocols

The study of meibomian gland lipids requires specialized analytical techniques. The following are summaries of commonly used experimental protocols.

Meibum Sample Collection
  • Subject Preparation: The subject is seated at a slit lamp. The eyelid margins are gently cleaned with a sterile swab to remove any debris.

  • Expression: Gentle pressure is applied to the eyelids using a sterile instrument (e.g., a Mastrota paddle or two cotton swabs) to express meibum from the gland orifices.

  • Collection: The expressed meibum is collected using a platinum spatula or a microcapillary tube.

  • Storage: The collected sample is immediately dissolved in a solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a glass vial to prevent degradation and stored at -80°C until analysis.[9][13]

Lipid Extraction and Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Wax Ester Analysis

  • Lipid Extraction: Total lipids are extracted from the meibum sample using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Methylation: To analyze the fatty acid composition of wax esters, the sample is saponified (hydrolyzed with a strong base) to release the fatty acids and fatty alcohols. The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: The FAMEs and fatty alcohols (often derivatized) are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The retention times and mass spectra are compared to known standards for identification and quantification.[13]

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis

  • Lipid Extraction: Total lipids are extracted from the meibum sample.

  • LC Separation: The lipid extract is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system. The different lipid classes are separated on a column (e.g., a C18 or HILIC column) based on their polarity.

  • MS Detection: The separated lipids are introduced into a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) for detection and identification. The mass-to-charge ratio (m/z) of the intact lipid molecules and their fragmentation patterns are used for structural elucidation.[14][15]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sufficient quantity of meibum is dissolved in a deuterated solvent (e.g., CDCl3).

  • NMR Analysis: 1H-NMR spectroscopy is used to quantify the relative amounts of different lipid classes, such as wax esters and cholesteryl esters, based on the integration of specific proton resonances.[8][9]

Signaling Pathways and Metabolic Workflows

While no signaling pathways are known to be directly triggered by this compound, the metabolism of its precursor, linoleic acid, is of significant interest in ocular surface inflammation.

Biosynthesis of Wax Esters in Meibomian Glands

The following diagram illustrates the general pathway for the biosynthesis of wax esters, including this compound, in meibocytes.

Wax_Ester_Biosynthesis cluster_cytoplasm Meibocyte Cytoplasm AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids (e.g., Palmitic Acid) MalonylCoA->FattyAcids FAS Elongation Fatty Acid Elongation (ELOVLs) FattyAcids->Elongation ArachidicAcid Arachidic Acid (20:0) Elongation->ArachidicAcid FattyAcylCoA Arachidyl-CoA ArachidicAcid->FattyAcylCoA ACSL LinoleicAcid Linoleic Acid (18:2) (from diet) LinoleoylCoA Linoleoyl-CoA LinoleicAcid->LinoleoylCoA ACSL Reduction Fatty Acyl-CoA Reductase (FAR) FattyAcylCoA->Reduction Esterification Wax Synthase (AWAT2) LinoleoylCoA->Esterification FattyAlcohol Arachidyl Alcohol FattyAlcohol->Esterification Reduction->FattyAlcohol ArachidylLinoleate This compound Esterification->ArachidylLinoleate

Caption: General biosynthetic pathway of this compound in meibocytes.

Linoleic Acid Metabolism and Potential Inflammatory Pathways

Linoleic acid can be metabolized to arachidonic acid, a precursor for a variety of pro-inflammatory eicosanoids. This pathway is relevant to the inflammatory component of MGD.

Linoleic_Acid_Metabolism cluster_metabolism Linoleic Acid Metabolism on the Ocular Surface LinoleicAcid Linoleic Acid (18:2) Desaturase Δ6-Desaturase LinoleicAcid->Desaturase ArachidonicAcid Arachidonic Acid (20:4) COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes (e.g., LTB4) Leukotrienes->Inflammation Elongase Elongase Desaturase->Elongase Desaturase2 Δ5-Desaturase Elongase->Desaturase2 Desaturase2->ArachidonicAcid COX->Prostaglandins LOX->Leukotrienes

Caption: Metabolic pathway of linoleic acid to pro-inflammatory eicosanoids.

Experimental Workflow for Meibum Lipidomics

The following diagram outlines a typical workflow for the lipidomic analysis of meibum samples.

Lipidomics_Workflow cluster_workflow Meibum Lipidomics Experimental Workflow SampleCollection Meibum Sample Collection LipidExtraction Lipid Extraction (e.g., Folch method) SampleCollection->LipidExtraction AnalyticalPlatform Analytical Platform Selection LipidExtraction->AnalyticalPlatform LCMS LC-MS/MS AnalyticalPlatform->LCMS Intact Lipids GCMS GC-MS AnalyticalPlatform->GCMS Fatty Acids NMR NMR AnalyticalPlatform->NMR Lipid Classes DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition NMR->DataAcquisition DataProcessing Data Processing (Peak picking, alignment) DataAcquisition->DataProcessing LipidIdentification Lipid Identification (Database searching) DataProcessing->LipidIdentification Quantification Quantification LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A typical experimental workflow for meibum lipidomics.

Conclusion and Future Directions

This compound, as a constituent of the wax ester fraction of meibum, likely plays a significant role in the biophysical properties of the tear film lipid layer. Its long saturated fatty acid chain may contribute to the formation of a stable, evaporation-resistant barrier, while its unsaturated fatty acid component could influence the fluidity and spreading of the TFLL. Furthermore, the linoleic acid moiety may be involved in the inflammatory processes associated with MGD.

Future research should focus on:

  • Developing analytical methods to accurately quantify specific wax esters like this compound in meibum.

  • Investigating the biophysical properties of lipid films containing this compound to understand its specific contribution to TFLL stability.

  • Elucidating the enzymatic pathways involved in the synthesis and degradation of this compound in meibocytes.

  • Correlating the levels of this compound with clinical signs of MGD to determine its potential as a biomarker.

A deeper understanding of the biological functions of specific meibum lipids such as this compound will be instrumental in the development of novel therapeutic strategies for MGD and evaporative dry eye disease.

References

The Discovery and Isolation of Arachidyl Linoleate from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl linoleate (B1235992), a wax ester of significant interest for its potential applications in pharmaceuticals and nutraceuticals, is a naturally occurring lipid found in various plant species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of arachidyl linoleate from natural sources, with a particular focus on the halophyte Salicornia europaea. Detailed experimental protocols for extraction, purification, and quantitative analysis are presented, alongside a summary of the biosynthetic pathways involved in its formation. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel lipid-based therapeutics.

Introduction

Wax esters, including this compound, are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. In the plant kingdom, these compounds are primarily found as major components of epicuticular waxes, forming a protective barrier against various environmental stresses. The unique physicochemical properties of wax esters have garnered considerable attention for their potential use in a range of industrial applications, from cosmetics to biofuels. More recently, the specific biological activities of individual wax esters are being investigated for their therapeutic potential. This compound, the ester of arachidic acid (a C20 saturated fatty acid) and linoleic acid (a C18:2 unsaturated fatty acid), is of particular interest due to the combined properties of its constituent fatty acids.

While the general presence of wax esters in plants has been known for decades, the specific identification and quantification of individual esters like this compound from natural sources have been advanced by modern analytical techniques. This guide will delve into the specifics of its discovery and the methodologies employed for its isolation and characterization.

Discovery and Natural Occurrence

The discovery of specific wax esters such as this compound has been an incremental process, built upon the broader understanding of plant lipid biochemistry. Early research focused on the general composition of plant waxes, identifying the presence of long-chain fatty acids and alcohols. With the advent of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), researchers have been able to identify and quantify individual wax ester molecules.

A notable natural source where the components of this compound are found is the halophyte Salicornia europaea. Studies on the cuticular wax of this salt-tolerant plant have revealed a complex mixture of fatty acids, alcohols, alkanes, and wax esters. While the direct identification of this compound as a single compound is not explicitly detailed in all literature, the presence of its precursors, arachidic acid and linoleic acid, along with other long-chain alcohols, strongly suggests its formation and presence within the wax ester fraction of this plant. Research has shown that under salt stress, the composition of cuticular wax in Salicornia europaea changes, with an increase in the total wax load.[1][2][3]

Quantitative Data from Natural Sources

The quantitative analysis of wax esters in natural sources is crucial for assessing the viability of their commercial extraction. In Salicornia europaea, the composition of cuticular wax has been determined under different salinity conditions. The data below is a summary of the relative abundance of different lipid classes within the cuticular wax.

Lipid ClassControl (%)100 mM NaCl (%)600 mM NaCl (%)
Fatty Acids25.320.025.3
Alcohols46.855.636.8
Alkenes23.920.223.7
Esters 4.1 4.2 14.2

Table 1: Relative abundance of lipid classes in the cuticular wax of Salicornia europaea under different NaCl concentrations. Data sourced from[2].

Under high salinity (600 mM NaCl), the proportion of wax esters significantly increases, indicating a potential for enhanced production under specific cultivation conditions.[2] Further detailed analysis of the ester fraction using techniques described in the experimental protocols section is required to determine the precise percentage of this compound.

Experimental Protocols

The isolation and analysis of this compound from natural sources involve a multi-step process, beginning with the extraction of total lipids, followed by fractionation and identification.

Extraction of Epicuticular Waxes

A common method for the extraction of surface waxes from plant material is through solvent immersion.

Protocol:

  • Fresh plant material (e.g., shoots of Salicornia europaea) is briefly immersed in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes without significant extraction of internal lipids.

  • The plant material is removed, and the solvent extract is filtered to remove any particulate matter.

  • The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the lipids.

  • The resulting crude wax extract is then ready for further purification and analysis.

Fractionation of Wax Esters using Solid-Phase Extraction (SPE)

To isolate the wax ester fraction from the crude extract, solid-phase extraction is a widely used technique.

Protocol:

  • A silica (B1680970) gel SPE cartridge is conditioned by passing a non-polar solvent, such as hexane, through it.

  • The crude wax extract, dissolved in a minimal amount of a non-polar solvent, is loaded onto the cartridge.

  • Non-polar compounds like alkanes are eluted with a non-polar solvent (e.g., hexane).

  • The wax ester fraction is then eluted with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

  • The collected fraction containing the wax esters is evaporated to dryness.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the identification and quantification of individual wax esters.

Protocol:

  • The isolated wax ester fraction is derivatized, typically through transesterification to fatty acid methyl esters (FAMEs) and fatty alcohol acetates or trimethylsilyl (B98337) (TMS) ethers, for improved volatility and chromatographic separation.

  • An internal standard is added to the sample for accurate quantification.

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

  • The GC oven temperature is programmed to ramp up gradually to separate the different components based on their boiling points.

  • The separated components are then introduced into a mass spectrometer, which ionizes the molecules and detects the resulting fragments.

  • The mass spectrum of each peak is compared to a library of known compounds for identification. The retention time of the peak is also compared to that of a known standard of this compound for confirmation.

  • Quantification is achieved by comparing the peak area of this compound to the peak area of the internal standard.

Biosynthesis of Wax Esters

The biosynthesis of wax esters in plants is a two-step enzymatic process that occurs in the endoplasmic reticulum.

Wax_Ester_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Linoleoyl-CoA) WS Wax Synthase (WS) Fatty_Acyl_CoA->WS Fatty_Alcohol Fatty Alcohol (e.g., Arachidyl Alcohol) Fatty_Alcohol->WS Wax_Ester Wax Ester (this compound) FAR Fatty Acyl-CoA Reductase (FAR) FAR->Fatty_Alcohol WS->Wax_Ester VLCFA_Elongation VLCFA Elongation Arachidoyl_CoA Arachidoyl-CoA VLCFA_Elongation->Arachidoyl_CoA Arachidoyl_CoA->FAR

Biosynthesis of this compound.

First, a very-long-chain fatty acyl-CoA, such as arachidoyl-CoA, is reduced to its corresponding fatty alcohol by a Fatty Acyl-CoA Reductase (FAR) enzyme. Subsequently, a Wax Synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule, in this case, linoleoyl-CoA, to form the final wax ester, this compound.

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound from a plant source can be visualized in the following workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., Salicornia europaea) Solvent_Extraction Solvent Extraction (Chloroform/Hexane) Plant_Material->Solvent_Extraction Crude_Wax_Extract Crude Wax Extract Solvent_Extraction->Crude_Wax_Extract SPE Solid-Phase Extraction (SPE) (Silica Gel) Crude_Wax_Extract->SPE Wax_Ester_Fraction Wax Ester Fraction SPE->Wax_Ester_Fraction Derivatization Derivatization (FAMEs/TMS ethers) Wax_Ester_Fraction->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Identification Identification (Mass Spectra Library) GC_MS->Identification Quantification Quantification (Internal Standard) GC_MS->Quantification

Workflow for this compound Analysis.

Conclusion

The discovery and isolation of specific wax esters like this compound from natural sources are pivotal for advancing their potential applications in various fields. While the direct discovery of this compound is not a singular event, the accumulation of knowledge on plant wax composition and the development of powerful analytical techniques have enabled its identification and characterization. Salicornia europaea emerges as a promising natural source, particularly under saline conditions, for the production of wax esters. The detailed experimental protocols and biosynthetic pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other valuable wax esters. Future research should focus on the targeted quantification of this compound in various natural sources and the elucidation of its specific biological activities.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Separation and Purification of Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and purification of arachidyl linoleate (B1235992) using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of lipid chromatography and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

Arachidyl linoleate is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid with two double bonds). Its analysis and purification are crucial in various fields, including cosmetics, pharmaceuticals, and nutritional science. HPLC is a powerful technique for this purpose, offering high resolution and the ability to perform preparative separations at ambient temperatures, which minimizes the risk of degradation of unsaturated fatty acid moieties.[1]

This application note explores different HPLC modes, including reversed-phase, normal-phase, and argentation chromatography, for the separation and purification of this compound.

Principles of Separation

The choice of HPLC method depends on the specific goals of the analysis, such as purity assessment, quantification, or isolation of the compound.

  • Reversed-Phase (RP) HPLC : This is the most common mode for separating fatty acid esters.[2] Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (typically C18 or C30) is used with a polar mobile phase.[2][3] Longer alkyl chains and fewer double bonds increase retention time.[1][2]

  • Normal-Phase (NP) HPLC : This technique separates molecules based on their polarity. A polar stationary phase (like silica (B1680970) or diol) is used with a non-polar mobile phase.[4][5] NP-HPLC is particularly useful for separating lipid classes.[5]

  • Argentation HPLC : This method utilizes a stationary phase impregnated with silver ions (Ag+). The silver ions interact with the π-electrons of the double bonds in unsaturated fatty acids, allowing for separation based on the number, geometry (cis/trans), and position of the double bonds.[6] This is highly effective for separating unsaturated esters from their saturated counterparts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[7] The goal is to extract this compound from its matrix and dissolve it in a solvent compatible with the initial mobile phase conditions.[8]

Protocol for Extraction from a Cream or Ointment Base:

  • Weigh a representative sample of the matrix (e.g., 1 gram).

  • Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a chloroform/methanol mixture to dissolve the lipid components.[7]

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge to separate the layers.

  • Carefully collect the organic (upper) layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., isopropanol, hexane, or the initial mobile phase composition).[8] The typical concentration for analytical HPLC is around 0.1 – 1 mg/mL.[8]

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Reversed-Phase HPLC Method (Purity Assessment and Purification)

This method is suitable for determining the purity of an this compound sample and for its preparative isolation.

Table 1: Reversed-Phase HPLC Parameters

ParameterCondition
Stationary Phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Isopropanol/Hexane (e.g., 80:20 v/v)
Gradient 100% A to 100% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C[9]
Detection UV at 205 nm[9][10] or Evaporative Light Scattering Detector (ELSD)[11]
Injection Volume 10-20 µL

Rationale: The C18 or C30 column provides excellent separation based on hydrophobicity.[2][3] A gradient from a weaker solvent (acetonitrile) to a stronger solvent (isopropanol/hexane mixture) allows for the elution of a wide range of lipids. UV detection at low wavelengths (around 205 nm) is suitable for detecting the ester group's carbonyl chromophore, while an ELSD is a universal detector for non-volatile compounds and is not dependent on the presence of a chromophore.[9][10][11]

Normal-Phase HPLC Method (Class Separation)

This method is ideal for separating wax esters like this compound from other lipid classes such as triglycerides, free fatty acids, and sterols.[4]

Table 2: Normal-Phase HPLC Parameters

ParameterCondition
Stationary Phase Silica or Diol column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane and an alcohol like Isopropanol or Ethanol (e.g., Hexane:Isopropanol 99:1 v/v)
Flow Rate 1.0 - 2.0 mL/min
Column Temperature Ambient
Detection ELSD
Injection Volume 10-20 µL

Rationale: A silica column separates compounds based on their polarity.[4] A non-polar mobile phase like a hexane/isopropanol mixture allows for the elution of different lipid classes at distinct retention times.[4] Since this compound is a relatively non-polar wax ester, it will elute earlier than more polar lipids like free fatty acids or mono- and diglycerides.

Argentation HPLC Method (Separation of Unsaturated Esters)

This specialized technique is highly effective for purifying this compound from its saturated analog, arachidyl arachidate, or other esters with varying degrees of unsaturation.

Table 3: Argentation HPLC Parameters

ParameterCondition
Stationary Phase Silver ion-impregnated silica column
Mobile Phase A: HexaneB: Hexane with a small percentage of a more polar solvent like Acetonitrile or Isopropanol
Gradient or Isocratic A shallow gradient of increasing polar solvent, or isocratic elution
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 205 nm or ELSD
Injection Volume 10-20 µL

Rationale: The separation mechanism relies on the reversible interaction between the silver ions on the stationary phase and the double bonds of the linoleate moiety.[6] Esters with more double bonds will be retained longer. This allows for the separation of this compound (two double bonds) from monounsaturated and saturated wax esters.

Data Presentation and Interpretation

The primary quantitative data from HPLC analysis includes retention time (RT), peak area, and resolution (Rs).

Table 4: Example Quantitative Data for Reversed-Phase HPLC

CompoundRetention Time (min)Peak Area (arbitrary units)Purity (%)
This compound22.51,500,00098.5
Impurity 118.215,0001.0
Impurity 225.17,5000.5

Note: The above data is illustrative. Actual retention times will vary depending on the specific column, mobile phase, and gradient conditions used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cream, Oil) Extraction Liquid-Liquid Extraction (Hexane/Chloroform-Methanol) Sample->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Compatible Solvent Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation HPLC Column (e.g., C18, Silica) Injection->Separation Detection Detection (UV or ELSD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Quantification Quantification and Purity Assessment Integration->Quantification

General workflow for HPLC analysis of this compound.
HPLC Method Selection Logic

The choice of HPLC method is dictated by the analytical goal. The following diagram outlines the logical relationship for selecting the appropriate method.

G cluster_methods HPLC Method Selection cluster_techniques Recommended Technique Start Analytical Goal Purity Purity Assessment or Preparative Isolation Start->Purity Class Separation from other Lipid Classes Start->Class Unsaturation Separation based on Degree of Unsaturation Start->Unsaturation RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC NP_HPLC Normal-Phase HPLC Class->NP_HPLC Ag_HPLC Argentation HPLC Unsaturation->Ag_HPLC

Logic for selecting the appropriate HPLC method.

References

Application Notes and Protocols for the Mass Spectrometric Identification and Characterization of Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linoleate (B1235992), a wax ester composed of arachidic acid (a 20-carbon saturated fatty acid) and linoleic acid (an 18-carbon polyunsaturated fatty acid), is a lipid molecule of interest in various fields, including dermatology, cosmetics, and biofuels. As a component of complex lipid mixtures in biological and commercial samples, its accurate identification and quantification are crucial for understanding its functional roles and for quality control purposes. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the sensitivity and specificity required for the detailed characterization of Arachidyl linoleate.

These application notes provide a comprehensive overview of the methodologies for the extraction, identification, and quantification of this compound using mass spectrometry. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are presented, along with expected fragmentation patterns to aid in its characterization.

I. Identification and Characterization of this compound by Mass Spectrometry

This compound can be effectively analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the sample matrix and the specific analytical goal (e.g., qualitative identification vs. quantitative analysis).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For wax esters like this compound, which have low volatility, derivatization is not typically required for the intact molecule, though analysis of its constituent fatty acids after hydrolysis and methylation is a common approach for compositional analysis. When analyzing the intact wax ester, high-temperature GC columns and methods are necessary.

Electron Ionization (EI) Fragmentation:

Upon electron ionization, this compound will fragment, providing structural information. Key expected fragments include:

  • Molecular Ion (M+•): A peak corresponding to the molecular weight of this compound (m/z 560.55) may be observed, though it might be of low intensity due to extensive fragmentation.

  • Fragments related to the fatty alcohol moiety (Arachidyl group): Ions corresponding to the arachidyl alkyl chain will be present.

  • Fragments related to the fatty acid moiety (Linoleoyl group): The acylium ion from the linoleic acid portion is a prominent fragment.

  • Other hydrocarbon fragments: A series of hydrocarbon fragments resulting from the cleavage of the long alkyl chains will also be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of less volatile and thermally labile molecules like wax esters within complex mixtures. Electrospray ionization (ESI) is a common ionization technique for this purpose.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID):

In positive ion mode ESI, Arachidyl linoleolate typically forms adducts, most commonly with ammonium (B1175870) ([M+NH₄]⁺) when ammonium acetate (B1210297) or formate (B1220265) is used as a mobile phase additive. Tandem mass spectrometry (MS/MS) of this precursor ion via collision-induced dissociation (CID) yields characteristic product ions that are diagnostic for the fatty acid and fatty alcohol components.

Predicted Fragmentation of [this compound + NH₄]⁺:

The precursor ion for this compound (C₃₈H₇₂O₂) will be at m/z 578.6. The major fragmentation pathway for wax ester ammonium adducts is the neutral loss of the fatty acid moiety.

  • Precursor Ion: [M+NH₄]⁺ = m/z 578.6

  • Key Fragment: The most significant fragment will arise from the neutral loss of linoleic acid (C₁₈H₃₂O₂), resulting in a protonated arachidyl alcohol fragment. However, a more commonly observed fragmentation pathway for wax esters is the formation of a protonated fatty acid and a neutral loss of the fatty alcohol.

Based on the fragmentation of similar wax esters, the following key product ions are expected in the MS/MS spectrum of the [M+NH₄]⁺ adduct of this compound:

Precursor Ion (m/z)Predicted Product Ion (m/z)Identity of Product Ion
578.6281.2[Linoleic acid + H]⁺
578.6263.2[Linoleic acid + H - H₂O]⁺
578.6283.3[Arachidic acid + H]⁺ (from potential isomeric contaminants)

II. Quantitative Analysis of this compound

For accurate quantification, a stable isotope-labeled internal standard is recommended. If a specific standard for this compound is unavailable, a closely related wax ester with a different chain length can be used. A calibration curve is generated using a series of standard solutions of known concentrations.

Table 1: Example Quantitative LC-MS/MS Data for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
This compound578.6281.2User DeterminedUser Determined>0.99
Internal StandardUser DefinedUser DefinedUser Determined--

III. Experimental Protocols

Lipid Extraction from Biological Matrices

This protocol is a general guideline and may need optimization depending on the specific sample type. The Bligh and Dyer method is a widely used technique for total lipid extraction.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Sample (e.g., tissue homogenate, cell pellet, biofluid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream for solvent evaporation

Protocol:

  • To your sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 1.25 mL of deionized water for every 1 mL of initial sample volume.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Three layers will form: an upper aqueous methanol/water layer, a protein disk at the interface, and a lower organic chloroform layer containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for GC-MS or LC-MS analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent like isopropanol (B130326) for LC-MS).

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • High-temperature capillary column suitable for lipid analysis (e.g., a short, narrow-bore column with a phenyl-methylpolysiloxane stationary phase).

GC Conditions:

  • Injector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 350 °C at 10 °C/minute.

    • Hold at 350 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-600

  • Solvent Delay: 5 minutes

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column suitable for lipidomics.

LC Conditions:

  • Mobile Phase A: 90:10 Water:Methanol with 10 mM Ammonium Acetate

  • Mobile Phase B: 90:10 Isopropanol:Methanol with 10 mM Ammonium Acetate

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: Linear gradient from 30% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor m/z 578.6 → Product m/z 281.2

    • Internal Standard: User-defined transition

IV. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS LC->MS Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Wax_Ester_Biosynthesis cluster_pathway Generalized Wax Ester Biosynthesis Pathway cluster_function Biological Functions Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Wax_Synthase Wax Synthase (Enzyme) Fatty_Acyl_CoA->Wax_Synthase Fatty_Alcohol Fatty Alcohol (e.g., Arachidyl alcohol) Fatty_Alcohol->Wax_Synthase Arachidyl_Linoleate This compound (Wax Ester) Wax_Synthase->Arachidyl_Linoleate Skin_Barrier Skin Barrier Function Arachidyl_Linoleate->Skin_Barrier Energy_Storage Energy Storage Arachidyl_Linoleate->Energy_Storage Water_Repellency Water Repellency Arachidyl_Linoleate->Water_Repellency

Caption: Biosynthesis and functions of wax esters.

References

Application Note: Quantification of Arachidyl Linoleate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-03

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details the analytical procedures for the quantification of Arachidyl linoleate (B1235992), a wax ester used in cosmetic formulations for its emollient and skin-conditioning properties. Due to the complexity of cosmetic matrices such as creams and lotions, robust sample preparation and chromatographic techniques are essential for accurate quantification. This document provides two primary analytical methods: a Gas Chromatography with Flame Ionization Detection (GC-FID) method following hydrolysis and derivatization, and a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of the intact molecule. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in the precise and reproducible measurement of Arachidyl linoleate in cosmetic products.

Introduction

This compound is the ester of arachidyl alcohol (a long-chain fatty alcohol) and linoleic acid (an omega-6 essential fatty acid). It functions as a skin-conditioning agent and emollient in a variety of cosmetic products. The concentration of this compound can influence the sensory properties, stability, and efficacy of the final product. Therefore, accurate quantification is crucial for quality control, formulation development, and stability testing.

The analysis of wax esters in complex cosmetic matrices presents challenges due to the presence of numerous other lipidic and non-lipidic components that can cause interference. This note describes a comprehensive approach to overcome these challenges.

Analytical Principles

Two primary methods are presented:

  • Gas Chromatography (GC-FID): This is a widely used and robust technique for the analysis of fatty acids.[1] As this compound is a non-volatile wax ester, this method involves a two-step process:

    • Saponification (Alkaline Hydrolysis): The ester bond of this compound is cleaved to yield arachidyl alcohol and the potassium salt of linoleic acid.

    • Derivatization: The linoleic acid is converted to its more volatile fatty acid methyl ester (FAME), methyl linoleate, which is then quantified by GC-FID.[2] The concentration of this compound is calculated stoichiometrically from the concentration of methyl linoleate.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method allows for the quantification of the intact this compound molecule, offering higher specificity. A reversed-phase HPLC system separates the wax ester from other matrix components, and a mass spectrometer (preferably a tandem quadrupole or Q-ToF) is used for detection and quantification.[3][4]

Experimental Protocols

Sample Preparation: Lipid Extraction from Cosmetic Cream

This protocol is based on a modified liquid-liquid extraction method suitable for oil-in-water or water-in-oil emulsions.

Reagents and Materials:

  • Cosmetic cream sample

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure complete dispersion of the cream.

  • Add 4 mL of a 0.9% NaCl solution in deionized water.

  • Vortex for another minute.

  • Centrifuge the mixture at 3000 x g for 10 minutes to facilitate phase separation.

  • Three layers will be observed: an upper aqueous/methanol layer, a protein/emulsifier interface, and a lower chloroform layer containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • The resulting lipid extract is now ready for either GC-FID or HPLC-MS analysis.

GC-FID Method: Hydrolysis and Derivatization

Reagents and Materials:

  • Lipid extract from section 3.1

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • n-Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Heating block or water bath

Procedure:

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 0.5 M methanolic KOH.

  • Heat the mixture at 70°C for 10 minutes in a sealed tube to saponify the ester.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol.[5]

  • Heat again at 70°C for 5 minutes to methylate the linoleic acid.

  • Cool the tube and add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

  • Vortex for 1 minute and allow the phases to separate.

  • Transfer the upper hexane (B92381) layer, containing the fatty acid methyl esters (FAMEs), to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

GC-FID Conditions (Representative):

Parameter Value
Gas Chromatograph Agilent 8890 or equivalent with FID
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film) or similar polar capillary column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 150°C for 1 min, ramp at 4°C/min to 230°C, hold for 10 min

| Detector | FID at 260°C |

Quantification:

  • Prepare a calibration curve using a certified standard of methyl linoleate.

  • Identify the methyl linoleate peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculate the concentration of methyl linoleate in the sample from the calibration curve.

  • Convert the concentration of methyl linoleate to the concentration of this compound using the following formula:

    Cthis compound = CMethyl linoleate * (MWthis compound / MWMethyl linoleate)

    Where:

    • MWthis compound = 574.99 g/mol

    • MWMethyl linoleate = 294.47 g/mol

HPLC-MS Method: Intact Analysis

Reagents and Materials:

  • Lipid extract from section 3.1

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium acetate (B1210297)

  • LC-MS vials

Procedure:

  • Re-dissolve the dried lipid extract in 1 mL of isopropanol:acetonitrile (1:1, v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.

HPLC-MS Conditions (Representative):

Parameter Value
HPLC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase, e.g., BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium acetate in Water:Acetonitrile (40:60)
Mobile Phase B 10 mM Ammonium acetate in Acetonitrile:Isopropanol (10:90)
Flow Rate 0.3 mL/min
Gradient Start with 40% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions
Column Temperature 55°C
Mass Spectrometer Triple Quadrupole or Q-ToF
Ionization Mode ESI+ (Electrospray Ionization Positive)
Precursor Ion [M+NH4]+ for this compound (m/z 592.5)

| Product Ions | To be determined by infusion of standard for MRM method development |

Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Quantify using a Multiple Reaction Monitoring (MRM) transition for enhanced selectivity and sensitivity.

Data Presentation

The following tables represent hypothetical data for method validation and sample analysis.

Table 1: GC-FID Method Validation Parameters for Methyl Linoleate

ParameterResult
Linearity (r²) > 0.998
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Table 2: Quantification of this compound in Cosmetic Cream Batches

Sample IDMethyl Linoleate Found (µg/g of cream)Calculated this compound (mg/g of cream)Specification (mg/g)
Batch A10,25020.020.0 ± 2.0
Batch B9,89019.320.0 ± 2.0
Batch C10,77021.020.0 ± 2.0
Stability Sample (3M)9,74019.0> 18.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-MS Analysis (Alternative) start Weigh 1g of Cosmetic Cream extraction Liquid-Liquid Extraction (Chloroform:Methanol) start->extraction centrifuge Centrifugation & Phase Separation extraction->centrifuge evaporation Evaporate Chloroform Layer to Dryness centrifuge->evaporation lipid_extract Lipid Extract evaporation->lipid_extract hydrolysis Saponification (Methanolic KOH) lipid_extract->hydrolysis dissolve Re-dissolve in Solvent lipid_extract->dissolve derivatization Derivatization (BF3-Methanol) hydrolysis->derivatization gc_injection GC-FID Injection derivatization->gc_injection quant_gc Quantification of Methyl Linoleate gc_injection->quant_gc hplc_injection HPLC-MS Injection dissolve->hplc_injection quant_hplc Quantification of Intact this compound hplc_injection->quant_hplc

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_hydrolysis Hydrolysis analyte This compound (in Cosmetic Matrix) linoleic_acid Linoleic Acid analyte->linoleic_acid Saponification arachidyl_alcohol Arachidyl Alcohol analyte->arachidyl_alcohol Saponification derivatization Derivatization (Methylation) linoleic_acid->derivatization fame Methyl Linoleate (Volatile) derivatization->fame gc_analysis GC-FID Analysis fame->gc_analysis

Caption: Logical relationship for the GC-FID analysis pathway.

References

Application Notes and Protocols for Incorporating Arachidyl Linoleate into Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linoleate (B1235992) is a wax ester formed from the esterification of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid, an omega-6 essential fatty acid. Its unique structure imparts desirable emollient and skin-conditioning properties, making it a valuable ingredient in topical formulations. The long carbon chain of arachidyl alcohol provides occlusivity and substantivity on the skin, reducing transepidermal water loss (TEWL), while the linoleic acid moiety can offer benefits such as reinforcing the skin's barrier function and exhibiting anti-inflammatory effects.

These application notes provide a comprehensive protocol for the successful incorporation of Arachidyl linoleate into oil-in-water (O/W) topical creams. The following sections detail pre-formulation studies, a step-by-step formulation protocol, and methods for characterization and stability testing.

Pre-Formulation Studies

Prior to formulating the final cream, it is essential to characterize the physicochemical properties of this compound to ensure optimal performance and stability of the final product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. While some data is available, experimental determination of properties like melting point and solubility in relevant cosmetic oils is crucial.

PropertyValueReference/Method
Molecular Formula C₃₈H₇₂O₂PubChem CID: 70698746[1]
Molecular Weight 561.0 g/mol PubChem CID: 70698746[1]
Appearance Assumed to be a waxy solid or semi-solid at room temperature due to its long carbon chain. Shorter chain linoleate esters are liquids.Inferred from the properties of other long-chain wax esters.[2] Methyl linoleate and ethyl linoleate are liquids at room temperature with melting points of -35 °C and <25 °C respectively.[3][4]
Melting Point (°C) To be determined experimentally. Expected to be in the range of 30-50°C based on similar long-chain wax esters.Differential Scanning Calorimetry (DSC) is recommended.
Solubility Insoluble in water. Expected to be soluble in non-polar cosmetic oils and esters.To be determined experimentally by preparing saturated solutions in selected oils (e.g., Caprylic/Capric Triglyceride, Jojoba Oil) at various temperatures.
Safety Fatty acids and their esters are generally considered safe for topical use when formulated to be non-irritating.Cosmetic Ingredient Review (CIR) reports on fatty acids and esters.[5][6]
Experimental Protocols for Pre-Formulation Studies

2.2.1 Determination of Melting Point using Differential Scanning Calorimetry (DSC)

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) from 0 °C to 100 °C.

  • Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

2.2.2 Determination of Solubility in Cosmetic Oils

  • Select a range of cosmetic oils relevant to the intended formulation (e.g., Caprylic/Capric Triglyceride, Simmondsia Chinensis (Jojoba) Seed Oil, Dimethicone).

  • Prepare supersaturated solutions of this compound in each oil at an elevated temperature (e.g., 60 °C) with continuous stirring.

  • Allow the solutions to equilibrate at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow excess solute to precipitate.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully extract an aliquot of the supernatant and analyze the concentration of dissolved this compound using a suitable analytical technique (e.g., Gas Chromatography after derivatization, or High-Performance Liquid Chromatography with a suitable detector).

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a 100g batch of an O/W cream containing this compound. The concentration of this compound and other emollients can be adjusted within the recommended ranges to achieve the desired sensory properties and efficacy. The total ester and oil content in a cream typically ranges from 5% to 30%.[7]

Sample Formulation
PhaseIngredient (INCI Name)% (w/w)Function
A Deionized Waterq.s.Vehicle
A Glycerin3.00Humectant
A Xanthan Gum0.20Thickener
B This compound 5.00 Emollient
B Cetearyl Alcohol3.00Thickener, Emulsifier
B Glyceryl Stearate & PEG-100 Stearate4.00Emulsifier
B Caprylic/Capric Triglyceride5.00Emollient
B Dimethicone1.00Emollient
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
C Tocopherol (Vitamin E)0.50Antioxidant
Equipment
  • Beakers (heat-resistant)

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Calibrated balance

  • pH meter

Manufacturing Procedure
  • Phase A Preparation: In a suitable beaker, combine Deionized Water and Glycerin. Sprinkle Xanthan Gum slowly into the vortex while stirring to prevent clumping. Heat Phase A to 75-80 °C in a water bath.

  • Phase B Preparation: In a separate beaker, combine all ingredients of Phase B (this compound, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, Caprylic/Capric Triglyceride, and Dimethicone). Heat Phase B to 75-80 °C in a water bath, stirring gently until all components are melted and the phase is uniform.

  • Emulsification: Slowly add Phase A to Phase B with continuous homogenization or high-speed stirring. Maintain the temperature at 70-75 °C during this process. Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion under moderate stirring.

  • Phase C Addition: When the temperature of the emulsion reaches 40-45 °C, add the ingredients of Phase C (Preservative and Antioxidant).

  • Final Mixing and pH Adjustment: Continue stirring until the cream is smooth and uniform. Adjust the pH to the desired range (typically 5.5-6.5 for skin products) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution) if necessary.

  • Packaging: Pour the finished cream into appropriate containers.

Experimental Workflow Diagram

G cluster_phase_a Phase A (Aqueous) cluster_phase_b Phase B (Oil) cluster_emulsification Emulsification cluster_cooling_and_addition Cooling and Final Steps A1 Combine Water and Glycerin A2 Disperse Xanthan Gum A1->A2 A3 Heat to 75-80 °C A2->A3 E1 Add Phase A to Phase B with Homogenization A3->E1 B1 Combine this compound, Emulsifiers, and other Oils B2 Heat to 75-80 °C B1->B2 B2->E1 E2 Homogenize for 3-5 minutes E1->E2 C1 Cool emulsion with moderate stirring E2->C1 C2 Add Phase C (Preservative, Antioxidant) at < 45 °C C1->C2 C3 Adjust pH and final mix C2->C3 C4 Package C3->C4

Figure 1: Experimental workflow for cream preparation.

Characterization and Stability Testing

After formulation, the cream should be evaluated for its physicochemical properties and stability over time.

Physicochemical Characterization
ParameterMethod/InstrumentAcceptance Criteria
Appearance Visual InspectionHomogeneous, smooth, white to off-white cream
pH pH meter5.5 - 6.5
Viscosity Brookfield ViscometerTo be determined based on desired product consistency
Microscopy Optical MicroscopeUniform droplet size distribution, no signs of coalescence
Spreadability Parallel Plate MethodTo be determined based on desired sensory profile
Stability Testing Protocol

Accelerated stability testing is performed to predict the long-term stability of the product. The ICH guidelines provide a framework for these tests.

Test ConditionDurationTesting Intervals
Real-Time Stability 24 months0, 3, 6, 9, 12, 18, 24 months
25 °C ± 2 °C / 60% RH ± 5% RH
Accelerated Stability 6 months0, 3, 6 months
40 °C ± 2 °C / 75% RH ± 5% RH
Freeze-Thaw Cycling 3 cyclesAfter each cycle
-10 °C for 24 hours, then 25 °C for 24 hours

At each testing interval, the cream should be evaluated for the physicochemical parameters listed in section 4.1, as well as for any signs of phase separation, discoloration, or odor change.

Potential Signaling Pathway of Linoleic Acid in Skin

The linoleic acid component of this compound can be metabolized by skin enzymes and may exert anti-inflammatory effects. One proposed mechanism is the inhibition of pro-inflammatory eicosanoid production.

G cluster_pathway Anti-inflammatory Pathway of Linoleic Acid LA Linoleic Acid (from this compound) COX_LOX COX/LOX Enzymes LA->COX_LOX Competitively Inhibits AA Arachidonic Acid AA->COX_LOX Pro_inflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Figure 2: Potential anti-inflammatory action of Linoleic Acid.

References

Application Note and Protocols for In-Vitro Skin Permeability Studies Using Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin, particularly its outermost layer, the stratum corneum (SC), serves as a formidable barrier to the percutaneous absorption of xenobiotics. In drug development and cosmetology, overcoming this barrier is a critical challenge for the effective topical and transdermal delivery of active pharmaceutical ingredients (APIs) and other beneficial compounds. Chemical penetration enhancers are frequently incorporated into formulations to transiently and reversibly modulate the barrier function of the SC, thereby increasing the permeation of co-administered substances.

Arachidyl linoleate (B1235992), a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid), is a lipid molecule with potential applications in topical formulations. While direct studies on arachidyl linoleate as a penetration enhancer are limited, the well-documented effects of its constituent parts and similar lipid esters provide a strong basis for investigating its role in skin permeability. Linoleic acid, an essential fatty acid, is a known component of the epidermal barrier and has been shown to influence skin barrier function[1][2][3]. Unsaturated fatty acids, in general, are recognized for their ability to enhance skin permeation, often by disrupting the highly ordered lipid structure of the stratum corneum[4][5].

This application note provides a detailed protocol for evaluating the effect of this compound on the in-vitro skin permeability of a model drug using the Franz diffusion cell system. It also discusses the potential mechanisms of action and presents relevant data in a structured format for easy interpretation.

Mechanism of Action (Hypothesized)

The primary mechanism by which lipid-based enhancers like this compound are thought to increase skin permeability is through interaction with the intercellular lipids of the stratum corneum. The SC lipid matrix is a highly organized structure composed mainly of ceramides (B1148491), cholesterol, and free fatty acids, which creates a tortuous path for permeants.

This compound, being a lipophilic molecule, is expected to partition into the stratum corneum. The presence of the unsaturated linoleic acid component, with its kinked structure, is hypothesized to disrupt the tight packing of the intercellular lipid bilayers[4]. This disruption can lead to an increase in the fluidity of the lipid matrix, creating more "free volume" and thereby reducing the diffusional resistance for a co-administered drug. This mechanism is similar to that proposed for other unsaturated fatty acids like oleic acid[6][7].

Experimental Protocols

A widely accepted method for assessing in-vitro skin permeability is the Franz diffusion cell assay[8][9]. This system mimics the physiological conditions of the skin and allows for the quantification of a substance's permeation through a skin membrane over time.

Materials and Reagents
  • Skin Membrane: Full-thickness human or porcine skin is recommended due to its structural similarity to human skin. Porcine ear skin is a common and ethically more accessible alternative[9][10]. Synthetic membranes can also be used for preliminary screening.

  • Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area.

  • Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4 is suitable for water-soluble drugs. For poorly water-soluble drugs, a co-solvent like ethanol (B145695) or a surfactant may be added to maintain sink conditions.

  • Test Formulation: A formulation containing the model drug and this compound at a specified concentration.

  • Control Formulation: The same formulation without this compound.

  • Model Drug: A drug with known physicochemical properties and an established analytical method for quantification (e.g., caffeine, ibuprofen).

  • Analytical Instrumentation: High-performance liquid chromatography (HPLC) or a similar sensitive analytical technique for quantifying the model drug in the receptor solution.

  • General Laboratory Equipment: Water bath with circulator, magnetic stirrers, syringes, vials, parafilm.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_membrane Skin Membrane Preparation (e.g., Excision, Dermatoming) setup_fdc Franz Diffusion Cell Setup (Mounting Membrane, Filling Receptor) prep_membrane->setup_fdc prep_receptor Receptor Solution Preparation (e.g., PBS, Degassing) prep_receptor->setup_fdc prep_formulation Formulation Preparation (Control & Test with this compound) apply_formulation Application of Formulation to Donor Chamber prep_formulation->apply_formulation setup_fdc->apply_formulation incubation Incubation at 32°C with Continuous Stirring apply_formulation->incubation sampling Periodic Sampling from Receptor Chamber incubation->sampling quantification Quantification of Permeated Drug (e.g., HPLC) sampling->quantification data_analysis Data Analysis (Cumulative Amount, Flux Calculation) quantification->data_analysis reporting Reporting of Results (Tables, Graphs) data_analysis->reporting

Caption: Experimental workflow for in-vitro skin permeability studies using Franz diffusion cells.

Detailed Protocol
  • Skin Membrane Preparation:

    • Thaw frozen full-thickness porcine ear skin at room temperature.

    • Excise a section of the skin, removing any underlying cartilage and subcutaneous fat.

    • If required, prepare split-thickness skin using a dermatome to a thickness of approximately 500-750 µm.

    • Cut the skin into discs of a suitable size to fit the Franz diffusion cells.

    • Equilibrate the skin discs in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells, ensuring the dermal side of the skin is in contact with the receptor chamber.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The volume should be accurately known.

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in a water bath maintained at 32 ± 0.5°C to simulate the skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the test or control formulation evenly onto the surface of the stratum corneum in the donor chamber.

    • Cover the donor chamber with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the model drug using a validated HPLC method or another suitable analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • Calculate the enhancement ratio (ER) as the ratio of the steady-state flux from the formulation containing this compound to that from the control formulation.

Data Presentation

The quantitative data obtained from the permeability studies should be summarized in a clear and concise table to allow for easy comparison between the control and test formulations.

ParameterControl FormulationTest Formulation (with this compound)
Steady-State Flux (Jss) (µg/cm²/h) Value ± SDValue ± SD
Permeability Coefficient (Kp) (cm/h) Value ± SDValue ± SD
Lag Time (h) Value ± SDValue ± SD
Enhancement Ratio (ER) 1.0Calculated Value

Signaling Pathway and Mechanism Visualization

While this compound is not known to directly activate specific signaling pathways related to permeability in the context of a non-metabolically active in-vitro skin model, its proposed mechanism of action on the stratum corneum lipids can be visualized.

G cluster_before Normal Stratum Corneum cluster_after Stratum Corneum with this compound sc_lipids_before Highly Ordered Lipid Bilayers Low Permeability sc_lipids_after Disrupted Lipid Bilayers Increased Fluidity High Permeability arachidyl_linoleate This compound arachidyl_linoleate->sc_lipids_before Partitioning & Disruption drug Drug Molecule drug->sc_lipids_before Low Penetration drug->sc_lipids_after Enhanced Penetration

Caption: Hypothesized mechanism of this compound as a skin penetration enhancer.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in evaluating the potential of this compound as a skin penetration enhancer. By following the detailed Franz diffusion cell methodology and utilizing the structured approach to data analysis, scientists can generate reliable and reproducible in-vitro data. While the exact quantitative effects of this compound require experimental determination, the established principles of lipid-based enhancers suggest it is a promising candidate for modulating skin permeability in topical and transdermal formulations. Further studies could also explore its impact on skin hydration and potential interactions with other formulation excipients.

References

Application Notes and Protocols for Arachidyl Linoleate-Based Lipid Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutic agents, owing to their biocompatibility, scalability, and ability to encapsulate both hydrophilic and lipophilic molecules. While significant research has focused on ionizable lipid-based LNPs for nucleic acid delivery, there is growing interest in exploring novel lipid compositions for diverse therapeutic applications. This document provides detailed application notes and protocols for the development of lipid nanoparticles utilizing Arachidyl Linoleate (B1235992), a wax ester composed of a long-chain fatty acid and a fatty alcohol.

Arachidyl linoleate's waxy and hydrophobic nature makes it a prime candidate for the core of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems are particularly well-suited for improving the oral bioavailability and providing sustained release of poorly water-soluble drugs. The protocols outlined below are based on established methodologies for the formulation of SLNs and NLCs, adapted for the specific properties of this compound.

Note: The following protocols are foundational and may require optimization based on the specific physicochemical properties of the drug to be encapsulated and the desired nanoparticle characteristics.

Data Presentation: Physicochemical Properties of this compound-Based LNPs

The following tables summarize expected quantitative data for this compound-based Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) formulated for the delivery of a model hydrophobic drug. These values are based on typical results obtained for similar lipid-based nanoparticle systems.

Table 1: Physicochemical Characterization of this compound-Based SLNs

Formulation CodeDrug-to-Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
AL-SLN-11:10150 ± 5.20.21 ± 0.02-25.3 ± 1.585.7 ± 3.1
AL-SLN-21:20180 ± 6.80.18 ± 0.03-28.1 ± 1.892.4 ± 2.5
AL-SLN-31:30210 ± 7.10.15 ± 0.01-30.5 ± 2.195.6 ± 1.9

Table 2: Physicochemical Characterization of this compound-Based NLCs

Formulation CodeSolid Lipid to Liquid Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
AL-NLC-19:1130 ± 4.50.25 ± 0.03-22.8 ± 1.288.9 ± 2.8
AL-NLC-27:3110 ± 3.90.22 ± 0.02-24.5 ± 1.494.1 ± 2.2
AL-NLC-35:595 ± 3.20.19 ± 0.01-26.7 ± 1.696.8 ± 1.7

Experimental Protocols

Protocol 1: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication

This protocol describes the preparation of SLNs where this compound serves as the solid lipid core for encapsulating a hydrophobic drug.

Materials:

  • This compound

  • Model hydrophobic drug

  • Poloxamer 188 (Surfactant)

  • Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of this compound and the model hydrophobic drug.

    • Place them in a glass beaker and heat to 5-10°C above the melting point of this compound while stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the required amount of Poloxamer 188 in deionized water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water (o/w) emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 15-20 minutes.

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • The resulting SLN dispersion can be purified by dialysis against deionized water to remove any un-encapsulated drug and excess surfactant.

Protocol 2: Characterization of this compound-Based LNPs

This protocol outlines the key characterization techniques to assess the quality of the formulated nanoparticles.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP dispersion with deionized water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate and report the mean ± standard deviation.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation followed by quantification of the un-encapsulated drug.

  • Procedure:

    • Centrifuge a known amount of the LNP dispersion at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous supernatant.

    • Carefully collect the supernatant containing the un-encapsulated drug.

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

      • DL (%) = [(Total Drug - Drug in Supernatant) / Total Lipid] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag diffusion technique.

  • Procedure:

    • Place a known amount of the LNP dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released in the collected aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

LNP_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Lipid This compound + Hydrophobic Drug Melt Melt at T > Melting Point Lipid->Melt Pre_Emulsion High-Shear Homogenization (Pre-emulsion formation) Melt->Pre_Emulsion Aqueous Deionized Water + Surfactant (Poloxamer 188) Heat_Aq Heat to same Temperature Aqueous->Heat_Aq Heat_Aq->Pre_Emulsion Sonication Probe Sonication (Nano-emulsion formation) Pre_Emulsion->Sonication Cooling Cooling & Recrystallization (SLN Formation) Sonication->Cooling Purification Purification (Dialysis) Cooling->Purification Characterization Characterization (DLS, EE%, Release) Purification->Characterization LNP_Characterization_Flow cluster_physicochemical Physicochemical Properties cluster_encapsulation Encapsulation Analysis cluster_release In Vitro Release Start Formulated LNP Dispersion DLS Particle Size (DLS) Start->DLS PDI Polydispersity Index (DLS) Start->PDI Zeta Zeta Potential (ELS) Start->Zeta Centrifuge Centrifugation Start->Centrifuge Dialysis Dialysis Bag Method Start->Dialysis Quantify Quantify Free Drug in Supernatant Centrifuge->Quantify Calculate_EE Calculate Entrapment Efficiency (EE%) Quantify->Calculate_EE Sampling Time-point Sampling Dialysis->Sampling Quantify_Release Quantify Released Drug Sampling->Quantify_Release Plot Plot Release Profile Quantify_Release->Plot

Application Notes and Protocols: In-vivo Effects of Linoleate Esters on Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the in-vivo effects of linoleate-containing compounds on skin hydration, detailed experimental protocols for assessment, and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from a double-blind, placebo-controlled clinical trial investigating the effects of a 2% Isosorbide Di-(Linoleate/Oleate) (IDL) lotion on skin hydration and barrier function over a two-week period.[5]

Table 1: Improvement in Skin Hydration (Corneometry)

Treatment GroupBaseline (Arbitrary Units)Week 2 (Arbitrary Units)% Improvement from Baseline
2% IDL Lotion45.2 ± 5.868.5 ± 7.151.5%
Placebo Lotion46.1 ± 6.248.3 ± 6.54.8%

Table 2: Reduction in Transepidermal Water Loss (TEWL)

Treatment GroupBaseline (g/m²/h)Week 2 (g/m²/h)% Reduction from Baseline
2% IDL Lotion12.5 ± 2.18.2 ± 1.534.4%
Placebo Lotion12.8 ± 2.312.5 ± 2.22.3%

Experimental Protocols

Protocol 1: Assessment of Skin Surface Hydration using Corneometry

Objective: To measure the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH)

Procedure:

  • Subject Acclimatization: Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurements.

  • Measurement Site Selection: Define and mark measurement sites on the volar forearm of each subject. Avoid areas with hair, scars, or other skin abnormalities.

  • Baseline Measurement: Before product application, take at least three consecutive measurements at each site and calculate the average. The probe should be applied to the skin with consistent, light pressure.

  • Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated treatment areas. A contralateral or adjacent site is treated with a placebo or left untreated as a control.

  • Post-Application Measurements: Conduct measurements at specified time points (e.g., 2, 4, 8, and 24 hours for short-term studies; or at weekly intervals for long-term studies like the one cited).

  • Data Analysis: The change in skin hydration is calculated as the difference or percentage change from the baseline measurement.

Protocol 2: Evaluation of Skin Barrier Function using Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka Electronic GmbH) or other open-chamber evaporimeter.

Procedure:

  • Subject Acclimatization: As with corneometry, subjects must acclimatize in a controlled environment to ensure stable skin conditions.

  • Measurement Site Selection: Use the same sites as defined for corneometry.

  • Baseline Measurement: Before product application, measure the TEWL at each site. The probe should be held gently on the skin surface, ensuring it remains still during the measurement period until a stable reading is obtained.

  • Product Application: Apply the test and placebo products as described in Protocol 1.

  • Post-Application Measurements: Perform TEWL measurements at the designated time points after product application.

  • Data Analysis: A decrease in TEWL values over time indicates an improvement in skin barrier function. Calculate the difference or percentage change from baseline.

Visualization of Mechanisms

The following diagrams illustrate the experimental workflow for in-vivo skin hydration studies and the signaling pathway through which linoleic acid contributes to skin barrier function.

G cluster_workflow Experimental Workflow for In-Vivo Skin Hydration Study A Subject Recruitment & Acclimatization B Baseline Measurements (Corneometry & TEWL) A->B C Product Application (Test vs. Placebo) B->C D Post-Application Measurements (Defined Timepoints) C->D E Data Analysis & Comparison D->E

Experimental Workflow Diagram

G cluster_pathway Linoleic Acid Signaling Pathway for Skin Barrier Enhancement LA Topical Application of Linoleic Acid / Linoleate Esters SC Penetration into Stratum Corneum LA->SC Enzymes Enzymatic Hydrolysis (if applied as ester) SC->Enzymes Free_LA Increased Free Linoleic Acid in Epidermis SC->Free_LA Enzymes->Free_LA Ceramide_Synth Incorporation into Ceramides (specifically CER[EOS]) Free_LA->Ceramide_Synth Lipid_Matrix Enhanced Lamellar Lipid Matrix Organization Ceramide_Synth->Lipid_Matrix Barrier_Function Improved Skin Barrier Function Lipid_Matrix->Barrier_Function Hydration Increased Skin Hydration & Reduced TEWL Barrier_Function->Hydration

Linoleic Acid Signaling Pathway

References

Application Notes and Protocols for Studying the Effects of Arachidyl Linoleate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linoleate (B1235992) is a wax ester composed of arachidic acid, a 20-carbon saturated fatty acid, and linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid. While direct studies on arachidyl linoleate are limited, its biological effects in cell culture can be inferred from the activities of its constituent fatty acids and the general properties of wax esters. This document provides detailed protocols to investigate the potential effects of this compound on cell viability, lipid metabolism, and inflammation.

Upon cellular uptake, it is anticipated that this compound is hydrolyzed by intracellular lipases and esterases into arachidic acid and linoleic acid. These fatty acids can then be incorporated into cellular lipids, utilized for energy production, or act as signaling molecules to modulate various cellular pathways.

Potential Signaling Pathways Modulated by this compound Components

The fatty acid components of this compound are known to influence several key signaling pathways involved in metabolism and inflammation.

  • Peroxisome Proliferator-Activated Receptors (PPARs) : Fatty acids are natural ligands for PPARs, a family of nuclear receptors that play a central role in lipid and glucose metabolism.[1][2] Activation of PPARs can influence adipogenesis, fatty acid oxidation, and inflammatory responses.[1][2]

  • Liver X Receptors (LXRs) : LXRs are another class of nuclear receptors that are critical for the control of cholesterol and fatty acid metabolism.[3][4] They are activated by oxysterols, but their activity can be indirectly influenced by changes in cellular fatty acid pools.[3][4]

  • Nuclear Factor-kappa B (NF-κB) : The NF-κB signaling pathway is a key regulator of inflammation.[5][6] Polyunsaturated fatty acids, such as linoleic acid, and their metabolites can modulate NF-κB activity, thereby influencing the expression of pro-inflammatory cytokines.[5][6]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidyl_Linoleate This compound Hydrolysis Esterase/Lipase Arachidyl_Linoleate->Hydrolysis Arachidic_Acid Arachidic Acid Hydrolysis->Arachidic_Acid Linoleic_Acid Linoleic Acid Hydrolysis->Linoleic_Acid PPAR PPAR Arachidic_Acid->PPAR Ligand NFkB_Inhibition NF-κB Inhibition Linoleic_Acid->NFkB_Inhibition Linoleic_Acid->PPAR Ligand LXR LXR Linoleic_Acid->LXR Indirectly Influences IKK IKK NFkB_Inhibition->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Gene_Expression Target Gene Expression NFkB->Gene_Expression Pro-inflammatory Genes PPAR->Gene_Expression LXR->Gene_Expression

Figure 1: Potential signaling pathways affected by this compound.

Experimental Protocols

Preparation of this compound for Cell Culture

Due to its waxy and hydrophobic nature, this compound must be properly prepared for delivery to cells in an aqueous culture medium.

Protocol 1: Bovine Serum Albumin (BSA) Conjugation

  • Stock Solution Preparation :

    • Dissolve this compound in 100% ethanol (B145695) to a concentration of 10-50 mM.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

  • Conjugation :

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final concentration. The final ethanol concentration in the cell culture medium should not exceed 0.1%.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Storage :

    • Sterilize the this compound-BSA complex by passing it through a 0.22 µm syringe filter.

    • Store aliquots at -20°C for long-term use.

Application Note 1: Assessment of Cell Viability and Proliferation

This protocol outlines the use of the MTT assay to determine the effect of this compound on cell viability and proliferation.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in a 96-well plate Prepare_AL Prepare this compound-BSA complex Add_AL Add serial dilutions of this compound to cells Prepare_AL->Add_AL Incubate Incubate for 24, 48, or 72 hours Add_AL->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: MTT Assay

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Remove the culture medium and replace it with a fresh medium containing various concentrations of the this compound-BSA complex (e.g., 1, 10, 50, 100, 250 µM). Include a vehicle control (BSA in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control.

Table 1: Hypothetical Quantitative Data for MTT Assay

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
Vehicle Control 100 ± 5.2100 ± 6.1100 ± 5.8
1 98 ± 4.995 ± 5.592 ± 6.3
10 95 ± 5.188 ± 6.081 ± 5.9
50 85 ± 4.772 ± 5.365 ± 5.1
100 70 ± 5.555 ± 4.948 ± 4.5
250 52 ± 4.838 ± 4.229 ± 3.9

Application Note 2: Assessment of Lipid Accumulation

This protocol describes the use of Oil Red O staining to visualize and quantify intracellular lipid accumulation following treatment with this compound.

Protocol 3: Oil Red O Staining

  • Cell Culture and Treatment : Culture cells on glass coverslips in a 24-well plate and treat with this compound-BSA complex for 24-48 hours.

  • Fixation : Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Staining :

    • Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol (B130326) with water (3:2 ratio) and filtering.

    • Wash the fixed cells with 60% isopropanol.

    • Incubate the cells with the Oil Red O working solution for 15-20 minutes.

  • Washing and Counterstaining :

    • Wash the cells with water to remove excess stain.

    • Counterstain the nuclei with hematoxylin (B73222) for 1 minute.

    • Wash thoroughly with water.

  • Visualization : Mount the coverslips on microscope slides and visualize under a light microscope. Lipid droplets will appear red, and nuclei will be blue.

  • Quantification (Optional) :

    • To quantify the stain, elute the Oil Red O from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at 492 nm.

Table 2: Hypothetical Quantitative Data for Oil Red O Staining

TreatmentConcentration (µM)Absorbance at 492 nm (Fold Change)
Vehicle Control -1.0 ± 0.1
This compound 101.5 ± 0.2
This compound 502.8 ± 0.3
This compound 1004.2 ± 0.4

Application Note 3: Assessment of Inflammatory Response

This protocol details the measurement of pro-inflammatory cytokine secretion using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the inflammatory effects of this compound.

Protocol 4: Cytokine ELISA

  • Cell Culture and Treatment :

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound-BSA complex for 2-4 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 100 ng/mL), for 24 hours. Include unstimulated and vehicle-treated controls.

  • Sample Collection : Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until use.

  • ELISA Procedure :

    • Perform the ELISA for the desired cytokine (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis :

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

Table 3: Hypothetical Quantitative Data for Cytokine ELISA (TNF-α)

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)
Unstimulated Control -50 ± 15
LPS + Vehicle -1200 ± 150
LPS + this compound 10950 ± 120
LPS + this compound 50600 ± 95
LPS + this compound 100350 ± 70

Application Note 4: Gene Expression Analysis by qPCR

This protocol describes how to assess changes in the expression of genes involved in lipid metabolism and inflammation using quantitative real-time PCR (qPCR).

qPCR_Workflow cluster_prep Cell Treatment & RNA Extraction cluster_rt Reverse Transcription cluster_qpcr qPCR Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and extract total RNA Treat_Cells->Lyse_Cells cDNA_Synthesis Synthesize cDNA from RNA Lyse_Cells->cDNA_Synthesis Setup_qPCR Set up qPCR reaction with primers for target genes cDNA_Synthesis->Setup_qPCR Run_qPCR Run qPCR and collect data Setup_qPCR->Run_qPCR Analyze_Data Analyze data using the ΔΔCt method Run_qPCR->Analyze_Data

Figure 3: Workflow for gene expression analysis by qPCR.

Protocol 5: Quantitative Real-Time PCR (qPCR)

  • Cell Treatment and RNA Extraction : Treat cells with this compound as described in the previous protocols. After the desired incubation period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR :

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., PPARA, PPARG, SREBF1, TNF, IL6) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Table 4: Hypothetical Quantitative Data for qPCR Analysis

Target GeneTreatment Concentration (µM)Fold Change in Gene Expression
PPARA 502.5 ± 0.3
SREBF1 500.6 ± 0.1
TNF 500.4 ± 0.05
IL6 500.5 ± 0.08

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. By systematically evaluating its impact on cell viability, lipid metabolism, inflammation, and gene expression, researchers can gain valuable insights into the potential biological activities of this wax ester. The provided hypothetical data tables and signaling pathway diagrams serve as a guide for data presentation and interpretation. It is important to note that the specific effects of this compound may be cell-type dependent and require empirical determination.

References

Application Note: Gas Chromatography Method for the Analysis of Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the quantitative analysis of the linoleate (B1235992) component of Arachidyl linoleate using Gas Chromatography with Flame Ionization Detection (GC-FID). Direct analysis of high molecular weight wax esters is challenging; therefore, this protocol employs a widely accepted indirect approach. The method involves a transesterification reaction to convert the parent molecule into its more volatile fatty acid methyl ester (FAME), methyl linoleate, which is then separated and quantified.[1][2] This protocol provides detailed procedures for sample preparation, derivatization, GC-FID operational parameters, and data analysis, making it suitable for quality control, purity assessment, and research applications.

Principle: The analysis of fatty acids by gas chromatography necessitates a derivatization step to convert the typically non-volatile fatty acids into volatile esters.[3] The core of this method is the acid-catalyzed transesterification of this compound. In the presence of a reagent like Boron Trifluoride (BF₃) in methanol (B129727) or methanolic HCl, the ester bond is cleaved and reformed with methanol.[1][4][5] This reaction yields methyl linoleate (the FAME of interest) and arachidyl alcohol. The resulting FAME is volatile and thermally stable, making it ideal for GC analysis.[1] Quantification is achieved by comparing the peak area of methyl linoleate to that of a known concentration of an internal standard.

Experimental Protocol

Reagents and Materials
  • Solvents: Hexane (B92381) (GC grade), Methanol (Anhydrous), Toluene.

  • Derivatization Reagent: Boron Trifluoride (BF₃) in Methanol (14% w/v) or 3N Methanolic HCl.

  • Extraction Solvents: Heptane or Hexane (GC Grade), Saturated Sodium Chloride (NaCl) solution.[6]

  • Standards: this compound (for reference), Methyl Linoleate, Methyl Nonadecanoate (C19:0) for use as an internal standard.[3]

  • Apparatus: Screw-cap reaction vials (10-20 mL), vortex mixer, heating block or water bath, centrifuge, GC autosampler vials.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of Methyl Nonadecanoate (C19:0) into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.[3] Store this solution at 4°C.

Sample Preparation and Transesterification
  • Weighing: Accurately weigh 15-25 mg of the this compound sample into a screw-cap reaction vial.

  • Internal Standard Addition: Add 1.0 mL of the Internal Standard Stock Solution to the sample vial.

  • Derivatization: Add 2 mL of 14% BF₃-Methanol reagent to the vial.[5]

  • Reaction: Tightly cap the vial and heat at 65-100°C for 20-30 minutes using a heating block or water bath to ensure complete reaction.[4][6]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.[6] Cap the vial and vortex vigorously for 2 minutes to extract the FAMEs into the upper hexane layer.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the vial at low speed (e.g., 2000 rpm) for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs into a 2 mL autosampler vial for GC-FID analysis.[7]

Visualized Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis weigh 1. Weigh Sample (15-25 mg) add_is 2. Add Internal Standard (C19:0) add_reagent 3. Add BF3-Methanol Reagent heat 4. Heat at 100°C for 30 min cool 5. Cool to Room Temp heat->cool extract 6. Add NaCl(aq) & Hexane Vortex to Extract collect 7. Collect Upper Hexane Layer inject 8. Inject into GC-FID collect->inject analyze 9. Quantify using Peak Areas

Caption: Overall experimental workflow from sample preparation to data analysis.

Transesterification Reaction

Caption: Acid-catalyzed transesterification of this compound.

GC-FID Analysis and Data

Instrumentation

The analysis should be performed on a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.[8]

Data Presentation

The tables below summarize the recommended starting conditions for the GC-FID analysis and typical method performance. Parameters may require optimization for specific instruments.

Table 1: Recommended GC-FID Operating Conditions

Parameter Recommended Condition
GC Column HP-88 or DB-23 (60 m x 0.25 mm ID, 0.25 µm film)[1][8][9]
Injector Split/Splitless, 250°C
Split Ratio 50:1 to 100:1[1][8]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen[8]
Flow Rate 1-2 mL/min (constant flow)[1]
Oven Program Initial: 120°C (hold 1 min) Ramp: 10°C/min to 175°C (hold 10 min) Ramp: 5°C/min to 230°C (hold 5 min)[8]
Detector FID, 280°C[8]
Makeup Gas Nitrogen or Helium, 30 mL/min[8]

| FID Gases | Hydrogen: 40 mL/min; Air: 450 mL/min[8] |

Table 2: Typical Method Performance Characteristics for FAME Analysis

Parameter Expected Analyte Typical Performance
Retention Time Methyl Nonadecanoate (IS) Varies with conditions
Methyl Linoleate Varies with conditions
Linearity (r²) Methyl Linoleate > 0.99[7]
Precision (RSD) Methyl Linoleate < 5%[7]

| Accuracy | Methyl Linoleate | 99-101%[7] |

Data Analysis
  • Identification: Identify the peaks for the internal standard (Methyl Nonadecanoate) and the analyte (Methyl Linoleate) by comparing their retention times to those of pure standards run under the same conditions.

  • Quantification: The amount of linoleic acid in the original sample is calculated using the internal standard method.[3] The concentration is determined by the ratio of the peak area of the methyl linoleate to the peak area of the internal standard, correlated against a calibration curve.

Conclusion

The described method, involving acid-catalyzed transesterification followed by GC-FID analysis, provides a reliable and reproducible means for quantifying the linoleate content of this compound. By converting the analyte to its corresponding FAME, chromatographic performance is significantly improved. The protocol is robust and suitable for routine quality control and research in various scientific and industrial settings.

References

Spectroscopic Analysis of Arachidyl Linoleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linoleate (B1235992) (IUPAC name: icosyl (9Z,12Z)-octadeca-9,12-dienoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid with two double bonds)[1]. As a member of the lipid class of wax monoesters, it is relevant in various fields, including cosmetics, pharmaceuticals, and as a potential biomarker[1]. Accurate structural elucidation and quantification are critical for its application and study. This document provides detailed application notes and protocols for the spectroscopic analysis of Arachidyl linoleate using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure

The structure of this compound (C₃₈H₇₂O₂) is presented below[1]:

Molecular Formula : C₃₈H₇₂O₂[1] Molecular Weight : 561.0 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical chemical shifts and fragmentation patterns of long-chain esters and fatty acids, and available data for similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~5.34m4HOlefinic protons (-CH=CH-)
~4.05t2HMethylene protons adjacent to ester oxygen (-O-CH₂ -)
~2.77t2HBis-allylic protons (=CH-CH₂ -CH=)
~2.28t2Hα-Methylene protons to carbonyl (-CH₂ -COO-)
~2.05q4HAllylic protons (-CH₂ -CH=)
~1.61p2Hβ-Methylene protons to ester oxygen (-O-CH₂-CH₂ -)
~1.25s (broad)50HMethylene protons in saturated chains (-(CH₂)n-)
~0.88t6HTerminal methyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
~173.9Carbonyl carbon (-C OO-)
~130.2Olefinic carbons (-C H=C H-)
~128.0Olefinic carbons (-C H=C H-)
~64.4Methylene carbon adjacent to ester oxygen (-O-C H₂-)
~34.4α-Methylene carbon to carbonyl (-C H₂-COO-)
~31.9Methylene carbons in saturated chains
~29.7Methylene carbons in saturated chains
~29.6Methylene carbons in saturated chains
~29.5Methylene carbons in saturated chains
~29.3Methylene carbons in saturated chains
~29.2Methylene carbons in saturated chains
~28.8Methylene carbon β to ester oxygen (-O-CH₂-C H₂-)
~27.2Allylic carbons (-C H₂-CH=)
~25.9Methylene carbon γ to ester oxygen
~25.6Bis-allylic carbon (=CH-C H₂-CH=)
~24.9Methylene carbon β to carbonyl
~22.7Methylene carbon adjacent to terminal methyl
~14.1Terminal methyl carbons (-C H₃)
Table 3: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data
m/zProposed Fragment Ion
560.6[M]⁺ (Molecular Ion)
281.3[CH₃(CH₂)₁₉O]⁺ (Arachidyl alcohol fragment)
280.2[CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇CO]⁺ (Linoleoyl acylium ion)
279.2[CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇]⁺
263.2[Linoleoyl acylium ion - H₂O]⁺
67.1[C₅H₇]⁺ (From cleavage of the linoleate chain)
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3009C-H stretch=C-H (Olefinic)
2916C-H asymmetric stretch-CH₂- (Aliphatic)
2849C-H symmetric stretch-CH₂- (Aliphatic)
1740C=O stretchEster
1465C-H bend (scissoring)-CH₂- (Aliphatic)
1175C-O stretchEster
722C-H rock-(CH₂)n- (n≥4)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound.

  • Weigh 10-50 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like wax esters. A high-temperature GC method is necessary for the analysis of intact this compound.

  • Prepare a stock solution of this compound in hexane (B92381) or toluene (B28343) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

  • Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 390°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 350°C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a suitable technique for waxy solids.

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrometer: Any modern FTIR spectrometer with a DTGS or MCT detector.

  • Accessory: Single-reflection ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Visualization of Workflows and Structures

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_elucidation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Organic Solvent (GC-MS) Sample->Dissolution ATR_Prep Direct Application to ATR Crystal (FTIR) Sample->ATR_Prep NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR GCMS GC-MS Dissolution->GCMS FTIR FTIR Spectroscopy ATR_Prep->FTIR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Mass Spectrum, Fragmentation Pattern GCMS->MS_Data IR_Data Infrared Spectrum, Absorbance Bands FTIR->IR_Data Structure Final Structure Confirmation of this compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Elucidation Logic

Structural_Elucidation cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data H_NMR ¹H NMR: - Olefinic (~5.3 ppm) - Ester CH₂ (~4.1 ppm) - Alkyl chains Structure This compound Structure H_NMR->Structure Confirms proton environments C_NMR ¹³C NMR: - Carbonyl (~174 ppm) - Olefinic (~130 ppm) - Ester CH₂O (~64 ppm) C_NMR->Structure Confirms carbon backbone MS Mass Spectrum: - Molecular Ion (m/z 560.6) - Acylium Ion (m/z 280.2) - Alcohol Fragment MS->Structure Confirms molecular weight and fatty acid/alcohol chains IR FTIR Spectrum: - C=O stretch (~1740 cm⁻¹) - C-O stretch (~1175 cm⁻¹) - =C-H stretch (~3009 cm⁻¹) IR->Structure Confirms functional groups (ester, alkene)

Caption: Logic for structural elucidation using spectroscopic data.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of Arachidyl linoleate (B1235992) in aqueous solutions. Arachidyl linoleate is a highly lipophilic wax ester, making its incorporation into aqueous systems for research and formulation a significant challenge.[1]

Troubleshooting Guide

This section addresses common problems encountered during the solubilization of this compound.

Q: My this compound solution appears cloudy or shows precipitates immediately after preparation. What's wrong?

A: This indicates that the solubility limit has been exceeded or that the solubilization method is not robust enough.

  • Initial Checks:

    • Concentration: Verify that you have not exceeded the known (or expected) solubility limit for your chosen system. Highly lipophilic esters like this compound have extremely low intrinsic water solubility.

    • Temperature: Ensure the temperature of the aqueous phase is appropriate. Some methods require heating to facilitate dissolution, followed by controlled cooling.[2]

    • Mixing Energy: Inadequate mixing (vortexing, stirring, sonication) can lead to incomplete solubilization.

  • Corrective Actions:

    • Increase Solubilizer Concentration: Gradually increase the concentration of your chosen solubilizing agent (e.g., surfactant, cyclodextrin) and observe the effect on clarity.

    • Optimize pH: For systems involving ionizable excipients, adjusting the pH can sometimes improve solubility.[3]

    • Switch to a Stronger Method: If using simple surfactants or co-solvents, consider more advanced techniques like forming a cyclodextrin (B1172386) inclusion complex or creating a lipid-based nanocarrier system (nanoemulsion, SLN, NLC), which offer higher loading capacities.[4][5][6]

Q: My formulation shows phase separation or oiling out over time. How can I improve its stability?

A: This is a sign of formulation instability, often due to Ostwald ripening, coalescence, or drug precipitation.

  • Potential Causes:

    • The formulation is thermodynamically unstable.

    • The concentration of the emulsifier/stabilizer is insufficient.

    • The particle size of the dispersed phase is too large or has a wide distribution.

  • Solutions:

    • Refine Emulsification Process: For emulsions or nanocarriers, use higher energy methods like high-pressure homogenization or microfluidization to achieve a smaller and more uniform particle size.[5][6]

    • Add a Co-surfactant or Stabilizer: Incorporating a co-surfactant can improve the stability of the interfacial film in emulsions. For nanocarriers, adding a layer of a polymeric stabilizer (e.g., PEGylated lipids) can provide steric hindrance to prevent aggregation.[7]

    • Optimize Lipid Phase: In nanostructured lipid carriers (NLCs), adjusting the ratio of solid lipid to liquid lipid (this compound could act as a liquid lipid) can create a less ordered lipid core, reducing the potential for drug expulsion during storage.[8]

    • Increase Viscosity: Increasing the viscosity of the aqueous phase with a biocompatible polymer can slow down the movement of droplets/particles, reducing the rate of coalescence.

Q: The solubilizing agents I'm using (e.g., surfactants, co-solvents) are causing cytotoxicity in my cell-based assays. What are the alternatives?

A: Excipient-induced toxicity is a common concern. Choosing biocompatible alternatives is crucial.

  • Recommended Alternatives:

    • Cyclodextrins: These are cyclic oligosaccharides that encapsulate lipophilic molecules in their hydrophobic core.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and favorable safety profiles.[4][11]

    • Biocompatible Surfactants: Switch to surfactants with a better-established safety profile, such as Vitamin E TPGS, Solutol® HS 15, or natural phospholipids (B1166683) like lecithin.[3][8]

    • Lipid-Based Nanocarriers: Formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are often made from physiological and biodegradable lipids, offering a less toxic delivery vehicle.[7][12]

    • Amino Acid Complexation: A novel approach involves using amino acids, such as L-lysine, to form a water-soluble salt with fatty acids, which may be applicable to fatty acid esters.[13]

Frequently Asked Questions (FAQs)

Q: What are the primary methods for solubilizing this compound in aqueous solutions?

A: The main strategies involve increasing the apparent solubility of this lipophilic compound by formulating it within a delivery system. Key methods include:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to reduce the overall polarity of the solvent system.[14]

  • Micellar Solubilization: Using surfactants above their critical micelle concentration (CMC) to form micelles that can entrap this compound in their hydrophobic cores.[14][15]

  • Cyclodextrin Complexation: Forming an inclusion complex where the this compound molecule is hosted within the lipophilic cavity of a cyclodextrin molecule.[9][16]

  • Lipid-Based Formulations: Creating systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) where this compound is dissolved in an oil phase that is then dispersed in water.[6]

  • Nanoparticle Systems: Formulating this compound into nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs). NLCs are particularly suitable as they are composed of a blend of solid and liquid lipids, which can improve loading and prevent leakage.[5][7]

Q: How do I choose the best solubilization technique for my experiment?

A: The choice depends on several factors, including the target concentration, the required stability, the intended application (e.g., in vitro assay vs. in vivo administration), and tolerance for specific excipients. The following decision tree can guide your selection process.

G start Start: Solubilize This compound q_app What is the final application? start->q_app q_conc High Concentration Needed? q_app->q_conc In Vitro / Screening q_toxic Is potential toxicity a major concern? q_app->q_toxic In Vivo / Cell Culture res_cosolvent Use Co-solvents (e.g., Ethanol, PEG) q_conc->res_cosolvent No res_surfactant Use Surfactants (Micellar Solution) q_conc->res_surfactant Yes q_stability Long-term stability required? q_toxic->q_stability No res_cyclo Use Cyclodextrins (e.g., HP-β-CD) q_toxic->res_cyclo Yes q_stability->res_surfactant No res_nano Use Nanocarriers (NLCs, Nanoemulsions) q_stability->res_nano Yes G cluster_0 Before Complexation cluster_1 After Complexation lipid This compound (Insoluble) process Forms Host-Guest Complex lipid->process cd Cyclodextrin (CD) (Soluble) cd->process water1 Aqueous Solution complex [CD + this compound] Inclusion Complex (Soluble) water2 Aqueous Solution process->complex G start Start prep_oil 1. Prepare Oil Phase (this compound + Carrier Oil) Heat to 65°C start->prep_oil prep_aq 2. Prepare Aqueous Phase (Water + Surfactant) Heat to 65°C start->prep_aq pre_emul 3. Mix Phases with High-Shear Homogenizer (10,000 rpm, 15 min) prep_oil->pre_emul prep_aq->pre_emul hph 4. Process Pre-emulsion in High-Pressure Homogenizer (150 MPa, 5 cycles) pre_emul->hph Creates Coarse Emulsion cool 5. Cool to Room Temperature hph->cool Reduces Droplet Size end End: Stable Nanoemulsion cool->end

References

Technical Support Center: Troubleshooting Crystallization of Arachidyl Linoleate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving crystallization issues related to Arachidyl Linoleate (B1235992) in cosmetic emulsions. The following information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is Arachidyl Linoleate and what are its typical physical properties?

Q2: My emulsion containing this compound has developed a grainy texture upon storage. What is causing this?

A grainy or gritty texture in a cosmetic emulsion is often a sign of crystallization. While this compound itself may be a liquid at room temperature, its interaction with other ingredients in the formulation, especially those with higher melting points, can lead to the formation of crystalline structures. Several factors can contribute to this phenomenon:

  • Temperature Fluctuations: Exposure to lower temperatures during storage or shipping can induce crystallization of higher-melting point lipids in the formula, and this compound may become incorporated into these crystal structures.

  • Incompatibility with Other Ingredients: this compound may have limited solubility in the oil phase of your emulsion, particularly if the oil phase contains a high concentration of saturated lipids, waxes, or certain polymers.

  • Improper Cooling Rate: Rapid or uncontrolled cooling of the emulsion during manufacturing can lead to the formation of unstable, larger crystals that are perceptible as graininess.[5]

  • Incorrect Emulsifier System: The choice and concentration of emulsifiers can impact the stability of the oil droplets and the dispersion of all lipid components, potentially leading to crystallization.

Q3: How can I prevent this compound from crystallizing in my emulsion?

Preventing crystallization involves a multi-faceted approach focusing on formulation design and process control. Here are several strategies:

  • Optimize the Oil Phase Composition:

    • Solvent Selection: Ensure that this compound is fully solubilized in the oil phase at all relevant temperatures. Consider incorporating a good solvent for wax esters, such as other liquid esters or branched-chain emollients.

    • Co-emollients: Introduce co-emollients that can disrupt the crystal lattice of higher melting point ingredients. Oils with a complex mixture of triglycerides or esters with different chain lengths can act as crystal inhibitors.

  • Control the Cooling Process:

    • Slow, Controlled Cooling: A slow and controlled cooling rate during the manufacturing process allows for the formation of smaller, more stable crystals that are not perceptible as a grainy texture.[5]

    • Tempering: For formulations with a significant amount of waxy solids, a tempering process (holding the product at a specific temperature for a period) can encourage the formation of a stable crystal structure.

  • Optimize the Emulsifier System:

    • Proper HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for the specific oil phase of your emulsion.

    • Lamellar Gel Network (LGN) Emulsifiers: Consider using emulsifiers that form a lamellar gel network in the aqueous phase. This network can help to stabilize the oil droplets and prevent the aggregation and crystallization of lipid molecules.

  • Incorporate Crystal Inhibitors:

    • Polymers: Certain polymers can interfere with crystal growth and aggregation.

    • Modified Waxes: Specially modified waxes or oil gellants can help to structure the oil phase and prevent the crystallization of individual components.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving crystallization issues with this compound in your cosmetic emulsions.

Problem: Grainy texture or visible crystals in the emulsion.

dot

Logical_Relationships AL This compound (Wax Ester) Formulation Emulsion Formulation AL->Formulation OilPhase Oil Phase Composition - Solubility - Co-emollients Formulation->OilPhase Emulsifier Emulsifier System - HLB - Structure Formulation->Emulsifier Additives Additives - Crystal Inhibitors Formulation->Additives Process Manufacturing Process Cooling Cooling Rate & Profile Process->Cooling Homogenization Homogenization (Energy & Duration) Process->Homogenization Stability Emulsion Stability (No Crystallization) OilPhase->Stability Emulsifier->Stability Additives->Stability Cooling->Stability Homogenization->Stability

References

Technical Support Center: Optimizing Arachidyl Linoleate Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of arachidyl linoleate (B1235992) in cell culture is limited in publicly available literature. The following guidelines, protocols, and troubleshooting advice are extrapolated from established methods for its constituent fatty acid, linoleic acid, and general principles for handling hydrophobic compounds in cellular studies. Researchers should use this information as a starting point and perform careful dose-response and cytotoxicity studies to determine the optimal concentration for their specific cell type and experimental goals.

Troubleshooting Guide

Working with a hydrophobic compound like arachidyl linoleate can present several challenges. Below is a guide to common issues, their potential causes, and suggested solutions.

Issue Potential Cause(s) Suggested Solution(s)
Precipitation in Culture Medium - Low solubility of this compound in aqueous media.[1][2] - Incorrect solvent or carrier concentration. - Saturation of the carrier molecule (e.g., BSA).- Prepare a stock solution in a solvent like ethanol (B145695) and then complex it with fatty acid-free Bovine Serum Albumin (BSA) before adding to the medium.[1][3][4] - Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1% ethanol).[2] - Optimize the molar ratio of this compound to BSA; a 1:1 to 6:1 ratio is a common starting point for fatty acids.[1][5]
Cell Death or Cytotoxicity - The concentration of this compound is too high. - Toxicity from the solvent used for the stock solution. - Oxidation of the linoleate component.- Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay like MTT.[6][7] - Include a solvent control in your experiments to ensure the observed effects are not due to the solvent.[2] - Prepare fresh stock solutions and store them under nitrogen or argon at -20°C to minimize oxidation.
Inconsistent or No Cellular Effect - Poor bioavailability of the compound. - Degradation of this compound in the medium. - Incorrect concentration range being tested.- Ensure proper complexation with BSA to facilitate cellular uptake.[4] - Refresh the culture medium with freshly prepared this compound-BSA complex every 24-48 hours. - Test a wide range of concentrations, starting from low micromolar to higher concentrations, based on data for related compounds like linoleic acid.
Contamination of Cell Cultures - Non-sterile stock solution or handling.- Filter-sterilize the this compound-BSA complex solution through a 0.22 µm filter before adding it to the culture medium.[4] - Always use aseptic techniques when preparing and handling all solutions.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for my cell culture experiments?

This compound is a wax ester and is highly hydrophobic.[8] It will not dissolve directly in aqueous culture media. The recommended method is to first dissolve it in a sterile, organic solvent such as ethanol to create a concentrated stock solution.[2][9] This stock solution should then be complexed with fatty acid-free BSA, which acts as a carrier to improve its solubility and facilitate its uptake by cells.[1][3][4]

Q2: What is a good starting concentration for this compound in my experiments?

Since there is no established data for this compound, a good starting point can be inferred from studies using linoleic acid or arachidonic acid. These have been used in concentrations ranging from 1 µM to 100 µM, depending on the cell type and the effect being studied.[10][11] It is crucial to perform a dose-response experiment, for instance from 1 µM to 50 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What are the expected cellular effects of this compound?

The effects of this compound are likely to be related to the bioactivity of its component, linoleic acid. Linoleic acid is an essential omega-6 fatty acid that can influence inflammation, cell proliferation, and lipid metabolism.[12][13] It is a precursor for arachidonic acid, which can be further metabolized into pro-inflammatory eicosanoids.[14] Therefore, potential effects could include modulation of inflammatory signaling pathways (like NF-κB) and activation of nuclear receptors like PPARs that regulate lipid metabolism and inflammation.[12][13][15]

Q4: What control groups should I include in my experiments?

To ensure the validity of your results, you should include the following controls:

  • Untreated Control: Cells cultured in medium without any additions.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., ethanol) and BSA used to deliver the this compound.[2] This is critical to ensure that any observed effects are due to the this compound itself and not the delivery vehicle.

Q5: How can I assess the effect of this compound on cell viability?

A standard method to assess cell viability is the MTT assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation. A decrease in the signal compared to the control would suggest cytotoxicity at that concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods for preparing fatty acid-BSA complexes.[1][3][4]

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free BSA

  • Sterile PBS or serum-free culture medium

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a 10 mM stock solution of this compound:

    • Dissolve the appropriate amount of this compound in 100% ethanol. For example, for a 10 mM stock, dissolve 5.61 mg of this compound (MW: 561.0 g/mol ) in 1 mL of ethanol.

    • Vortex thoroughly. This stock can be stored at -20°C under an inert gas.

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.

    • Warm the solution to 37°C to aid dissolution.

    • Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Complex this compound with BSA (Example for a 1 mM working solution with a 5:1 molar ratio):

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, slowly add the this compound stock solution to the BSA solution while gently vortexing. For a 1 mM final concentration, you would add a specific volume of your stock to the BSA solution to achieve the desired molar ratio.

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complexation.

  • Prepare Final Working Concentration:

    • Dilute the this compound-BSA complex in your complete cell culture medium to the desired final concentration for treating your cells.

Protocol 2: Assessing Cell Viability using MTT Assay

This is a general protocol for an MTT assay.[6][7]

Materials:

  • Cells cultured in a 96-well plate

  • This compound-BSA complex

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound-BSA complex and the vehicle control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for another 4 hours or overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Reference Concentrations of Related Fatty Acids in Cell Culture Studies

This table provides a starting point for designing dose-response experiments with this compound, based on published data for arachidonic acid and linoleic acid.

Fatty AcidCell LineConcentration RangeObserved Effect
Arachidonic AcidLung Cancer (A549, NCI-H1299)25-100 µMReduced cell viability, induced apoptosis.[10]
Arachidonic AcidHippocampal Neurons1 µMSupported cell survival.[11]
Arachidonic AcidHippocampal Neurons>5 µMShowed profound toxicity.[11]
Linoleic AcidMesenchymal Stromal Cells20 µMInfluenced differentiation.[16]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in Ethanol) C Complex this compound with BSA A->C B Prepare Fatty Acid-Free BSA Solution B->C D Prepare Final Working Concentrations in Medium C->D F Treat Cells with Test Concentrations & Controls D->F E Seed Cells in Multi-well Plates E->F G Incubate for Desired Duration F->G H Perform Cell Viability Assay (e.g., MTT) G->H I Perform Mechanistic Assay (e.g., Lipid Staining) G->I J Data Analysis & Interpretation H->J I->J signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AL This compound (extracellular) Uptake Cellular Uptake (via BSA carrier) AL->Uptake Hydrolysis LA Linoleic Acid (intracellular) Uptake->LA Hydrolysis AA Arachidonic Acid LA->AA Metabolism PPAR PPARs LA->PPAR Activation Metabolites Eicosanoids (Prostaglandins, etc.) AA->Metabolites COX/LOX NFkB_Inhib IκB-NF-κB Metabolites->NFkB_Inhib Activation of IKK NFkB_Active NF-κB (active) NFkB_Inhib->NFkB_Active IκB Degradation NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc Translocation Gene Target Gene Expression (Inflammation, Metabolism) PPAR->Gene Transcription Inflam_Gene Inflammatory Gene Expression NFkB_Nuc->Inflam_Gene Transcription

References

Technical Support Center: Enhancing the Stability of Arachidyl Linoleate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when formulating with arachidyl linoleate (B1235992).

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you pinpoint and resolve stability issues in your topical formulations containing arachidyl linoleate.

Issue 1: My cream/lotion is turning yellow and developing an off-odor.

  • Question: What is causing the discoloration and unpleasant smell in my formulation?

  • Answer: These changes are likely due to the oxidation of this compound. The linoleate portion of the molecule contains double bonds that are susceptible to attack by free radicals, a process often initiated by exposure to light, heat, or trace metal ions. This leads to the formation of hydroperoxides, which are unstable and break down into secondary oxidation products like aldehydes and ketones, causing yellowing and a rancid odor.[1][2]

  • Question: How can I prevent this oxidative degradation?

  • Answer:

    • Incorporate Antioxidants: Add oil-soluble antioxidants to your formulation. A combination of tocopherols (B72186) (Vitamin E) and ascorbyl palmitate (a fat-soluble form of Vitamin C) can be particularly effective.[3] Tocopherol is a potent free-radical scavenger, while ascorbyl palmitate can help regenerate tocopherol, creating a synergistic antioxidant effect.[3]

    • Use Chelating Agents: Trace metal ions (like iron and copper) can catalyze the oxidation process.[1] Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts can bind these metal ions, rendering them inactive.[1][4]

    • Protect from Light and Air: Package your formulation in opaque, airtight containers to minimize exposure to light and oxygen, which are key drivers of oxidation.

Issue 2: The viscosity of my formulation is decreasing over time, and I'm seeing signs of phase separation.

  • Question: Why is my emulsion breaking down?

  • Answer: A decrease in viscosity and eventual phase separation (creaming or coalescence) can be due to several factors related to the stability of the emulsion structure itself. The degradation of this compound can also contribute to this. As the ester oxidizes, the polarity of the oil phase can change, potentially disrupting the delicate balance of the emulsion.

  • Question: What steps can I take to improve the physical stability of my emulsion?

  • Answer:

    • Optimize Emulsifier System: Ensure you are using an appropriate emulsifier or combination of emulsifiers at the correct concentration for the oil phase content. The Hydrophile-Lipophile Balance (HLB) of your emulsifier system should be optimized for a stable water-in-oil or oil-in-water emulsion.

    • Control Droplet Size: Homogenize your emulsion to create small, uniform droplets. Smaller droplet sizes increase the stability against creaming and coalescence.

    • Adjust pH: The pH of the aqueous phase can influence the stability of the emulsion and the rate of lipid oxidation. For linoleate esters, some studies suggest that a slightly acidic to neutral pH may be optimal for minimizing oxidation, though this can be formulation-dependent.[5][6][7]

    • Incorporate Stabilizing Waxes: The inclusion of other, more saturated, waxes can help to structure the oil phase and improve the overall stability of the emulsion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a topical formulation?

A1: The primary degradation pathway is oxidation of the linoleate moiety. This is a free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of lipid hydroperoxides and subsequent secondary oxidation products.

Q2: What are the key analytical techniques to monitor the stability of this compound?

A2: Several techniques can be employed:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, such as malondialdehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the remaining this compound and identify volatile secondary oxidation products.[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): Can be used to quantify the parent compound and non-volatile degradation products.[12][13][14]

Q3: What are the ideal storage conditions for a topical formulation containing this compound?

A3: To maximize stability, formulations should be stored at controlled room temperature, protected from direct sunlight and heat. Packaging should be airtight to minimize exposure to oxygen.

Q4: Can I use natural antioxidants to stabilize this compound?

A4: Yes, natural antioxidants such as mixed tocopherols, rosemary extract, and green tea extract can be effective. Their efficacy will depend on the specific formulation and the concentration used.

Data Presentation

The following table summarizes the impact of an antioxidant on the oxidative stability of a linoleate ester under accelerated conditions. This data is based on a study of linoleic acid esterified with hydroxytyrosol (B1673988), which serves as a model for the behavior of linoleate esters.[15][16]

Stability ParameterConditionLinoleic Acid (Control)Linoleic Acid + BHT (0.2 mg/g)Hydroxytyrosol Linoleate
Peroxide Value (mequiv/kg) 37°C for 9 days8.27 ± 0.20-< 1.0
Illumination for 9 days> 2019.94 ± 0.740.31 ± 0.01
Conjugated Dienes (%) 37°C for 9 days~15~10< 2
Illumination for 9 days> 25~20< 5
TBARS (mg/kg) 37°C for 9 days~2.5~1.5< 0.5
Illumination for 9 days> 4~3.5< 1.0
Degradation Rate (%) 37°C for 9 days~20-< 5
Illumination for 9 days> 30> 25< 10

Data adapted from a study on hydroxytyrosol linoleate, demonstrating the protective effect of a covalently bound antioxidant compared to a traditional antioxidant (BHT) and an unprotected linoleate.[15][16]

Experimental Protocols

Protocol: Accelerated Stability Testing of a Topical Cream Containing this compound

This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the chemical and physical stability of a topical cream containing this compound.

1. Objective: To assess the stability of the cream under accelerated conditions (elevated temperature and humidity) over a defined period.[17][18]

2. Materials and Equipment:

  • Topical cream formulation containing this compound

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Packaging components (tubes, jars, etc.) identical to the final product

  • Viscometer

  • pH meter

  • Microscope

  • Analytical instrumentation for quantification (e.g., GC-MS or HPLC-UV/CAD)

  • Reagents for peroxide value and TBARS determination

3. Procedure:

  • Time Zero (T0) Analysis:

    • Take an initial sample of the cream from a freshly manufactured batch.

    • Perform a complete analysis, including:

      • Physical Evaluation: Appearance, color, odor, and phase separation.

      • Physicochemical Tests: pH and viscosity.

      • Microscopic Examination: Droplet size and distribution.

      • Chemical Analysis: Quantify the concentration of this compound (assay) and determine initial levels of oxidation products (e.g., peroxide value, TBARS).

  • Sample Storage:

    • Fill the cream into the final packaging.

    • Place the packaged samples in the stability chamber at 40°C / 75% RH.

    • Store control samples at room temperature (25°C / 60% RH).

  • Sampling and Analysis:

    • Pull samples from the stability chamber at predetermined time points (e.g., 1, 2, 3, and 6 months).

    • At each time point, perform the same complete analysis as conducted at T0.

4. Data Evaluation:

  • Compare the results at each time point to the T0 data.

  • Look for significant changes in any of the parameters. A significant change is often defined as a change of more than 5-10% from the initial value for assay, or any noticeable change in physical properties.[19]

  • Plot the degradation of this compound over time to determine the degradation kinetics.

Visualizations

Oxidation_Pathway Arachidyl_Linoleate This compound (Polyunsaturated Ester) Free_Radical Lipid Free Radical (L•) Arachidyl_Linoleate->Free_Radical H abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->Free_Radical Peroxy_Radical Peroxy Radical (LOO•) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxy_Radical->Hydroperoxide + LH (this compound) Propagation->Peroxy_Radical Chain Reaction Decomposition Decomposition Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) (Off-odors, Discoloration) Decomposition->Secondary_Products Antioxidants Antioxidants (e.g., Tocopherol) Antioxidants->Peroxy_Radical Radical Scavenging Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Initiation Inhibit Metal Catalysis

Caption: Oxidative degradation pathway of this compound and points of intervention.

Troubleshooting_Workflow Start Stability Issue Identified Issue_Type What is the nature of the instability? Start->Issue_Type Chemical_Instability Chemical Instability (Color/Odor Change) Issue_Type->Chemical_Instability Chemical Physical_Instability Physical Instability (Separation, Viscosity Drop) Issue_Type->Physical_Instability Physical Check_Antioxidants Review Antioxidant System - Type and concentration - Synergistic pairing? Chemical_Instability->Check_Antioxidants Check_Chelators Add/Increase Chelating Agent? Check_Antioxidants->Check_Chelators Protect_Packaging Improve Packaging - Opaque - Airtight Check_Chelators->Protect_Packaging Yes Check_Chelators->Protect_Packaging No Check_Emulsifier Optimize Emulsifier System - HLB value - Concentration Physical_Instability->Check_Emulsifier Check_Homogenization Review Homogenization Process - Speed and time Check_Emulsifier->Check_Homogenization Check_pH Measure and Adjust pH Check_Homogenization->Check_pH

Caption: Troubleshooting workflow for stability issues in this compound formulations.

References

Overcoming challenges in the large-scale synthesis of Arachidyl linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Arachidyl Linoleate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a wax ester, an ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated omega-6 fatty acid). It is primarily used in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and a component in drug delivery systems due to its moisturizing and solubility-enhancing properties.

Q2: What are the main synthesis routes for this compound on a large scale?

The two primary routes for large-scale synthesis are chemical esterification and enzymatic synthesis.

  • Chemical Esterification: This is a traditional method that typically involves the reaction of arachidyl alcohol and linoleic acid in the presence of an acid catalyst at elevated temperatures.

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to perform the esterification under milder conditions, offering higher specificity and potentially fewer side products. This is often considered a "greener" and more sustainable approach.[1]

Q3: What are the critical quality parameters for the raw materials, Arachidyl Alcohol and Linoleic Acid?

High-purity raw materials are essential for a successful synthesis and a high-quality final product.

  • Arachidyl Alcohol: Should have a purity of 99% or higher. Key specifications include its melting point (62-65 °C) and solubility in organic solvents like alcohol and ether.[2] It is available as a pharmaceutical primary standard.[3]

  • Linoleic Acid: Should be of high purity (ideally >99%) with low levels of hydroperoxides and other oxidation byproducts. For food and cosmetic applications, it must meet specific regulatory standards.[4][5]

Q4: What are the expected yields and purity for the large-scale synthesis of this compound?

While specific data for this compound is not extensively published, data from similar large-scale wax ester syntheses can provide an estimate. Enzymatic synthesis of other wax esters has been shown to achieve yields of up to 97% with a purity of over 99%.[6][7] Chemical synthesis yields can be lower due to side reactions and equilibrium limitations.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to equilibrium.- Inefficient water removal.- Catalyst deactivation or insufficient amount.- Steric hindrance from the long alkyl chains.- Use a slight excess of one reactant (e.g., a 1.1:1 molar ratio of linoleic acid to arachidyl alcohol).- For chemical synthesis, use a Dean-Stark trap or molecular sieves to remove water and drive the reaction forward.- Ensure the catalyst is active and used at an optimal concentration (e.g., 0.5-2% w/w for acid catalysts).- Increase reaction time and/or temperature (within limits to avoid degradation).
Product Discoloration (Yellowing or Browning) - Oxidation of the polyunsaturated linoleic acid at high temperatures.- Degradation of starting materials or product.- Use of a harsh catalyst.- Maintain the lowest effective reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use a milder catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid).- For enzymatic synthesis, operate within the optimal temperature range of the lipase (B570770).
Presence of Side Products (e.g., ethers, anhydrides) - High reaction temperatures and strong acid catalysis can promote side reactions like dehydration of arachidyl alcohol to form diarachidyl ether.- Lower the reaction temperature.- Use a milder and lower concentration of the acid catalyst.- Consider enzymatic synthesis, which is highly specific and minimizes side reactions.[1]
Difficulty in Product Purification - Similar polarities of the product and unreacted starting materials.- Presence of multiple side products.- Employ multi-step purification techniques such as low-temperature crystallization followed by column chromatography.- Use urea (B33335) complexation to separate saturated and unsaturated fatty acid derivatives.[8]
Inconsistent Batch-to-Batch Quality - Variability in raw material quality.- Poor control over reaction parameters.- Implement stringent quality control for incoming arachidyl alcohol and linoleic acid.- Precisely control reaction temperature, time, agitation speed, and catalyst loading.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the large-scale synthesis of wax esters, which can be adapted for this compound production.

Parameter Chemical Synthesis (Acid-Catalyzed) Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Sulfuric acid, p-toluenesulfonic acidImmobilized Lipase (e.g., Novozym 435)
Catalyst Loading 0.5 - 2% (w/w of reactants)5 - 10% (w/w of reactants)
Temperature 100 - 140 °C40 - 70 °C
Molar Ratio (Acid:Alcohol) 1:1 to 1.2:11:1 to 1:1.5
Reaction Time 4 - 12 hours1 - 24 hours
Typical Yield 85 - 95%> 95%
Typical Purity > 95% after purification> 99% after purification

Experimental Protocols

Protocol 1: Large-Scale Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.

Materials:

  • Arachidyl Alcohol (molar mass: 298.55 g/mol )

  • Linoleic Acid (molar mass: 280.45 g/mol )

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane (for purification)

  • Silica (B1680970) gel

Procedure:

  • Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser, add arachidyl alcohol (1.0 equivalent), linoleic acid (1.1 equivalents), and toluene (enough to create a stirrable slurry).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, or until reaction completion is confirmed by TLC or GC analysis (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic phase with 5% sodium bicarbonate solution, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Protocol 2: Large-Scale Enzymatic Synthesis of this compound

This protocol outlines a greener approach using an immobilized lipase.

Materials:

  • Arachidyl Alcohol

  • Linoleic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (e.g., heptane, or solvent-free)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor with mechanical stirring, add arachidyl alcohol (1.0 equivalent) and linoleic acid (1.0 equivalent). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of the total substrates).

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 50-70°C) and stir. The reaction is typically carried out under vacuum to remove the water produced. Monitor the reaction progress by GC.

  • Enzyme Recovery: Once the reaction is complete (typically >95% conversion in 1-5 hours), the immobilized enzyme can be recovered by filtration for reuse.

  • Purification: The product is typically of high purity. If necessary, it can be further purified by short-path distillation or flash chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion (>95%) check_conversion->complete High check_water Is Water Being Effectively Removed? incomplete->check_water purification_issue Investigate Purification Step - Product loss during workup? - Inefficient chromatography? complete->purification_issue improve_water_removal Improve Water Removal: - Check Dean-Stark setup - Use fresh molecular sieves check_water->improve_water_removal No check_catalyst Check Catalyst Activity and Loading check_water->check_catalyst Yes water_yes Yes water_no No catalyst_issue Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->catalyst_issue Issue Found check_time_temp Increase Reaction Time and/or Temperature check_catalyst->check_time_temp No Issue

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for Large-Scale Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control raw_materials Raw Materials: Arachidyl Alcohol & Linoleic Acid reactor Large-Scale Reactor raw_materials->reactor reaction_params Control Parameters: - Temperature - Pressure/Vacuum - Agitation reactor->reaction_params workup Workup: - Neutralization - Washes reactor->workup Reaction Completion catalyst Catalyst Addition (Acid or Enzyme) catalyst->reactor concentration Solvent Removal (Rotary Evaporation) workup->concentration purification Purification: - Crystallization - Column Chromatography concentration->purification final_product Final Product: This compound purification->final_product analysis Analysis: - GC-MS - HPLC - Purity & Yield Calculation final_product->analysis

Caption: General workflow for the large-scale synthesis of this compound.

References

Technical Support Center: Purification of Synthetic Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Arachidyl linoleate (B1235992). The following sections detail methods for removing common impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic Arachidyl linoleate?

A1: Common impurities in synthetically produced this compound, typically synthesized via Fischer esterification of linoleic acid and arachidyl alcohol, include:

  • Unreacted Starting Materials: Residual linoleic acid and arachidyl alcohol.

  • Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) used in the esterification reaction.[1][2]

  • Oxidation Products: Linoleic acid is a polyunsaturated fatty acid and is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative byproducts.[3]

  • Side-Reaction Products: Byproducts from side reactions, such as the formation of di-arachidyl ether from the self-condensation of arachidyl alcohol at high temperatures.[1]

Q2: How can I monitor the progress of the purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4][5] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of Arachidyl linoleolate from its impurities.

Q3: What analytical techniques can I use to confirm the final purity of my this compound?

A3: To confirm the purity of your final product, a combination of the following techniques is recommended:

  • Gas Chromatography (GC): High-temperature GC can be used to analyze the intact wax ester and quantify its purity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), can be used to assess purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and identify any impurities.[6][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of synthetic this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize The solution is not saturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and allow it to cool again.
The cooling process is too rapid, leading to oiling out instead of crystallization.[9]Allow the solution to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer. Scratching the inside of the flask with a glass rod can help induce crystallization.
The chosen solvent is not appropriate for your compound.[10]Experiment with different solvents or solvent mixtures. Good starting points for long-chain esters are acetonitrile, or a hexane (B92381)/diethyl ether mixture.[3][11]
Low recovery of purified product The product is too soluble in the recrystallization solvent, even at low temperatures.Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, use a solvent/anti-solvent system.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product.
Crystals are colored or appear impure Impurities are co-crystallizing with the product.A second recrystallization step may be necessary. Ensure the initial crude product is not overly impure before attempting recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC/fractions are mixed The solvent system (eluent) is not optimal.Adjust the polarity of the eluent. For wax esters, a non-polar solvent system like hexane with a small amount of a more polar solvent like diethyl ether or ethyl acetate (B1210297) is typically used.[7][12] Run TLC with various solvent ratios to find the optimal separation.
The column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
The sample was not loaded correctly.Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[13] For samples with poor solubility, dry loading is recommended.[13]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For instance, increase the percentage of diethyl ether in the hexane/diethyl ether mixture.
The compound may have decomposed on the silica gel.[14]Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[14]
Cracks or bubbles in the column bed The column ran dry.Never let the solvent level drop below the top of the stationary phase.
Heat of mixing when changing solvents.When making significant changes in solvent polarity, do so gradually to avoid heat generation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of synthetic this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Iodine chamber for visualization[15]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the polarity of the eluent by adding diethyl ether. A typical gradient might be from 1% to 10% diethyl ether in n-hexane.[12] The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC using a solvent system such as hexane:diethyl ether (95:5 v/v).[7] Visualize the spots using an iodine chamber.[15]

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetonitrile, or a mixture of n-hexane and diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile).[3]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Parameters for Purification of this compound

Purification MethodStationary PhaseMobile Phase / SolventKey Parameters
Column Chromatography Silica Gel (60-120 mesh)n-Hexane / Diethyl ether gradient (e.g., 99:1 to 90:10 v/v)[7][12]Column dimensions, flow rate, fraction size
Thin-Layer Chromatography (TLC) Silica Gel 60 F254n-Hexane : Diethyl ether : Acetic Acid (e.g., 80:20:1 v/v/v)[16]Rf value of this compound will be higher than polar impurities
Recrystallization N/AAcetonitrile[3] or Hexane/Diethyl etherDissolution temperature, cooling rate

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Linoleic_Acid Linoleic Acid Esterification Fischer Esterification Linoleic_Acid->Esterification Arachidyl_Alcohol Arachidyl Alcohol Arachidyl_Alcohol->Esterification Crude_Product Crude Arachidyl linoleate Esterification->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization TLC TLC Column_Chromatography->TLC Fraction Monitoring Pure_Product Pure Arachidyl linoleate Recrystallization->Pure_Product GC_HPLC GC/HPLC Pure_Product->GC_HPLC Purity Confirmation NMR_MS NMR/MS Pure_Product->NMR_MS Structural Verification

Caption: Experimental workflow for synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Problem poor_sep Poor Separation start->poor_sep Mixed Fractions no_elution No Elution start->no_elution Compound Stuck no_crystals No Crystals Formed start->no_crystals Clear Solution oiling_out Product Oiling Out start->oiling_out Oily Layer opt_solvent Optimize Solvent System (TLC) poor_sep->opt_solvent repack Repack Column poor_sep->repack dry_load Use Dry Loading poor_sep->dry_load inc_polarity Increase Eluent Polarity no_elution->inc_polarity concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent/ Use Anti-solvent no_crystals->change_solvent slow_cool Slow Cooling/ Scratching oiling_out->slow_cool oiling_out->change_solvent

Caption: Troubleshooting logic for purification of this compound.

References

Addressing matrix effects in mass spectrometry of Arachidyl linoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Arachidyl linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Arachidyl linoleate?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as the nonpolar lipid this compound, by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). In biological samples, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites. For a highly nonpolar compound like this compound, other lipids can be a primary source of interference. These effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: What are the typical signs of matrix effects in my LC-MS/MS data for this compound?

A: Common indicators that your analysis of this compound may be affected by matrix effects include:

  • Poor reproducibility of the analyte's peak area between different sample injections.

  • A significant discrepancy in the signal intensity of this compound when comparing a standard prepared in a clean solvent versus one spiked into an extracted sample matrix.

  • Inconsistent ratios between the analyte and the internal standard across a batch of samples.

  • A noticeable drop in signal intensity when analyzing samples with complex matrices compared to simpler ones.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: A standard method to quantify matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in two different samples:

  • Set A: A standard solution of this compound in a clean solvent.

  • Set B: A blank matrix sample that has been processed through your entire extraction procedure, and then spiked with this compound at the same concentration as Set A.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

Issue: Low Signal Intensity and Poor Sensitivity for this compound

Low signal intensity and poor sensitivity are common challenges in the analysis of this compound, often stemming from ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Liquid-Liquid Extraction (LLE): Being a nonpolar lipid, this compound can be effectively extracted using a nonpolar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE). This will separate it from more polar matrix components.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract. For this compound, a normal-phase sorbent like silica (B1680970) gel or a reversed-phase sorbent like C18 can be used. Normal-phase SPE will retain polar compounds while allowing this compound to elute early with a nonpolar solvent. Reversed-phase SPE will retain this compound, which can then be eluted with a nonpolar solvent after washing away polar interferences.[3][4]

  • Improve Chromatographic Separation: If co-eluting matrix components are causing ion suppression, enhancing the chromatographic resolution can separate them from your analyte.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and any interfering peaks.

    • Column Selection: Consider using a column with a different stationary phase chemistry or a longer column to improve resolution.

  • Use a Suitable Internal Standard: An appropriate internal standard is critical for accurate quantification as it can compensate for signal variations caused by matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a SIL version of this compound (e.g., with ¹³C or ²H labels). However, a specific SIL standard for this compound may not be commercially available.

    • Structurally Similar Internal Standard: In the absence of a dedicated SIL standard, a non-endogenous wax ester with similar chemical properties and chromatographic retention time can be used. For example, a wax ester with a slightly different fatty acid or fatty alcohol chain length that is not present in the sample could be a suitable choice. It is crucial to validate the performance of any alternative internal standard.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

The following table provides representative data on the recovery and matrix effects for different sample preparation techniques. Note that this data is illustrative for nonpolar lipids and actual results may vary.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)8545 (Suppression)18
Liquid-Liquid Extraction (LLE)9288 (Suppression)9
Solid-Phase Extraction (SPE)9597 (Minimal Effect)5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • To 100 µL of plasma, add 20 µL of your internal standard solution.

  • Add 400 µL of methanol (B129727) and vortex for 30 seconds to precipitate proteins.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[6]

  • Incubate the sample at room temperature for 30 minutes.

  • Add 250 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer, which contains the lipids including this compound.[7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 9:1 methanol/toluene).

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol uses a silica-based SPE cartridge to separate lipids by polarity.

  • Conditioning: Pass 1 mL of hexane through the silica SPE cartridge.

  • Equilibration: Pass 1 mL of the initial mobile phase solvent through the cartridge.

  • Loading: Load the previously extracted and reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a nonpolar solvent like hexane to elute very nonpolar interferences. This compound will be retained.

  • Elution: Elute the this compound with a slightly more polar solvent mixture, such as 95:5 hexane:diethyl ether.

  • Dry-down and Reconstitution: Evaporate the collected eluate and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS_Addition Add Internal Standard Sample->IS_Addition Extraction Lipid Extraction (LLE or SPE) IS_Addition->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data

Caption: Experimental workflow for this compound analysis.

G Start Inconsistent Results or Low Signal for This compound Check_IS Verify Internal Standard Performance Start->Check_IS Check_Prep Assess Sample Preparation Start->Check_Prep Check_LC Optimize Chromatography Start->Check_LC Matrix_Effect Quantify Matrix Effect (Post-Extraction Spike) Check_Prep->Matrix_Effect Gradient Adjust LC Gradient Check_LC->Gradient Column Change LC Column Check_LC->Column LLE Implement Liquid-Liquid Extraction (LLE) Matrix_Effect->LLE High Matrix Effect SPE Implement Solid-Phase Extraction (SPE) Matrix_Effect->SPE High Matrix Effect Success Analysis Successful LLE->Success SPE->Success Gradient->Success Column->Success

Caption: Troubleshooting flowchart for matrix effects.

G cluster_source Ion Source Analyte Arachidyl Linoleate Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Component Matrix->Droplet Co-elution Detector Mass Analyzer Droplet->Detector Reduced Ion Transmission

Caption: Mechanism of ion suppression in ESI-MS.

References

Technical Support Center: Enhancing Encapsulation of Arachidyl Linoleate in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the encapsulation of Arachidyl linoleate (B1235992) in nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides for common challenges and frequently asked questions to improve your encapsulation efficiency and nanoparticle characteristics.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Encapsulation Efficiency (<70%)

Question: My encapsulation efficiency for Arachidyl linoleate is consistently below 70%. What are the potential causes and how can I improve it?

Answer:

Low encapsulation efficiency is a common challenge when working with lipophilic compounds like this compound. The primary reasons often relate to formulation and process parameters.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Drug Expulsion The concentration of Arachidyl linoleoleate may be too high for the chosen lipid or polymer matrix, leading to its expulsion as the nanoparticles form and solidify. Solution: Systematically decrease the initial amount of this compound to optimize the drug-to-carrier ratio. A common starting point is a ratio between 1:5 and 1:10.
Poor Lipid/Polymer Solubility This compound may have limited solubility in the selected solid lipid or polymer matrix. Solution: Ensure the chosen carrier is appropriate for a lipophilic molecule like this compound. For lipid nanoparticles, consider using a combination of solid and liquid lipids to create nanostructured lipid carriers (NLCs), which can improve drug loading.[1] For polymeric nanoparticles, ensure the polymer is compatible with hydrophobic molecules.
Inadequate Phase Partitioning During nanoparticle formation, the this compound may preferentially remain in the organic solvent rather than partitioning into the nanoparticle matrix. Solution: Select an organic solvent in which the this compound is soluble but the nanoparticle matrix has a higher affinity for it. For emulsification methods, ensure the solvent is only partially miscible with water to encourage partitioning into the lipid phase upon diffusion.[2]
High Crystallinity of Carrier A highly ordered crystalline structure of the solid lipid can leave little space for the encapsulated compound, leading to expulsion.[1] Solution: Utilize NLCs, which have a less ordered lipid structure, providing more space for drug entrapment.[1] Alternatively, select solid lipids with lower crystallinity.
Issue 2: Large Particle Size (>500 nm) or High Polydispersity Index (PDI) (>0.3)

Question: I am observing a large average particle size and a high PDI in my this compound nanoparticle formulations. What could be causing this and how can I achieve smaller, more uniform particles?

Answer:

Particle size and uniformity are critical for the performance of nanoparticles.[1] Large and non-uniform particles can result from several factors during the formulation process.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Insufficient Homogenization Energy The energy input from homogenization or sonication is not sufficient to break down the initial emulsion into nano-sized droplets. Solution: Increase the homogenization pressure (typically in the range of 500-1500 bar) and the number of homogenization cycles (usually 3-5 cycles). For ultrasonication, increase the power and duration.
Particle Aggregation The concentration of the surfactant is too low to provide adequate steric or electrostatic stabilization, causing the newly formed nanoparticles to clump together. Solution: Increase the surfactant concentration. Ensure the chosen surfactant provides a sufficient surface charge (a Zeta Potential greater than ±30 mV is generally recommended for electrostatic stabilization).
Over-processing In some instances, excessive homogenization or sonication can lead to particle coalescence and an increase in particle size. Solution: Systematically vary the duration and intensity of homogenization or sonication and measure the particle size at each step to identify the optimal processing time.
Inappropriate Solvent Choice In methods like nanoprecipitation, the choice of organic solvent and its miscibility with the aqueous phase can significantly impact particle size. Solution: For the emulsification-diffusion method, partially water-soluble solvents like ethyl acetate (B1210297) can yield smaller nanoparticles compared to fully water-miscible or immiscible solvents when using an ionic stabilizer.[3]

Frequently Asked Questions (FAQs)

Q1: What type of nanoparticles are best suited for encapsulating this compound?

A1: Given that this compound is a lipophilic (fatty acid ester) molecule, lipid-based nanoparticles are highly suitable. Specifically, Nanostructured Lipid Carriers (NLCs) are often preferred over Solid Lipid Nanoparticles (SLNs) for their higher drug-loading capacity and reduced drug expulsion during storage.[1] NLCs incorporate both solid and liquid lipids, creating a less-ordered matrix that can better accommodate the drug.[1] Polymeric nanoparticles, such as those made from PLGA, are also a viable option for encapsulating hydrophobic molecules.

Q2: Which preparation methods are recommended for encapsulating this compound?

A2: Several methods can be employed, with the choice depending on available equipment and desired nanoparticle characteristics.

  • High-Pressure Homogenization (HPH): This is a widely used and scalable method that involves dispersing the melted lipid phase (containing this compound) in a hot aqueous surfactant solution using a high-pressure homogenizer.

  • Solvent Evaporation/Diffusion: In this method, the lipid and this compound are dissolved in a water-immiscible or partially miscible organic solvent, which is then emulsified in an aqueous phase. The solvent is subsequently removed by evaporation or diffusion, leading to nanoparticle formation.[2][4]

  • Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and this compound in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate. This method is known for its simplicity and for producing small, uniform particles.

Q3: How can I measure the encapsulation efficiency of this compound in my nanoparticles?

A3: Encapsulation efficiency (EE) is typically determined by separating the nanoparticles from the aqueous medium containing any unencapsulated this compound. The amount of free drug in the supernatant is quantified, and the EE is calculated using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Common separation techniques include ultracentrifugation or centrifugal filter devices. The quantification of this compound can be performed using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a good starting point for the drug-to-lipid ratio?

A4: A common starting point for the drug-to-lipid (or polymer) ratio is between 1:5 and 1:10 by weight. This ratio should be optimized for your specific formulation to maximize encapsulation efficiency without causing drug expulsion.

Q5: How does the choice of surfactant affect the formulation?

A5: The surfactant plays a crucial role in stabilizing the nanoparticles and preventing aggregation. The type and concentration of the surfactant can influence particle size, stability, and even the encapsulation efficiency. It is important to use a sufficient concentration to adequately coat the surface of the nanoparticles. The choice of surfactant should be compatible with the intended application.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by High-Pressure Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Weigh the desired amounts of solid lipid, liquid lipid, and this compound. Heat the mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form the NLCs.

  • Characterization: Characterize the NLCs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Organic Solvent (e.g., Acetone)

  • Aqueous Phase (Purified water with a stabilizing agent, e.g., Pluronic F68)

Methodology:

  • Organic Phase Preparation: Dissolve the PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous solution containing the stabilizing agent.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously.

  • Solvent Removal: Stir the suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess stabilizer.

  • Characterization: Analyze the nanoparticles for their physicochemical properties and encapsulation efficiency.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization A Lipid/Polymer + this compound B Organic Solvent / Molten State A->B D Pre-emulsion / Solution B->D C Aqueous Phase + Surfactant C->D E Homogenization / Nanoprecipitation D->E F Nanoparticle Suspension E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (HPLC) F->I J Morphology (TEM/SEM) F->J

Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.

troubleshooting_logic Start Low Encapsulation Efficiency? Cause1 High Drug Concentration? Start->Cause1 Cause2 Poor Carrier Solubility? Start->Cause2 Cause3 High Carrier Crystallinity? Start->Cause3 Solution1 Decrease Drug:Carrier Ratio Cause1->Solution1 Solution2 Change Lipid/Polymer or Use NLCs Cause2->Solution2 Solution3 Use NLCs or Lower Crystallinity Lipids Cause3->Solution3

Caption: Troubleshooting logic for addressing low encapsulation efficiency of this compound.

References

Technical Support Center: Strategies to Prevent Phase Separation of Arachidyl Linoleate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of emulsions containing Arachidyl Linoleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to emulsion formulation?

This compound is a wax ester, which is a type of lipid. Its large, nonpolar structure makes it highly lipophilic. A crucial parameter for emulsifying any oil or wax is its required Hydrophilic-Lipophilic Balance (HLB). While a specific required HLB for this compound is not readily published, for many waxes and oils, this value must be determined experimentally to ensure the selection of a suitable emulsifier or emulsifier blend for creating a stable emulsion.[1]

Q2: What are the common signs of phase separation in my this compound emulsion?

Phase separation in emulsions can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (this compound droplets) at the top of the emulsion. This is often a reversible process.

  • Sedimentation: The settling of the dispersed phase at the bottom of the container. This is less common for oil-in-water emulsions where the oil is typically less dense than water.

  • Flocculation: The clumping of individual droplets into loose aggregates. This can be a precursor to coalescence and is often reversible with gentle agitation.

  • Coalescence: The irreversible merging of small droplets to form larger ones, eventually leading to a complete separation of the oil and water phases.[2]

  • Grainy or Waxy Appearance: This can occur if the wax components are not adequately melted and dispersed during the emulsification process, leading to the formation of solid particles as the emulsion cools.[3]

Q3: My this compound emulsion is showing signs of creaming. What are the primary causes and how can I fix it?

Creaming is primarily driven by the density difference between the oil and water phases and the size of the oil droplets. Here are the common causes and solutions:

  • Incorrect Emulsifier System (HLB Value): An improper HLB value for your emulsifier system is a primary cause of instability.

    • Solution: Determine the required HLB of this compound experimentally. This involves preparing a series of emulsions with emulsifier blends of varying known HLB values and observing their stability. The blend that produces the most stable emulsion corresponds to the required HLB of the this compound.

  • Large Droplet Size: Larger droplets have a greater tendency to rise to the surface.

    • Solution: Increase the homogenization energy by using a higher speed, longer processing time, or a more efficient homogenization technique (e.g., high-pressure homogenization) to reduce the droplet size.[2]

  • Low Viscosity of the Continuous Phase: A low-viscosity external phase (water) allows for easier movement of the oil droplets.

    • Solution: Incorporate a thickening agent or stabilizer, such as a gum (e.g., xanthan gum) or a polymer (e.g., carbomer), into the aqueous phase to hinder droplet movement.

Q4: My emulsion is experiencing coalescence, leading to irreversible phase separation. What steps can I take to prevent this?

Coalescence occurs when the interfacial film surrounding the oil droplets is not robust enough to prevent them from merging. Key strategies to prevent this include:

  • Optimize Emulsifier Concentration: Insufficient emulsifier will result in incomplete coverage of the oil droplets.

    • Solution: Gradually increase the total emulsifier concentration in your formulation.

  • Use a Co-emulsifier: Co-emulsifiers can pack more efficiently at the oil-water interface, strengthening the interfacial film.

    • Solution: Incorporate a co-emulsifier, such as a fatty alcohol (e.g., Cetearyl Alcohol), into your formulation.[1]

  • Control Processing Temperature: For wax esters like this compound, proper temperature control during manufacturing is critical.

    • Solution: Ensure that both the oil and water phases are heated to a temperature sufficiently above the melting point of this compound (typically 75-85°C) before and during emulsification.[3] This ensures the wax is fully liquid and can be properly dispersed. Cool the emulsion with gentle, continuous stirring to allow for the formation of a stable droplet structure.[3]

  • Optimize pH and Ionic Strength: The charge of the emulsifier and the droplets can be affected by the pH and presence of electrolytes, influencing repulsive forces between droplets.

    • Solution: Evaluate the effect of pH adjustment and electrolyte concentration on your emulsion's stability. For emulsions stabilized by ionic emulsifiers, adjusting the pH away from the isoelectric point can increase electrostatic repulsion.

Troubleshooting Guide: Phase Separation of this compound Emulsions

This guide provides a systematic approach to diagnosing and resolving phase separation issues.

Observed Problem Potential Cause Recommended Action
Creaming (Layer of oil at the top)1. Incorrect HLB of emulsifier system.2. Large droplet size.3. Low viscosity of the continuous phase.1. Experimentally determine the required HLB of this compound and adjust your emulsifier blend accordingly.2. Increase homogenization speed and/or time. Consider using a high-pressure homogenizer.3. Add a thickener (e.g., xanthan gum, carbomer) to the aqueous phase.
Coalescence (Irreversible separation into oil and water layers)1. Insufficient emulsifier concentration.2. Weak interfacial film.3. Improper processing temperature.4. Incompatible ingredients.1. Increase the total concentration of your emulsifier system.2. Incorporate a co-emulsifier (e.g., cetearyl alcohol, glyceryl stearate).3. Ensure both phases are heated sufficiently above the melting point of this compound before and during emulsification. Cool with gentle stirring.4. Check for interactions between ionic emulsifiers and other charged ingredients.
Grainy or Waxy Texture 1. Incomplete melting of this compound.2. Premature crystallization during cooling.1. Increase the temperature of the oil and water phases before emulsification.2. Ensure slow and controlled cooling with continuous, gentle agitation.
Flocculation (Clumping of droplets)1. Insufficient electrostatic or steric repulsion.2. Inadequate emulsifier concentration.1. If using an ionic emulsifier, adjust the pH to increase surface charge. Add a steric stabilizer.2. Increase the emulsifier concentration.

Quantitative Data Summary

The following tables provide typical target values for key stability parameters in oil-in-water (O/W) wax ester emulsions. These are general guidelines, and optimal values for your specific formulation should be determined experimentally.

Table 1: Typical Particle Size and Polydispersity Index (PDI) for Stable O/W Wax Ester Emulsions

ParameterValueSignificance
Z-Average Diameter (nm) < 500Smaller droplet sizes generally lead to better stability against creaming and coalescence.
Polydispersity Index (PDI) < 0.3A lower PDI indicates a more uniform and monodisperse droplet size distribution, which is desirable for long-term stability.[4]

Table 2: Target Zeta Potential for Electrostatically Stabilized O/W Emulsions

ParameterValue (mV)Significance
Zeta Potential > |30|A higher absolute zeta potential value (either positive or negative) indicates greater electrostatic repulsion between droplets, which helps to prevent flocculation and coalescence.[5]

Experimental Protocols

1. Experimental Determination of the Required HLB of this compound

Objective: To determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound in an oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Distilled water

  • Beakers, graduated cylinders, hot plate/stirrer, homogenizer.

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1) by combining the high and low HLB emulsifiers in different ratios. The total emulsifier concentration should be kept constant (e.g., 5% of the total formulation weight).

  • For each HLB blend, prepare a test emulsion. A typical starting formulation is:

    • This compound: 20%

    • Emulsifier Blend: 5%

    • Distilled Water: 75%

  • Heat the oil phase (this compound and the emulsifier blend) and the water phase separately to 75-85°C.

  • Slowly add the water phase to the oil phase while homogenizing at a constant speed (e.g., 5000 RPM) for a fixed duration (e.g., 5 minutes).

  • Cool the emulsion to room temperature with gentle stirring.

  • Transfer each emulsion to a separate, labeled graduated cylinder and observe for signs of instability (creaming, coalescence) at regular intervals (e.g., 1 hour, 24 hours, 1 week).

  • The emulsion that exhibits the highest stability (minimal or no phase separation) corresponds to the required HLB of this compound for that specific emulsifier system.

2. Measurement of Particle Size and Zeta Potential

Objective: To characterize the droplet size distribution and surface charge of the this compound emulsion.

Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer (e.g., Malvern Zetasizer).

Methodology:

  • Dilute a small sample of the emulsion with distilled water to a suitable concentration for DLS analysis (typically a slightly opaque suspension).

  • Vortex the diluted sample gently to ensure homogeneity.

  • Transfer the sample to the appropriate cuvette (a disposable cuvette for size measurement and a folded capillary cell for zeta potential).

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform at least three consecutive measurements to ensure reproducibility.

  • Analyze the results for Z-average diameter, Polydispersity Index (PDI), and Zeta Potential.

3. Viscosity Measurement

Objective: To determine the viscosity of the continuous phase of the emulsion.

Instrumentation: Rotational viscometer or rheometer.

Methodology:

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion.

  • Carefully pour a sufficient volume of the emulsion into the sample cup, avoiding the introduction of air bubbles.

  • Immerse the spindle into the emulsion to the indicated level.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Start the rotation and allow the reading to stabilize before recording the viscosity value (in cP or mPa·s).

Visualizations

Emulsion_Stabilization_Pathway cluster_formulation Formulation Components cluster_process Emulsification Process cluster_outcome Emulsion State Arachidyl_Linoleate This compound (Oil Phase) Heating Heating (75-85°C) Arachidyl_Linoleate->Heating Water Water (Aqueous Phase) Water->Heating Emulsifier Emulsifier / Co-emulsifier Emulsifier->Heating Stabilizer Stabilizer (e.g., Xanthan Gum) Stabilizer->Heating Homogenization High-Shear Homogenization Heating->Homogenization Cooling Controlled Cooling Homogenization->Cooling Phase_Separation Phase Separation Homogenization->Phase_Separation Sub-optimal Parameters Stable_Emulsion Stable Emulsion Cooling->Stable_Emulsion Optimal Parameters Cooling->Phase_Separation e.g., incorrect HLB, insufficient shear

Caption: Workflow for achieving a stable this compound emulsion.

Troubleshooting_Workflow Start Phase Separation Observed Identify_Type Identify Type of Separation (Creaming, Coalescence, etc.) Start->Identify_Type Check_HLB Is HLB Value Correct? Identify_Type->Check_HLB Check_Homogenization Is Droplet Size Optimal? Check_HLB->Check_Homogenization Yes Adjust_HLB Experimentally Determine and Adjust HLB Check_HLB->Adjust_HLB No Check_Viscosity Is Viscosity Sufficient? Check_Homogenization->Check_Viscosity Yes Increase_Shear Increase Homogenization Speed/Time Check_Homogenization->Increase_Shear No Check_Concentration Is Emulsifier Concentration Adequate? Check_Viscosity->Check_Concentration Yes Add_Thickener Incorporate a Stabilizer/ Thickener Check_Viscosity->Add_Thickener No Increase_Emulsifier Increase Emulsifier/ Add Co-emulsifier Check_Concentration->Increase_Emulsifier No Stable_Emulsion Stable Emulsion Achieved Check_Concentration->Stable_Emulsion Yes Adjust_HLB->Check_Homogenization Increase_Shear->Check_Viscosity Add_Thickener->Check_Concentration Increase_Emulsifier->Stable_Emulsion

Caption: Logical workflow for troubleshooting phase separation.

References

Validation & Comparative

Validating the Purity of Arachidyl Linoleate: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid compounds like Arachidyl linoleate (B1235992) is paramount for accurate and reproducible experimental results. This guide provides a detailed comparison of two primary analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, present comparative data, and explore alternative methods, offering a comprehensive overview to inform your choice of analytical strategy.

At a Glance: NMR vs. Mass Spectrometry for Purity Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and quantification of lipids.[1][2] While both can effectively determine the purity of Arachidyl linoleate, they operate on different principles and provide complementary information. 1H NMR is a quantitative technique that allows for the determination of the relative amounts of different molecules in a sample based on the integration of proton signals.[3][4][5][6] Mass spectrometry, on the other hand, separates ions based on their mass-to-charge ratio, providing highly sensitive detection and identification of the target molecule and potential impurities.[1][7][8]

FeatureNMR SpectroscopyMass SpectrometryGas Chromatography (GC)
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.Separates compounds based on their volatility and interaction with a stationary phase.
Primary Use Structural elucidation and quantification.Identification, quantification, and structural analysis.Separation and quantification of volatile or derivatized compounds.
Sample Prep Simple dissolution in a deuterated solvent.Often requires derivatization and chromatographic separation (LC-MS or GC-MS).Requires derivatization to fatty acid methyl esters (FAMEs).[9]
Quantification Absolute quantification using an internal standard (qNMR).Relative or absolute quantification with an internal standard.Quantitative analysis using an internal standard.[9]
Sensitivity LowerHigherHigh
Throughput ModerateHigh (especially with LC-MS)High
Instrumentation NMR SpectrometerMass Spectrometer (often coupled with LC or GC)Gas Chromatograph

Experimental Protocols

Below are detailed methodologies for the validation of this compound purity using NMR and mass spectrometry.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the absolute purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): 20 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of both this compound (e.g., vinyl protons at ~5.4 ppm) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a method for the identification and relative quantification of Arachidyl linoleolate and potential impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a calibration curve for quantitative analysis.

  • Prepare a sample for analysis by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL).

2. LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).

  • Identify any impurity peaks and attempt to characterize them based on their mass spectra.

  • Quantify the purity by comparing the peak area of this compound to the total peak area of all detected components.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis weigh Weigh Arachidyl Linoleate dissolve Dissolve in Solvent weigh->dissolve acquire_nmr Acquire 1H NMR Spectrum dissolve->acquire_nmr lc_separation LC Separation dissolve->lc_separation process_nmr Process Data (FT, Phasing) acquire_nmr->process_nmr integrate Integrate Signals process_nmr->integrate calculate_purity_nmr Calculate Purity integrate->calculate_purity_nmr ms_detection MS Detection lc_separation->ms_detection analyze_ms Analyze Spectra ms_detection->analyze_ms calculate_purity_ms Determine Relative Purity analyze_ms->calculate_purity_ms

Caption: Experimental workflow for purity validation.

This compound is a fatty acid ester. While its specific signaling pathways are not extensively documented, we can look at the metabolism of a related and well-studied endocannabinoid, anandamide (B1667382) (N-arachidonoylethanolamine), which can be a precursor to other signaling lipids.[9][10] The following diagram illustrates a relevant biosynthetic pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_anandamide_synthesis Anandamide Synthesis cluster_nagly_synthesis N-Arachidonoyl Glycine (NAGly) Synthesis cluster_extracellular Extracellular Space / Other Cells PL Membrane Phospholipids NAPE N-Arachidonoyl Phosphatidylethanolamine PL->NAPE N-acyltransferase Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD AA Arachidonic Acid Anandamide->AA FAAH CB1 CB1 Receptor Anandamide->CB1 Binds to NAGly N-Arachidonoyl Glycine AA->NAGly Glycine Glycine Glycine->NAGly

Caption: Biosynthesis of N-arachidonoyl glycine.

Comparison with Alternative Methods

Besides NMR and MS, Gas Chromatography (GC) is a widely used technique for the analysis of fatty acids.

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust and sensitive method for quantifying fatty acids.[9] However, it typically requires a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). This process can potentially introduce artifacts and is an additional step in the workflow. For this compound, this would involve transesterification to produce methyl linoleate and arachidyl alcohol. While highly quantitative, GC does not provide the rich structural information that NMR and MS offer.

Common Impurities

The purity of commercially available this compound can be affected by several factors, including the purity of the starting materials (arachidyl alcohol and linoleic acid) and the synthesis and purification processes. Common impurities may include:

  • Residual starting materials: Unreacted arachidyl alcohol and linoleic acid.

  • Isomers of linoleic acid: Positional and geometric isomers of the linoleic acid moiety.

  • Other fatty acid esters: Esters formed from other fatty acids present as impurities in the linoleic acid starting material.

  • Oxidation products: Linoleic acid is a polyunsaturated fatty acid and is susceptible to oxidation.

  • Residual solvents: Solvents used during synthesis and purification.

Both NMR and MS are adept at identifying and, in many cases, quantifying these impurities. NMR can readily identify and quantify residual starting materials and sometimes isomers, while MS is particularly sensitive for detecting trace-level impurities and oxidation products.

References

A Comparative Guide to Arachidyl Linoleate as an Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative lipidomics, the precision and accuracy of analytical measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative workflows, serving to correct for variability throughout the analytical process, from sample preparation to detection. While stable isotope-labeled standards and odd-chain fatty acids are the conventional choices, this guide explores the utility of arachidyl linoleate (B1235992), a long-chain wax ester, as a non-endogenous internal standard. This document provides a comparative overview of arachidyl linoleate against common alternatives, supported by established analytical principles, and includes detailed experimental protocols for its application.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential for mitigating errors that can be introduced during sample handling, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[2] It should be added to the sample at a known concentration at the earliest stage of the workflow to account for analyte loss during extraction and to normalize for variations in instrument response.[2] The most commonly used internal standards in lipidomics fall into two main categories: stable isotope-labeled lipids and non-endogenous lipids, such as those with odd-numbered carbon chains.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is a critical step in the development of a quantitative lipidomics method.[1] While stable isotope-labeled standards are often considered the gold standard due to their near-identical physicochemical properties to the endogenous analytes, their availability and cost can be limiting factors.[3][4] Non-endogenous lipids, such as this compound, offer a practical and cost-effective alternative.

This compound, a wax ester composed of a C20:0 fatty alcohol (arachidyl alcohol) and a C18:2 fatty acid (linoleic acid), is not typically found in significant amounts in mammalian cells and tissues, making it a suitable candidate as a non-endogenous internal standard for the analysis of certain lipid classes, particularly neutral lipids like other wax esters, cholesterol esters, and triacylglycerols.

Below is a table summarizing the key performance characteristics of this compound in comparison to commonly used internal standards.

Internal Standard Type Principle Advantages Disadvantages Suitability for Lipid Classes
This compound (Very Long-Chain Wax Ester) Non-endogenous structural analog.Not naturally present in most biological samples. Cost-effective. Chemically stable. Suitable for GC-MS and LC-MS analysis of neutral lipids.Structural difference from some lipid classes may lead to variations in extraction efficiency and ionization response. May not co-elute perfectly with all analytes.Wax Esters, Cholesterol Esters, Triacylglycerols
Stable Isotope-Labeled Lipids (e.g., Deuterated Fatty Acids) Identical chemical structure to the analyte, but with a different mass.Considered the "gold standard" for accuracy. Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression/enhancement.[3]High cost and limited commercial availability for all lipid species.[4] Potential for isotopic cross-contamination if not of high purity.All lipid classes, specific to the labeled analyte.
Odd-Chain Fatty Acids/Lipids (e.g., Heptadecanoic Acid) Structurally similar to endogenous even-chain lipids but with a different mass.Not naturally abundant in many biological systems. More cost-effective than stable isotope-labeled standards.Can be present in some diets and tissues, leading to potential interference.[5] Differences in chain length can affect chromatographic behavior and ionization efficiency compared to analytes.Fatty Acids, Acylglycerols, Phospholipids.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data.[2] The following are detailed methodologies for key experiments utilizing this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma with this compound as Internal Standard (MTBE Method)

This protocol is suitable for the extraction of a broad range of lipids, including neutral lipids, from plasma samples.

Materials:

  • Plasma sample

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • This compound internal standard solution (known concentration in a suitable solvent like chloroform/methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample. Add a precise volume (e.g., 10 µL) of the this compound internal standard solution.

  • Solvent Addition: Add 1.5 mL of a 3:10 (v/v) methanol:MTBE solution.

  • Extraction: Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional vortexing.

  • Phase Separation: Add 375 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., 100 µL of isopropanol (B130326) for LC-MS or hexane (B92381) for GC-MS).

Protocol 2: Analysis of Neutral Lipids by GC-MS

This protocol is designed for the quantification of neutral lipids, such as wax esters and cholesterol esters, using this compound as an internal standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • High-temperature capillary column (e.g., DB-1HT)

GC-MS Conditions:

  • Injector Temperature: 340°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 380°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 350°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

Data Analysis:

  • Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of the target analytes and a fixed concentration of this compound. Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

  • Sample Analysis: Inject the reconstituted lipid extracts and determine the concentrations of the target analytes by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for visualizing complex experimental workflows and the logical relationships between different components of a study.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extraction MTBE Extraction Spike->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: A generalized workflow for quantitative lipidomics using this compound as an internal standard.

IS_Comparison cluster_types Types of Internal Standards cluster_considerations Key Considerations IS Internal Standard Selection SIL Stable Isotope-Labeled (e.g., Deuterated) IS->SIL Highest Accuracy OddChain Odd-Chain Lipids IS->OddChain Cost-Effective VLCWE Very Long-Chain Wax Esters (e.g., this compound) IS->VLCWE Non-Endogenous for Neutral Lipids Cost Cost & Availability IS->Cost Analyte Analyte(s) of Interest SIL->Analyte Matrix Sample Matrix OddChain->Matrix Method Analytical Method (GC-MS vs. LC-MS) VLCWE->Method

Caption: Decision tree for selecting an appropriate internal standard in quantitative lipidomics.

Conclusion

The choice of an internal standard is a critical decision in designing a quantitative lipidomics experiment. While stable isotope-labeled standards remain the gold standard for achieving the highest accuracy, their application can be limited by cost and availability. This compound, as a non-endogenous very long-chain wax ester, presents a viable and cost-effective alternative for the quantitative analysis of specific lipid classes, particularly neutral lipids. Its chemical stability and absence in most biological matrices make it a suitable candidate to ensure reliable normalization. By carefully considering the analytical requirements and implementing robust, well-documented experimental protocols, researchers can leverage this compound to generate high-quality, quantitative lipidomics data, thereby advancing our understanding of the complex roles of lipids in health and disease.

References

A Comparative Analysis of Arachidyl Linoleate and Petrolatum in the Prevention of Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Arachidyl Linoleate (B1235992) and Petrolatum in preventing transepidermal water loss (TEWL), a critical factor in maintaining skin barrier function. The following analysis is based on available scientific literature and presents a juxtaposition of their mechanisms of action, supported by experimental data.

Introduction

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against excessive water loss from the body. Transepidermal water loss (TEWL) is a key indicator of skin barrier integrity; elevated TEWL is associated with a compromised barrier and various dermatological conditions. Occlusive and emollient ingredients are widely used in topical formulations to mitigate TEWL. This guide focuses on two such ingredients: the well-established occlusive agent, petrolatum, and the fatty acid ester, arachidyl linoleate.

Mechanism of Action

Petrolatum:

Petrolatum, a semi-solid mixture of hydrocarbons, is considered the gold standard for occlusive agents. Its primary mechanism of action is the formation of a hydrophobic, water-resistant barrier on the skin's surface.[1] This physical barrier effectively seals in moisture, significantly reducing the evaporation of water from the skin.[1][2] Studies have shown that petrolatum can reduce TEWL by as much as 98%.[3] Beyond its occlusive properties, research suggests that petrolatum can also modulate the expression of key barrier differentiation markers like filaggrin and loricrin, and increase the thickness of the stratum corneum.[4]

This compound:

This compound is an ester formed from arachidyl alcohol (a fatty alcohol) and linoleic acid (an essential omega-6 fatty acid). Its mechanism in preventing TEWL is twofold, combining occlusive and barrier-fortifying properties.

  • Occlusion: As a fatty acid ester, this compound possesses emollient and occlusive properties, forming a lipid film on the skin that reduces water evaporation.[5]

  • Barrier Integration and Repair: The linoleic acid component plays a crucial role in the structural integrity of the skin barrier. Linoleic acid is a precursor for ceramides (B1148491), which are vital lipid components of the stratum corneum's lamellar structure.[6][7] Topical application of linoleic acid has been shown to be incorporated into the skin's lipids, helping to repair a compromised barrier and consequently reduce TEWL, particularly in essential fatty acid deficient skin.[3][8]

Quantitative Data on TEWL Prevention

AgentConcentration / ApplicationTEWL ReductionStudy Type / Comments
Petrolatum Minimum 5%>98%Review of occlusive moisturizers.[9]
Thick layer (3 mg/cm²)~50%In vivo study on normal human skin.[4]
100% PetrolatumMean decrease of 7.0 g/m²/hour over 4 weeksClinical trial on subjects with a history of atopic dermatitis.[9]
Linoleic Acid (as triglyceride) Not specifiedSignificant reduction in elevated TEWLIn vivo study on essential fatty acid-deficient rats.[3][8]
Linoleic Acid (in vitro) 10 µM in culture mediumSignificantly reduced TEWLIn vitro model of fetal skin development.[10]

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL):

A standard and widely accepted non-invasive method for assessing skin barrier function is the use of an evaporimeter or a Tewameter®.[11]

  • Principle: The instrument measures the water vapor gradient on the skin surface, which is directly proportional to the rate of transepidermal water loss.

  • Procedure:

    • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (typically 20-22°C) and humidity (40-60%) for at least 15-30 minutes prior to measurement.

    • Baseline Measurement: A baseline TEWL reading is taken from a defined area of the skin (commonly the volar forearm) before the application of any product.

    • Product Application: A standardized amount of the test substance (e.g., petrolatum or a formulation containing this compound) is applied to a designated test area. An untreated area is typically used as a control.

    • Post-Application Measurements: TEWL readings are taken from the treated and control areas at specified time intervals (e.g., 1, 2, 4, 24 hours) to assess the immediate and long-term effects of the product.

    • Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and/or the untreated control site.

Visualizations

TEWL_Measurement_Workflow cluster_pre_measurement Pre-Measurement Phase cluster_intervention Intervention Phase cluster_post_measurement Post-Measurement Phase acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement (Untreated Skin) acclimatization->baseline application Application of Test Substance (e.g., Petrolatum or this compound) baseline->application post_measurement Post-Application TEWL Measurement (At Timed Intervals) application->post_measurement analysis Data Analysis (% TEWL Reduction) post_measurement->analysis

Figure 1: Experimental workflow for in vivo measurement of transepidermal water loss.

Signaling_Pathways cluster_petrolatum Petrolatum: Occlusive Barrier cluster_arachidyl_linoleate This compound: Dual Action petrolatum Petrolatum Application hydrophobic_layer Forms Hydrophobic Film on Stratum Corneum petrolatum->hydrophobic_layer tewl_reduction_p Reduces TEWL hydrophobic_layer->tewl_reduction_p arachidyl_linoleate This compound Application hydrolysis Hydrolysis to Linoleic Acid arachidyl_linoleate->hydrolysis ceramide_synthesis Incorporation into Ceramides hydrolysis->ceramide_synthesis barrier_repair Enhances Lamellar Lipid Structure ceramide_synthesis->barrier_repair tewl_reduction_al Reduces TEWL barrier_repair->tewl_reduction_al

Figure 2: Comparative mechanisms of action in TEWL prevention.

Conclusion

Petrolatum remains a highly effective agent for the prevention of transepidermal water loss due to its potent occlusive properties. It acts by forming a simple, yet effective, physical barrier on the skin.

This compound, while also possessing occlusive properties, offers a dual mechanism of action by providing linoleic acid, an essential fatty acid for the synthesis of ceramides and the overall integrity of the skin's lipid barrier. While direct, quantitative, head-to-head clinical data against petrolatum is lacking for this compound, the established role of linoleic acid in barrier function suggests that this compound is a valuable ingredient for not only reducing TEWL but also for contributing to the repair and maintenance of a healthy skin barrier.

For drug development professionals, the choice between these ingredients may depend on the desired formulation characteristics and the primary goal of the product. For profound and immediate occlusion, petrolatum is a superior choice. For formulations aimed at both immediate emollience and long-term barrier support and repair, this compound presents a compelling alternative. Further clinical studies directly comparing the TEWL reduction capabilities of this compound and petrolatum are warranted to provide a more definitive quantitative comparison.

References

A Comparative Analysis of the Biocompatibility of Arachidyl Linoleate and Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount to ensuring the safety and efficacy of novel therapeutic formulations. This guide provides a comparative assessment of the biocompatibility of Arachidyl linoleate (B1235992) against other widely used esters: Isopropyl myristate, Ethyl oleate (B1233923), and Glyceryl monostearate. The information presented is based on available experimental data and a theoretical analysis of the constituent components of Arachidyl linoleate.

Due to a lack of direct experimental data for this compound, its biocompatibility profile has been inferred from the known properties of its constituent parts: arachidyl alcohol and linoleic acid. This assessment highlights the need for further empirical studies on this specific ester.

Comparative Biocompatibility Overview

The following table summarizes the known biocompatibility profiles of the selected esters. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.

Biocompatibility ParameterThis compound (inferred)Isopropyl MyristateEthyl OleateGlyceryl Monostearate
Cytotoxicity Expected to have low cytotoxicity. Arachidyl alcohol is a fatty alcohol with a low hazard profile.[1][2] Linoleic acid's cytotoxicity is cell-type and concentration-dependent.Generally considered non-toxic and non-irritant in topical applications.[3] Recognized for its low toxicity and excellent safety profile.[3]Considered safe for oral ingestion due to rapid degradation.[4] Less toxic to peripheral blood mononuclear cells than oleic acid.[5] However, it can induce mitochondrial reactive oxygen species in alveolar macrophages.[6]Generally Recognized as Safe (GRAS) and widely used in food and pharmaceuticals.[7][8] Blank solid lipid nanoparticles made from GMS are considered biocompatible.[9]
Hemolytic Potential The linoleic acid component may contribute to hemolysis at higher concentrations through oxidative damage to red blood cells.[10][11][12]No specific quantitative data found. Generally considered safe for topical use.No specific quantitative data found. In vivo studies in rats showed no significant hematological toxicity.[13]Generally considered non-hemolytic and safe for oral and topical applications.
Inflammatory Response The inflammatory potential is likely influenced by the linoleic acid moiety. Linoleic acid metabolism can lead to both pro- and anti-inflammatory mediators, with its effects being context-dependent and potentially influenced by genetic factors.[14][15][16][17][18]Generally considered non-sensitizing and having a low irritation potential.[3]Studies suggest it has anti-inflammatory properties by inhibiting the activation of NF-κB.[19]Formulations containing Glyceryl monostearate have been investigated for their anti-inflammatory effects in conditions like ulcerative colitis.[20]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols represent standard procedures and may require optimization based on the specific ester and cell line being tested.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the test ester in a suitable solvent and add to the wells. Include a solvent control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Hemolysis Assay (Direct Contact Method)

This assay evaluates the potential of a material to damage red blood cells.

  • Blood Collection: Obtain fresh human or animal blood and prepare a red blood cell (RBC) suspension.

  • Test Sample Preparation: Prepare different concentrations of the test ester.

  • Incubation: Add the RBC suspension to the test samples and incubate at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation. Include a negative control (saline) and a positive control (deionized water or Triton X-100).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Inflammatory Response: Cytokine Release Assay

This assay measures the release of inflammatory cytokines from immune cells.

  • Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs), in a 96-well plate.

  • Treatment: Add different concentrations of the test ester to the cells. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Compare the cytokine levels in the treated groups to the control groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological interactions, the following diagrams are provided.

Biocompatibility_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_hemolysis Hemolysis Assay cluster_inflammation Inflammatory Response Cell Culture Cell Culture Ester Treatment Ester Treatment Cell Culture->Ester Treatment Incubation Incubation Ester Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Cell Viability Cell Viability MTT Assay->Cell Viability LDH Assay->Cell Viability RBC Suspension RBC Suspension Ester Incubation Ester Incubation RBC Suspension->Ester Incubation Centrifugation Centrifugation Ester Incubation->Centrifugation Hemoglobin Measurement Hemoglobin Measurement Centrifugation->Hemoglobin Measurement Hemolysis % Hemolysis % Hemoglobin Measurement->Hemolysis % Immune Cells Immune Cells Ester Stimulation Ester Stimulation Immune Cells->Ester Stimulation Supernatant Collection Supernatant Collection Ester Stimulation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Cytokine Levels Cytokine Levels ELISA->Cytokine Levels

Caption: Workflow for in vitro biocompatibility assessment of esters.

Inflammatory_Signaling_Pathway Ester Ester TLR4 Toll-like Receptor 4 Ester->TLR4 Activation/Modulation MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-κB IKK->NF-kB Activation Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β Nucleus->Pro-inflammatory Cytokines Gene Transcription

Caption: Simplified NF-κB signaling pathway in inflammatory response.

References

Head-to-head comparison of different synthesis routes for Arachidyl linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Enzymatic and Chemical Synthesis of a Key Wax Ester

Arachidyl linoleate (B1235992), a wax ester composed of arachidyl alcohol (a C20 saturated fatty alcohol) and linoleic acid (a C18 polyunsaturated fatty acid), holds significant interest in various scientific domains due to its unique physicochemical properties. Its synthesis, however, can be approached through several routes, each with distinct advantages and drawbacks. This guide provides a detailed, head-to-head comparison of the two primary methods for synthesizing Arachidyl linoleate: enzymatic synthesis and chemical synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparing Synthesis Routes

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435)Acid Catalyst (e.g., p-Toluenesulfonic Acid)
Typical Yield High to Very High (up to 99%)Moderate to High (typically 80-90%)
Reaction Temperature Mild (40-70°C)Elevated (often >100°C)
Reaction Time Variable (can be optimized for shorter times)Generally Shorter
Solvent Can be performed solvent-freeOften requires a solvent for azeotropic water removal
Selectivity High (fewer byproducts)Lower (potential for side reactions)
Environmental Impact "Green" - biodegradable catalyst, milder conditionsLess environmentally friendly due to harsh acids and solvents
Catalyst Reusability Yes, immobilized enzymes can be recycledPossible, but can be more complex to recover

In-Depth Analysis of Synthesis Routes

Enzymatic Synthesis: The "Green" and Highly Selective Approach

Enzymatic synthesis, particularly utilizing immobilized lipases like Novozym 435, has emerged as a highly efficient and environmentally friendly method for producing wax esters. This approach mimics natural biosynthetic pathways, offering high selectivity and yield under mild reaction conditions.

A significant advantage of this method is the potential for solvent-free reactions, which simplifies downstream processing and reduces the environmental footprint. Studies on the synthesis of similar long-chain wax esters have demonstrated conversion rates of up to 99%. The immobilized nature of the enzyme allows for easy separation from the product and catalyst reuse over multiple batches, enhancing the economic viability of the process.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on established methods for the solvent-free enzymatic synthesis of wax esters.

Materials:

  • Arachidyl alcohol (Eicosanol)

  • Linoleic acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Hexane (B92381) (for purification)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine arachidyl alcohol and linoleic acid in a 1:1 molar ratio.

  • Enzyme Addition: Add the immobilized lipase. The optimal enzyme concentration is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions: Heat the mixture to 60°C with continuous stirring. To drive the equilibrium towards ester formation, a vacuum can be applied to remove the water produced during the reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination and Catalyst Removal: Once the desired conversion is reached (typically within 24-48 hours), cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and stored for reuse.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

  • Analysis: Confirm the purity and identity of the final product using techniques such as GC-MS and NMR spectroscopy.

Chemical Synthesis: The Traditional and Rapid Method

Chemical synthesis of this compound typically involves the direct esterification of arachidyl alcohol and linoleic acid using a strong acid catalyst, such as p-toluenesulfonic acid (PTSA). This method is often faster than enzymatic synthesis and can be effective for large-scale production.

However, chemical synthesis generally requires higher reaction temperatures and the use of solvents to facilitate the removal of water via azeotropic distillation, which is necessary to drive the reaction to completion. These harsher conditions can lead to the formation of byproducts and may not be suitable for sensitive substrates. While yields can be high, they are often slightly lower than those achieved through optimized enzymatic routes.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is based on general procedures for acid-catalyzed esterification of long-chain alcohols and fatty acids.

Materials:

  • Arachidyl alcohol (Eicosanol)

  • Linoleic acid

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane (for purification)

  • Silica gel for column chromatography

Procedure:

  • Reactant and Catalyst Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve arachidyl alcohol and linoleic acid (1:1 molar ratio) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol% relative to the limiting reactant).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction progress by observing the amount of water collected and by analyzing aliquots using TLC or GC.

  • Reaction Quenching and Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Analysis: Characterize the final product using GC-MS and NMR spectroscopy to confirm its identity and purity.

Visualizing the Synthesis and Biological Context

To further clarify the processes and concepts discussed, the following diagrams have been generated.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_processing Downstream Processing Arachidyl_Alcohol Arachidyl Alcohol Reaction_Vessel Reaction Vessel (Solvent-Free, 60°C) Arachidyl_Alcohol->Reaction_Vessel Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Immobilized_Lipase Immobilized Lipase (Novozym 435) Immobilized_Lipase->Reaction_Vessel Filtration->Immobilized_Lipase Catalyst Recovery & Reuse Purification Silica Gel Chromatography Filtration->Purification Crude Product Final_Product Pure Arachidyl Linoleate Purification->Final_Product Analysis GC-MS / NMR Final_Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Chemical Esterification cluster_processing Downstream Processing Arachidyl_Alcohol Arachidyl Alcohol Reaction_Flask Reaction Flask with Dean-Stark Trap (Reflux, ~110°C) Arachidyl_Alcohol->Reaction_Flask Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction_Flask Toluene Toluene (Solvent) Toluene->Reaction_Flask Workup Aqueous Workup (Neutralization & Washing) Reaction_Flask->Workup Reaction Mixture PTSA p-Toluenesulfonic Acid (Catalyst) PTSA->Reaction_Flask Drying_Evaporation Drying & Solvent Removal Workup->Drying_Evaporation Purification Silica Gel Chromatography Drying_Evaporation->Purification Crude Product Final_Product Pure Arachidyl Linoleate Purification->Final_Product Analysis GC-MS / NMR Final_Product->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Biological_Role_Wax_Esters cluster_ingestion Dietary Intake & Digestion cluster_absorption Absorption & Metabolism cluster_function Biological Functions Dietary_Waxes Dietary Wax Esters (e.g., from plants) Hydrolysis Pancreatic Lipase Dietary_Waxes->Hydrolysis Fatty_Alcohol Long-Chain Fatty Alcohol Hydrolysis->Fatty_Alcohol Fatty_Acid Fatty Acid Hydrolysis->Fatty_Acid Enterocytes Intestinal Cells (Enterocytes) Fatty_Alcohol->Enterocytes Absorption Fatty_Acid->Enterocytes Absorption Energy_Storage Energy Storage (e.g., in marine organisms) Enterocytes->Energy_Storage Metabolic Fate Protective_Barrier Protective Barrier (e.g., plant cuticles, skin) Enterocytes->Protective_Barrier Metabolic Fate Cholesterol_Metabolism Potential Influence on Cholesterol Metabolism Enterocytes->Cholesterol_Metabolism Potential Regulatory Role

Caption: Generalized biological role and metabolism of wax esters.

Conclusion: Choosing the Right Path

The choice between enzymatic and chemical synthesis of this compound ultimately depends on the specific requirements of the research or application.

  • For applications demanding high purity, mild reaction conditions, and a sustainable process, enzymatic synthesis is the superior choice. The high selectivity of lipases minimizes byproduct formation, and the ability to perform the reaction solvent-free simplifies purification and reduces environmental impact.

  • When reaction speed and cost-effectiveness for large-scale production are the primary considerations, chemical synthesis may be more suitable. However, this comes at the cost of potentially lower purity, harsher reaction conditions, and a greater environmental burden.

For researchers in drug development and other sensitive applications, the high purity and "biomimetic" nature of the enzymatically synthesized product may be particularly advantageous. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed decision and successfully synthesize this compound for their research endeavors.

In-Vitro and In-Vivo Correlation of Arachidyl Linoleate Skin Penetration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the skin penetration of Arachidyl Linoleate, a long-chain fatty acid ester, and its alternatives. By understanding the correlation between in-vitro and in-vivo data, researchers can more effectively screen and develop topical and transdermal drug delivery systems. This document outlines detailed experimental protocols, presents a comparative analysis of penetration enhancers, and illustrates key concepts through diagrams.

Introduction: The Skin Barrier and the Role of Penetration Enhancers

The stratum corneum, the outermost layer of the skin, serves as a formidable barrier, protecting the body from external insults and preventing excessive water loss. This barrier is primarily composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[1][2] For topical and transdermal drugs to be effective, they must overcome this barrier.

Penetration enhancers, such as fatty acids and their esters, facilitate the transport of active pharmaceutical ingredients (APIs) through the skin.[[“]][4] These molecules are thought to work by disrupting the highly organized structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing the partitioning and diffusion of the drug into the skin.[4] this compound, an ester of arachidyl alcohol and linoleic acid, is a lipophilic molecule with the potential to act as such an enhancer. Understanding its skin penetration profile is crucial for formulation development.

Comparative Analysis of Skin Penetration

Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from structurally similar long-chain fatty acid esters as a proxy to illustrate the comparison. The following table summarizes hypothetical but realistic quantitative data for the in-vitro skin penetration of a long-chain fatty acid ester (LC-FAE) like this compound compared to a well-known penetration enhancer, Oleic Acid, and a formulation without an enhancer (Control).

Table 1: Comparative In-Vitro Skin Penetration Data

ParameterLC-FAE (e.g., this compound) FormulationOleic Acid FormulationControl (Formulation without enhancer)
Steady-State Flux (Jss) (µg/cm²/h) 8.512.22.1
Permeability Coefficient (Kp) (cm/h x 10-3) 1.72.440.42
Lag Time (tlag) (hours) 3.22.54.1
Enhancement Ratio (ER) 4.055.811.0

Data is hypothetical and for illustrative purposes, based on typical values found in skin penetration studies of similar compounds. The enhancement ratio is calculated relative to the control formulation.

Experimental Protocols

Accurate and reproducible data are paramount in skin penetration studies. The following sections detail the standard methodologies for in-vitro and in-vivo assessment.

In-Vitro Skin Permeation Study: Franz Diffusion Cell

The Franz diffusion cell is the gold standard for in-vitro analysis of skin permeation. It allows for the measurement of the rate at which a substance permeates through a skin sample from a donor chamber to a receptor chamber.

Protocol:

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm.[5]

  • Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS), which is continuously stirred and maintained at 32°C to mimic physiological conditions.[6]

  • Dosing: The test formulation (e.g., a cream or gel containing this compound) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • Analysis: The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tlag) are then calculated from this plot.

In-Vivo Skin Penetration Study: Tape Stripping

Tape stripping is a minimally invasive technique used to investigate the distribution of a topically applied substance within the stratum corneum in vivo.[7][8]

Protocol:

  • Application: The formulation is applied to a defined area on the skin of a human volunteer.

  • Removal of Excess Formulation: After a specified time, any unabsorbed formulation is carefully removed from the skin surface.

  • Stripping: An adhesive tape is firmly pressed onto the treated skin area and then rapidly removed, taking with it a layer of the stratum corneum.[8] This process is repeated sequentially to collect successive layers of the stratum corneum.[8]

  • Extraction: The substance of interest is extracted from each tape strip using a suitable solvent.

  • Quantification: The amount of the substance on each tape strip is quantified by an appropriate analytical method.

  • Depth Profile: The amount of substance per tape strip is plotted against the cumulative weight or number of the tape strips to generate a concentration-depth profile within the stratum corneum.[2]

Visualization of Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and logical workflows.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment cluster_correlation IVIVC invitro_start Formulation Application on Excised Skin franz_cell Franz Diffusion Cell Experiment invitro_start->franz_cell hplc_analysis HPLC Analysis of Receptor Fluid franz_cell->hplc_analysis invitro_data Calculation of Flux and Permeability Coefficient hplc_analysis->invitro_data correlation In-Vitro In-Vivo Correlation invitro_data->correlation invivo_start Topical Application on Volunteer tape_stripping Tape Stripping of Stratum Corneum invivo_start->tape_stripping extraction Solvent Extraction from Tapes tape_stripping->extraction invivo_data Quantification and Depth Profiling extraction->invivo_data invivo_data->correlation

Diagram 1: Experimental workflow for skin penetration studies.

IVIVC_Concept cluster_application Applications of IVIVC invitro In-Vitro Data (e.g., Permeation Rate) model Mathematical Model (Correlation) invitro->model Input invivo In-Vivo Response (e.g., Amount in SC) invivo->model Input prediction Prediction of In-Vivo Performance model->prediction Output app1 Reduce need for extensive in-vivo testing prediction->app1 app2 Optimize formulation development prediction->app2 app3 Support regulatory submissions prediction->app3

Diagram 2: The concept of In-Vitro In-Vivo Correlation (IVIVC).

Conclusion

References

Comparative proteomics of skin treated with Arachidyl linoleate versus a control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, comprehensive proteomic studies specifically detailing the effects of Arachidyl linoleate (B1235992) on skin are not available in the public domain. This guide therefore pivots to a comparative analysis of the well-documented effects of Linoleic Acid (LA) and its derivatives on skin protein expression, using untreated skin as a control baseline. The findings presented are primarily derived from in vitro studies on skin cell cultures and provide insights into the potential molecular impact of LA on the skin proteome.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a vital component of the skin's lipid barrier and is known to play a significant role in maintaining skin health.[1][2][3][4] It is a precursor for ceramides, which are crucial for the skin's permeability barrier and preventing transepidermal water loss.[1][5] Dysregulated linoleic acid metabolism has been associated with various skin conditions, including acne and atopic dermatitis.[3] This guide summarizes the known effects of linoleic acid on the expression of key proteins involved in skin barrier function, melanogenesis, and inflammatory pathways, providing a comparative overview against a baseline control.

Data Presentation: Effects of Linoleic Acid on Skin Protein Expression

The following table summarizes the observed changes in the expression of key skin proteins upon treatment with linoleic acid, as documented in various studies.

Protein TargetFunctionObserved Effect of Linoleic AcidCell/Tissue ModelQuantitative Data/MethodReference
Filaggrin Skin barrier integrity, hydrationIncreased expression Human keratinocytesqRT-PCR, Western Blot[6]
Keratin-14 Structural integrity of basal keratinocytesIncreased expression Human keratinocytesqRT-PCR, Western Blot[6]
Claudin-1 Tight junction formation, skin barrierIncreased at low concentrations (2-10 ng/mL), decreased at high concentration (20 ng/mL) Human keratinocytesqRT-PCR, Western Blot[6]
Tyrosinase Key enzyme in melanin (B1238610) synthesisDecreased protein level (accelerated proteolytic degradation)B16F10 melanoma cellsPulse-chase assay[7]
Tyrosinase-Related Protein 1 (TRP1) Melanin synthesisNo change in protein level B16F10 melanoma cellsWestern Blot[7]
Microphthalmia-associated Transcription Factor (MITF) Master regulator of melanogenesisInhibited nuclear translocation B16F10 melanoma cellsImmunofluorescence[8]
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) Lipid metabolism, anti-inflammatoryActivated HepG2 cells, murine modelsTransactivation assays[9][10][11]
Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) InflammationUpregulated (in some contexts, particularly with UV exposure)Mouse modelTranscriptome analysis
Interleukin-1 beta (IL-1β) Pro-inflammatory cytokineUpregulated (in some contexts, particularly with UV exposure)Mouse modelTranscriptome analysis

Experimental Protocols

Proteomic Analysis of Skin Tissue via LC-MS/MS

This protocol provides a general workflow for the quantitative proteomic analysis of full-thickness human skin biopsies.

a. Sample Preparation and Protein Extraction:

  • Full-thickness skin biopsies are obtained and snap-frozen in liquid nitrogen.

  • Frozen tissue is homogenized using a bead-based lysis platform.

  • Proteins are extracted using a lysis buffer containing detergents (e.g., SDS) and protease inhibitors to ensure effective solubilization and prevent degradation.

  • The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford assay).

b. In-solution Tryptic Digestion:

  • A specific amount of protein (e.g., 50 µg) is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to break disulfide bonds.

  • Sequencing-grade modified trypsin is added to the protein solution and incubated overnight at 37°C to digest the proteins into peptides.

c. Peptide Cleanup and Fractionation:

  • Digested peptides are purified using reverse-phase C18 chromatography to remove salts and detergents.

  • For complex samples, peptides can be fractionated using high-pH reverse-phase chromatography to increase proteome coverage.

d. LC-MS/MS Analysis:

  • Peptides are separated using a nano-liquid chromatography system with a C18 column and a gradient of acetonitrile.

  • The separated peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The mass spectrometer acquires MS and MS/MS spectra of the peptides for identification and quantification.

e. Data Analysis:

  • The raw mass spectrometry data is processed using software such as MaxQuant or Progenesis.

  • Peptides and proteins are identified by searching the MS/MS spectra against a human protein database (e.g., UniProt).

  • Label-free quantification or isobaric tagging (e.g., TMT) is used to determine the relative abundance of proteins between linoleic acid-treated and control samples.

Transcriptomic Analysis of Skin Tissue via RNA-Sequencing

This protocol outlines a method for extracting high-quality RNA from skin biopsies for subsequent RNA-sequencing.

a. Sample Collection and Storage:

  • Skin punch biopsies (4-6 mm) are collected and immediately snap-frozen in liquid nitrogen, then stored at -80°C.[12]

b. RNA Extraction:

  • Frozen tissue is sectioned using a cryostat for histological assessment and then homogenized.[12]

  • RNA is extracted using a silica (B1680970) column-based system (e.g., RNeasy kit).[12]

  • RNA concentration and integrity are assessed using fluorescent quantitation and microfluidic gel electrophoresis, respectively. A high RNA Integrity Number (RIN) is crucial for reliable sequencing results.[12]

c. Library Preparation and Sequencing:

  • mRNA is selected from the total RNA, fragmented, and reverse-transcribed into cDNA.

  • Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • The library is sequenced using a next-generation sequencing platform (e.g., Illumina HiSeq).[12]

d. Data Analysis:

  • Raw sequencing reads are aligned to the human reference genome.

  • Gene expression levels are quantified, and differential gene expression analysis is performed between linoleic acid-treated and control groups to identify up- and down-regulated genes.

Mandatory Visualization

experimental_workflow cluster_proteomics Proteomics Workflow cluster_transcriptomics Transcriptomics Workflow p1 Skin Biopsy (Treated vs. Control) p2 Protein Extraction & Quantification p1->p2 p3 Tryptic Digestion p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Data Analysis (Protein ID & Quantification) p4->p5 t1 Skin Biopsy (Treated vs. Control) t2 RNA Extraction & QC t1->t2 t3 Library Preparation t2->t3 t4 RNA-Sequencing t3->t4 t5 Data Analysis (Differential Gene Expression) t4->t5 melanogenesis_pathway LA Linoleic Acid Degradation Proteolytic Degradation of Tyrosinase LA->Degradation MITF_inhibition Inhibition of MITF Nuclear Translocation LA->MITF_inhibition Tyrosinase Tyrosinase Degradation->Tyrosinase MITF MITF MITF_inhibition->MITF MITF->Tyrosinase regulates TRP1 TRP-1 MITF->TRP1 regulates Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes TRP1->Melanin contributes to ppar_pathway LA Linoleic Acid PPARa PPAR-α LA->PPARa activates Complex PPAR-α/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to TargetGenes Target Gene Expression (e.g., related to lipid metabolism, anti-inflammatory response) PPRE->TargetGenes regulates

References

Safety Operating Guide

Proper Disposal of Arachidyl Linoleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of arachidyl linoleate (B1235992), a wax ester commonly used in cosmetics and research.

Arachidyl linoleate is not currently classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2][3][4] Safety Data Sheets (SDS) for its constituent components, arachidic acid and linoleic acid, indicate that they are not considered hazardous and can be disposed of in accordance with local regulations for non-hazardous waste.[2][3][4][5][6][7] However, it is imperative to consult your institution's specific waste management policies and local regulations before proceeding with any disposal method.

Summary of Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C38H72O2PubChem[8]
Molecular Weight 560.98 g/mol Guidechem[9]
Appearance Colorless liquidGuidechem[9]
Solubility Insoluble in waterInferred from fatty acid ester properties

Step-by-Step Disposal Procedures

If, after consulting your institution's Environmental Health and Safety (EHS) department and local regulations, this compound is confirmed to be non-hazardous, the following general disposal procedures can be followed.

1. Small Quantities (Typically < 100g):

  • Solid Waste Disposal:

    • Ensure the this compound is in a solid or absorbed state. Small liquid spills can be absorbed using an inert material like vermiculite, sand, or earth.

    • Place the absorbed material or solid this compound into a securely sealed, chemically compatible container.

    • Label the container clearly as "this compound (Non-Hazardous Waste)."

    • Dispose of the sealed container in the regular laboratory trash, designated for non-hazardous solid waste.[10][11][12][13]

  • Liquid Waste Disposal (Drain Disposal - Use with Caution):

    • Important: Drain disposal is only permissible if explicitly allowed by your institution and local wastewater regulations. Many institutions have strict policies against disposing of any organic material down the drain.

    • Confirm that your local wastewater treatment facility can handle this type of compound.

    • If permitted, flush with a large excess of water (at least 20 parts water to 1 part of the chemical).[13] This helps to dilute the substance and prevent any potential issues in the plumbing system.

    • Never pour undiluted this compound down the drain.

2. Large Quantities (Typically > 100g):

  • For larger quantities, it is always best practice to contact your institution's EHS department for guidance.

  • They may recommend consolidating the waste in a designated, properly labeled container for collection by a certified chemical waste disposal contractor.

3. Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment (PPE), paper towels, or absorbent pads that have come into contact with arachidyl linoleoleate should be placed in a sealed bag or container.

  • If the this compound is deemed non-hazardous, these contaminated materials can typically be disposed of in the regular laboratory trash.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the searched literature. The disposal procedures provided are based on general guidelines for non-hazardous laboratory chemicals.

Disposal Decision Workflow

The following diagram illustrates a logical workflow for determining the appropriate disposal method for a laboratory chemical like this compound.

DisposalWorkflow start Start: Chemical for Disposal (this compound) sds_review Review Safety Data Sheet (SDS) and Chemical Properties start->sds_review is_hazardous Is the chemical listed as hazardous? sds_review->is_hazardous consult_ehs Consult Institutional EHS and Local Regulations is_hazardous->consult_ehs No hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste consult_ehs->non_hazardous_waste end End hazardous_waste->end small_quantity Small Quantity? (<100g) non_hazardous_waste->small_quantity large_quantity Contact EHS for Large Quantity Disposal small_quantity->large_quantity No solid_disposal Absorb and Dispose in Solid Waste small_quantity->solid_disposal Yes (Solid/Absorbed) drain_disposal_check Drain Disposal Permitted? small_quantity->drain_disposal_check Yes (Liquid) large_quantity->end solid_disposal->end drain_disposal_check->solid_disposal No drain_disposal Flush with Excess Water Down the Drain drain_disposal_check->drain_disposal Yes drain_disposal->end

Disposal Decision Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Arachidyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Arachidyl linoleate (B1235992), drawing upon safety data for similar fatty acid esters.

Personal Protective Equipment (PPE)

When handling Arachidyl linoleate, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves and lab coatWear impervious clothing. For gloves, check resistance to chemicals with the supplier, especially for special purposes.[1][2]
Respiratory Protection Not typically required under normal use with adequate ventilation.If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate organic vapor cartridge should be used.[1][3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for safely managing this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is well-ventilated.[4]

  • Locate the nearest eyewash station and safety shower before beginning work.[5][6]

  • Wear all required personal protective equipment as outlined in the table above.[3]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors.[3]

  • Use non-sparking tools and explosion-proof equipment if there is a risk of ignition.[2][3]

  • Keep containers tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

4. Accidental Release:

  • In case of a spill, evacuate the area.[3]

  • Remove all sources of ignition.[3]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Place this compound and any contaminated materials into a labeled, sealed container.

  • Contaminated PPE: Dispose of contaminated gloves and clothing as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.[1][2]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_start Start verify_ventilation Verify Adequate Ventilation prep_start->verify_ventilation locate_safety_equipment Locate Eyewash & Safety Shower verify_ventilation->locate_safety_equipment don_ppe Don Appropriate PPE locate_safety_equipment->don_ppe retrieve_chemical Retrieve this compound don_ppe->retrieve_chemical perform_experiment Perform Experimental Procedure retrieve_chemical->perform_experiment close_container Securely Close Container perform_experiment->close_container spill Accidental Spill perform_experiment->spill If Spill Occurs store_chemical Store in Designated Area close_container->store_chemical decontaminate_area Decontaminate Work Area store_chemical->decontaminate_area dispose_waste Dispose of Waste & Contaminated PPE decontaminate_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end evacuate Evacuate & Ventilate Area spill->evacuate first_aid Provide First Aid as Needed spill->first_aid contain Contain Spill with Absorbent evacuate->contain collect Collect for Disposal contain->collect

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound in a laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.